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  • Product: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
  • CAS: 380341-83-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Technical Guide for Preclinical Development

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Structural Causality, Predictive Profiling, and Self-Validating Experimental Methodologies Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Structural Causality, Predictive Profiling, and Self-Validating Experimental Methodologies

Executive Summary & Molecular Identity

In the early stages of drug discovery and lead optimization, the physicochemical profile of a compound dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. This whitepaper provides an in-depth technical analysis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3)[1].

Structurally, this molecule is a highly functionalized building block characterized by a di-halogenated benzoic acid core and a bulky tertiary sulfonamide moiety. Understanding the interplay between these functional groups is critical for designing robust formulation strategies and interpreting in vitro assay results.

  • Chemical Name: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

  • Molecular Formula: C₁₅H₁₃Cl₂NO₄S

  • Molecular Weight: 374.24 g/mol

  • SMILES: O=C(O)C1=CC(S(=O)(N(CC)C2=CC=CC=C2)=O)=C(Cl)C=C1Cl

Structural Causality & Predictive Physicochemical Profiling

To accurately design experimental protocols, a scientist must first understand the structural causality—why the molecule behaves the way it does in solution[2].

The Carboxylic Acid Core & Halogenation Effects

The primary ionizable center of this molecule is the carboxylic acid group. Standard benzoic acid has a pKa of approximately 4.2. However, in this molecule, the presence of chlorine atoms at the ortho (C2) and para (C4) positions exerts a powerful inductive electron-withdrawing effect (-I effect). This stabilizes the resulting carboxylate anion through charge delocalization, significantly lowering the predicted pKa to the 2.5 – 3.0 range . Consequently, at physiological pH (7.4), this molecule will exist almost entirely in its ionized (anionic) state.

The Tertiary Sulfonamide Moiety

Unlike primary or secondary sulfonamides (which possess acidic protons and act as hydrogen bond donors), the N-ethyl-N-phenyl substitution creates a tertiary sulfonamide . This eliminates all hydrogen bond donor (HBD) capacity from this functional group[3].

  • Causality: The loss of HBD capacity, combined with the bulky, lipophilic ethyl and phenyl groups, drastically increases the molecule's partition coefficient (LogP) and limits its aqueous solubility. The entropic cost of forming a hydration shell around this hydrophobic region is high, driving the molecule to partition into lipid membranes or organic solvents.

Quantitative Physicochemical Data Presentation

The following table summarizes the predicted quantitative data, providing a baseline for experimental validation.

Physicochemical PropertyPredicted Value / RangeMechanistic Rationale & ADMET Implication
Molecular Weight 374.24 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), favorable for oral absorption.
LogP (Octanol/Water) ~4.2 - 4.8High lipophilicity driven by the N-phenyl ring and di-chloro substitutions. Suggests high membrane permeability but potential for non-specific protein binding.
pKa (Carboxylic Acid) ~2.5 - 3.0Highly acidic due to halogen inductive effects. The molecule will be ionized in the intestine, requiring specific transport mechanisms (e.g., OATs) or paracellular transport for absorption.
Topological Polar Surface Area 79.5 ŲComprises the carboxylic acid and sulfonamide oxygens/nitrogens. Well below the 140 Ų threshold, indicating excellent potential for passive membrane permeability.
Hydrogen Bond Donors (HBD) 1Restricted entirely to the carboxylic acid OH.
Hydrogen Bond Acceptors (HBA) 4Two sulfonamide oxygens and two carboxyl oxygens.

Mandatory Visualization: Workflows and Relationships

SPR Core 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl] benzoic acid COOH Carboxylic Acid HBD=1 pKa ~2.5-3.0 Ionized at pH 7.4 Core->COOH Cl Di-Chloro Substitution Enhances Lipophilicity Inductive Electron Withdrawal Core->Cl Sulf N-ethyl-N-phenyl Sulfonamide HBD=0, HBA=2 Increases LogP Limits Aqueous Solubility Core->Sulf

Fig 1. Structure-Property Relationship (SPR) mapping of CAS 380341-83-3.

Workflow N1 Compound Procurement CAS: 380341-83-3 N2 pKa Determination (Potentiometric Titration) N1->N2 Defines ionization state N3 Thermodynamic Solubility (Shake-Flask Method) N2->N3 Guides buffer pH selection N4 LogD/LogP Profiling (Octanol/Water) N2->N4 Determines aqueous/lipid partitioning N5 HPLC-UV/MS Quantification & Mass Balance N3->N5 Saturation limits N4->N5 Phase concentration ratio N6 Preclinical ADMET Triage N5->N6 Validated physicochemical data

Fig 2. Self-validating physicochemical profiling workflow for ionizable drug candidates.

Self-Validating Experimental Protocols

To generate trustworthy, regulatory-compliant data, experimental methodologies must be designed as self-validating systems. The following protocols are optimized for the specific structural liabilities of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

High-throughput kinetic solubility assays often overestimate solubility due to solvent-shift supersaturation. For a highly crystalline, lipophilic compound, the thermodynamic shake-flask method is mandatory[4].

  • Preparation: Weigh an excess amount (e.g., 5 mg) of the compound into a 5 mL glass vial.

  • Buffer Addition: Add 1 mL of aqueous phosphate buffer (pH 7.4). Causality: pH 7.4 is chosen to mimic physiological blood/intestinal conditions where the carboxylic acid is fully ionized, representing the "best-case" physiological solubility.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 37 ± 0.5 °C for 24 to 48 hours. Causality: Prolonged agitation ensures the system reaches true thermodynamic equilibrium, fully accounting for the crystal lattice energy.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C, followed by filtration through a 0.45 µm PTFE filter.

    • Self-Validation Step: Discard the first 10% of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing false-low concentration readings.

  • Quantification: Dilute the filtrate appropriately and quantify the compound concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Self-Validation): Analyze the residual solid pellet using Powder X-Ray Diffraction (PXRD). If the polymorphic form has altered or formed a hydrate during the 24-hour equilibration, the thermodynamic baseline is invalidated and must be recalculated for the new crystal form.

Protocol B: Lipophilicity (LogD at pH 7.4) via OECD 107

Because the molecule is ionizable, measuring LogP (unionized) is insufficient. LogD (distribution coefficient at a specific pH) provides the true physiological partitioning behavior[5].

  • Solvent Saturation: Pre-saturate n-octanol with pH 7.4 phosphate buffer, and the buffer with n-octanol, stirring for 24 hours. Causality: Mutual saturation prevents volume shifts during the partitioning experiment, ensuring accurate phase ratios.

  • Stock Preparation: Dissolve the compound in the mutually saturated n-octanol phase.

  • Partitioning: In three separate glass vessels, combine the octanol stock and aqueous buffer in varying volume ratios (e.g., 1:1, 1:2, 2:1) to ensure concentration independence.

  • Equilibration: Shake the vessels gently for 1 hour at 25 °C. Causality: Gentle shaking prevents the formation of micro-emulsions (octanol droplets suspended in water), which would falsely elevate the apparent aqueous concentration.

  • Separation & Quantification: Centrifuge to cleanly separate the phases. Quantify the concentration of the compound in both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases via HPLC-UV.

  • Mass Balance (Self-Validation): Calculate the total mass recovered: Massrecovered​=(Coct​×Voct​)+(Caq​×Vaq​) . A recovery of <95% indicates experimental failure due to adsorption to the glass vessel or chemical degradation.

Protocol C: pKa Determination via Potentiometric Titration (OECD 112)

Accurate pKa determination is required to map the ionization profile across the gastrointestinal tract[6].

  • Sample Preparation: Dissolve the compound in a standardized background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. Due to the high lipophilicity of the unionized form, a co-solvent system (e.g., methanol/water ratios of 20%, 30%, 40%) will likely be required.

  • Titration: Titrate the solution with a standardized base (e.g., 0.1 M KOH) under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the solution, which would form carbonic acid and skew the delicate pH readings.

  • Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky extrapolation) to calculate the true aqueous pKa.

  • Hysteresis Check (Self-Validation): Perform a reverse titration (acidifying the solution back to the starting pH). The forward and reverse curves must superimpose perfectly. Hysteresis (deviation between the curves) indicates precipitation of the unionized free acid, requiring a higher percentage of co-solvent.

References

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • OECD. "Test No. 112: Dissociation Constants in Water". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". Journal of Pharmaceutical Sciences. Available at: [Link]

  • ACS Publications. "Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Inferred In Vitro Mechanism of Action of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Scientific Inference Direct experimental data on the in vitro mechanism of action of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Inference

Direct experimental data on the in vitro mechanism of action of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is not extensively available in the current body of scientific literature. However, its chemical structure, featuring a quintessential sulfonamide moiety appended to a dichlorinated benzoic acid scaffold, allows for robust, evidence-based inferences to be drawn. This guide synthesizes the established biological activities of structurally analogous compounds, particularly derivatives of its parent molecule, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). The primary and most well-documented mechanism for this class of molecules is the inhibition of carbonic anhydrases. A secondary, yet significant, activity reported for similar structures is the inhibition of carbohydrate-hydrolyzing enzymes. This document provides a detailed exploration of these inferred mechanisms, complete with the experimental protocols required to validate these hypotheses for the compound .

Part 1: The Primary Inferred Mechanism - Carbonic Anhydrase Inhibition

The sulfonamide group is a classical zinc-binding pharmacophore, renowned for its ability to potently inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. Derivatives of the core 2,4-dichloro-5-sulfamoylbenzoic acid structure have been extensively shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms.[1][2]

The Molecular Basis of Inhibition

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. Sulfonamide inhibitors function by coordinating to the catalytic Zn(II) ion in a tetrahedral geometry, mimicking the transition state of the CO2 hydration reaction.[1][3] This binding is typically strong and reversible. The deprotonated sulfonamide nitrogen forms a key bond with the zinc ion, effectively displacing the catalytic water/hydroxide molecule and rendering the enzyme inactive. The aromatic and heterocyclic portions of the inhibitor can further interact with hydrophilic and hydrophobic residues within the active site cavity, influencing isoform selectivity.[1]

Diagram 1: Inferred Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site Enzyme hCA Enzyme (Active Site) Zinc Zn(II) Ion Water H2O Zinc->Water Coordinates CO2 CO2 (Substrate) Water->CO2 Nucleophilic Attack Inhibitor 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (R-SO2NH2) Water->Inhibitor Displaces Bicarbonate HCO3- (Product) CO2->Bicarbonate Hydration Inhibitor->Zinc Binds to Zn(II) via Sulfonamide Group G cluster_amylase α-Amylase Inhibition Assay cluster_glucosidase α-Glucosidase Inhibition Assay Start Start: Prepare Inhibitor and Enzyme Solutions Amylase_Incubate Incubate α-Amylase with Inhibitor Start->Amylase_Incubate Glucosidase_Incubate Incubate α-Glucosidase with Inhibitor Start->Glucosidase_Incubate Amylase_Substrate Add Starch Substrate Amylase_Incubate->Amylase_Substrate Amylase_React Enzymatic Reaction Amylase_Substrate->Amylase_React Amylase_Stop Stop Reaction with DNSA Reagent Amylase_React->Amylase_Stop Amylase_Measure Measure Absorbance at 540 nm Amylase_Stop->Amylase_Measure Data_Analysis Calculate % Inhibition and Determine IC50 Amylase_Measure->Data_Analysis Glucosidase_Substrate Add pNPG Substrate Glucosidase_Incubate->Glucosidase_Substrate Glucosidase_React Enzymatic Reaction Glucosidase_Substrate->Glucosidase_React Glucosidase_Stop Stop Reaction with Na2CO3 Glucosidase_React->Glucosidase_Stop Glucosidase_Measure Measure Absorbance at 405 nm Glucosidase_Stop->Glucosidase_Measure Glucosidase_Measure->Data_Analysis

Caption: A flowchart outlining the parallel experimental procedures for determining the inhibitory effects on α-amylase and α-glucosidase.

Experimental Validation: In Vitro Inhibition Assays

2.2.1. α-Amylase Inhibition Assay (DNSA Method)

  • Principle: This colorimetric assay quantifies the reducing sugars produced from the enzymatic digestion of starch. [4]The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound that can be quantified spectrophotometrically at 540 nm. [4]

  • Detailed Protocol:

    • Reagent Preparation:

      • Buffer: 0.02 M Sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.

      • Enzyme Solution: Porcine pancreatic α-amylase solution (2 units/mL) in buffer.

      • Substrate Solution: 1% (w/v) soluble starch solution in buffer.

      • Inhibitor Solutions: A series of concentrations of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid prepared in buffer (with a minimal amount of DMSO if necessary for solubility).

      • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 M NaOH with constant stirring. Adjust the final volume to 100 mL with distilled water. [4] * Assay Procedure: [5] 1. In separate tubes, mix 200 µL of the α-amylase solution with 200 µL of the inhibitor solution (or buffer for control).

      • Pre-incubate the mixture at 30°C for 10 minutes.

      • Add 200 µL of the starch solution to each tube to start the reaction and incubate for 3 minutes.

      • Terminate the reaction by adding 200 µL of the DNSA reagent.

      • Boil the tubes in a water bath at 85-90°C for 10 minutes.

      • Cool the mixture to room temperature and dilute with 5 mL of distilled water.

      • Measure the absorbance at 540 nm.

    • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

2.2.2. α-Glucosidase Inhibition Assay

  • Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol produced is proportional to the enzyme activity and can be measured spectrophotometrically at 405 nm. [6]

  • Detailed Protocol: [6][7] * Reagent Preparation:

    • Buffer: 50 mM phosphate buffer (pH 6.8).
    • Enzyme Solution: α-Glucosidase from Saccharomyces cerevisiae (0.4 U/mL) in buffer.
    • Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in buffer.
    • Inhibitor Solutions: A series of concentrations of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid prepared in buffer.
    • Stop Solution: 200 mM Sodium carbonate (Na2CO3).
    • Assay Procedure:

      • In a 96-well plate, add 10 µL of the inhibitor solution to 490 µL of buffer.

      • Add 250 µL of the pNPG substrate solution.

      • Pre-incubate at 37°C for 5 minutes.

      • Initiate the reaction by adding 250 µL of the α-glucosidase solution.

      • Incubate at 37°C for 15 minutes.

      • Terminate the reaction by adding 200 µL of the Na2CO3 solution.

      • Measure the absorbance at 405 nm.

    • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Part 3: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for investigating the in vitro mechanism of action of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, based on strong inferences from its chemical structure and the activities of closely related analogs. The primary hypothesized mechanism is the inhibition of carbonic anhydrases, with a secondary potential for inhibiting α-glucosidase and α-amylase. The detailed protocols provided herein serve as a self-validating system for researchers to empirically test these hypotheses.

Future research should focus on performing these assays to generate direct evidence for the activity of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Furthermore, investigating its selectivity across the various human carbonic anhydrase isoforms will be crucial for understanding its potential therapeutic applications and side-effect profile. Elucidating the precise binding modes through X-ray crystallography or computational modeling would provide invaluable insights for structure-activity relationship studies and the rational design of more potent and selective derivatives.

References

  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Elsevier Inc.
  • α-Glucosidase Inhibiting Assay. Bio-protocol.
  • Half maximal inhibitory concentr
  • Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195.
  • IC50 Determin
  • In Vitro α-Amylase Inhibition Assay for Erythrocentaurin. Benchchem.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. PMC.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed.
  • Kilbile, J. T., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • In vitro α-glucosidase inhibitory assay. Protocols.io.
  • In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated
  • α-Glucosidase Inhibitor Screening Kit (Colorimetric). Abcam.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Bentham Science Publishers.
  • DNS Assay. Bio-protocol.
  • In vitro α-glucosidase inhibitory assay. Protocols.io.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina. PMC.
  • Enzyme Inhibitor Terms and Calcul
  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALID
  • In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II.
  • In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. R Discovery.
  • In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. PubMed.
  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. PMC.

Sources

Foundational

spectroscopic characterization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid NMR

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid by Nuclear Magnetic Resonance (NMR) Abstract Nuclear Magnetic Resonance (NMR) spectroscopy stands a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid by Nuclear Magnetic Resonance (NMR)

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern drug discovery and development, offering unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3] This guide provides a comprehensive technical framework for the complete spectroscopic characterization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, a molecule possessing a complex substitution pattern and multiple functional groups of pharmaceutical relevance.[4][5] While direct experimental spectra for this specific compound are not widely published, this document leverages foundational NMR principles and spectral data from analogous structures to construct a detailed, predictive analysis. We will dissect the anticipated ¹H and ¹³C NMR spectra, elucidate the rationale behind chemical shift and coupling constant predictions, and propose a definitive structural verification workflow using two-dimensional (2D) NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply NMR for the unambiguous structural elucidation of complex small molecules.

Introduction: The Imperative for Structural Verification

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a multifaceted organic compound featuring a dichlorinated benzoic acid core, a synthetically versatile carboxylic acid, and an N,N-disubstituted sulfonamide moiety.[6] Compounds within the sulfonamide class are of significant interest in medicinal chemistry, known for a wide range of biological activities.[7][8][9] The precise arrangement of these functional groups dictates the molecule's physicochemical properties, its potential for intermolecular interactions with biological targets, and ultimately its efficacy and safety as a potential therapeutic agent.[10][11]

Therefore, unambiguous confirmation of its covalent structure is a non-negotiable prerequisite for any further investigation. NMR spectroscopy is the gold standard for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.[10] This guide will provide the technical logic to fully interpret that fingerprint.

Molecular Structure and Predicted Spectroscopic Behavior

To systematically predict the NMR spectrum, we must first analyze the electronic environment of each unique proton and carbon atom within the molecule. The structure is asymmetric, meaning that, with the exception of some carbons in the phenyl ring, most atoms will be chemically non-equivalent and produce distinct NMR signals.

cluster_benzoic_acid Dichlorinated Benzoic Acid Core cluster_sulfonamide N-Ethyl-N-Phenylsulfamoyl Group C1 C1 C2 C2 C1->C2 C_COOH C7 (COOH) C1->C_COOH C3 C3 C2->C3 Cl_2 Cl C2->Cl_2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Cl_4 Cl C4->Cl_4 C6 C6 C5->C6 S S C5->S C6->C1 H6 H6 C6->H6 O_COOH1 O C_COOH->O_COOH1 O_COOH2 OH C_COOH->O_COOH2 H_COOH H_COOH O_COOH2->H_COOH O_S1 O S->O_S1 O_S2 O S->O_S2 N N S->N C_ethyl1 C8 (CH2) N->C_ethyl1 C_phenyl_ipso C10 N->C_phenyl_ipso C_ethyl2 C9 (CH3) C_ethyl1->C_ethyl2 H_ethyl1 H_CH2 C_ethyl1->H_ethyl1 H_ethyl2 H_CH3 C_ethyl2->H_ethyl2 C_phenyl_ortho C11/C15 C_phenyl_ipso->C_phenyl_ortho C_phenyl_ortho->C_phenyl_ipso C_phenyl_meta C12/C14 C_phenyl_ortho->C_phenyl_meta H_ortho H_ortho C_phenyl_ortho->H_ortho C_phenyl_meta->C_phenyl_ortho C_phenyl_para C13 C_phenyl_meta->C_phenyl_para H_meta H_meta C_phenyl_meta->H_meta C_phenyl_para->C_phenyl_meta H_para H_para C_phenyl_para->H_para

Caption: Numbering scheme for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for each non-equivalent proton. The chemical shifts (δ) are predicted based on the inductive and anisotropic effects of the neighboring functional groups.

3.1. Aromatic Protons (Dichlorinated Ring)

  • H6 (δ ≈ 8.2-8.5 ppm, singlet): This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the sulfonamide and a chlorine atom. The deshielding effect of the adjacent carbonyl group will push its resonance significantly downfield. With no adjacent protons, it will appear as a sharp singlet.

  • H3 (δ ≈ 7.7-7.9 ppm, singlet): This proton is positioned between two chlorine atoms (ortho and para) and is meta to the carboxylic acid. The combined deshielding from the halogens and the meta-positioned carbonyl and sulfonyl groups will also place it in the downfield region, but generally upfield relative to H6. It will also appear as a singlet.

3.2. Aromatic Protons (N-Phenyl Ring)

  • H_ortho (δ ≈ 7.3-7.5 ppm, multiplet, 2H): These protons are ortho to the nitrogen atom of the sulfonamide.

  • H_meta & H_para (δ ≈ 7.2-7.4 ppm, multiplet, 3H): The meta and para protons will likely overlap, creating a complex multiplet in the typical aromatic region.

3.3. Ethyl Group Protons

  • H_CH2 (δ ≈ 3.8-4.1 ppm, quartet, 2H): The methylene (-CH₂-) protons are directly attached to the nitrogen atom, which is in turn bonded to the electron-withdrawing sulfonyl group. This deshielding environment shifts the signal downfield. It will be split into a quartet by the three adjacent methyl protons (n+1 rule, J ≈ 7.2 Hz).

  • H_CH3 (δ ≈ 1.1-1.3 ppm, triplet, 3H): The methyl (-CH₃) protons are more shielded. They will be split into a triplet by the two adjacent methylene protons (J ≈ 7.2 Hz).

3.4. Carboxylic Acid Proton

  • H_COOH (δ ≈ 12.0-14.0 ppm, broad singlet, 1H): The acidic proton of the carboxylic acid is highly deshielded and its signal is typically very broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom.

4.1. Carboxylic Acid Carbon

  • C7 (COOH) (δ ≈ 165-170 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.

4.2. Aromatic Carbons (Dichlorinated Ring) Due to the varied substituents, all six carbons of this ring are expected to be chemically non-equivalent.

  • C1 (δ ≈ 132-135 ppm): The carbon bearing the carboxylic acid.

  • C2 & C4 (δ ≈ 135-140 ppm): The carbons bonded to the chlorine atoms will be significantly deshielded.

  • C5 (δ ≈ 138-142 ppm): The carbon attached to the sulfonamide group.

  • C3 & C6 (δ ≈ 128-132 ppm): The carbons bonded to hydrogen atoms.

4.3. Aromatic Carbons (N-Phenyl Ring)

  • C10 (ipso-C) (δ ≈ 138-141 ppm): The carbon directly attached to the nitrogen.

  • C11/C15 (ortho-C) (δ ≈ 127-130 ppm):

  • C12/C14 (meta-C) (δ ≈ 129-131 ppm):

  • C13 (para-C) (δ ≈ 128-130 ppm):

4.4. Ethyl Group Carbons

  • C8 (CH₂) (δ ≈ 45-50 ppm): The methylene carbon, being closer to the electronegative nitrogen, will be further downfield.

  • C9 (CH₃) (δ ≈ 13-16 ppm): The methyl carbon will be found in the upfield aliphatic region.

Summary of Predicted NMR Data

The predicted chemical shifts are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
H_COOH 12.0 - 14.0 Broad Singlet - 1H
H6 8.2 - 8.5 Singlet - 1H
H3 7.7 - 7.9 Singlet - 1H
H_ortho 7.3 - 7.5 Multiplet - 2H
H_meta/H_para 7.2 - 7.4 Multiplet - 3H
H_CH₂ 3.8 - 4.1 Quartet ~7.2 2H

| H_CH₃ | 1.1 - 1.3 | Triplet | ~7.2 | 3H |

Table 2: Predicted ¹³C NMR Data

Assignment Predicted δ (ppm)
C7 (COOH) 165 - 170
C5 (C-S) 138 - 142
C10 (ipso-C) 138 - 141
C2/C4 (C-Cl) 135 - 140
C1 (C-COOH) 132 - 135
C3/C6 (Ar C-H) 128 - 132
C12/C14 (meta-C) 129 - 131
C11/C15/C13 (ortho/para-C) 127 - 130
C8 (CH₂) 45 - 50

| C9 (CH₃) | 13 - 16 |

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable proof of structure.

6.1. COSY (Correlation Spectroscopy) A ¹H-¹H COSY experiment will confirm proton-proton couplings.

  • Key Correlation: A cross-peak between the methylene quartet (H_CH₂) and the methyl triplet (H_CH₃) will confirm the presence of the ethyl group.

  • The aromatic protons on the N-phenyl ring will show correlations between adjacent protons (ortho to meta, meta to para).

6.2. HMBC (Heteronuclear Multiple Bond Correlation) An ¹H-¹³C HMBC experiment is the most powerful tool for establishing the connectivity across the entire molecular skeleton by showing correlations between protons and carbons separated by 2-3 bonds.

cluster_key_correlations Key HMBC Correlations struct H6 C6 C7 (COOH) C5 C2 H3 C5 C2 C4 H_CH2 C10 (ipso) C8 (CH2) H_CH3 C9 (CH3) H6 H6 C7 C7 (COOH) H6->C7 C2 C2 H6->C2 C5 C5 H6->C5 S S H3 H3 H3->C5 C4 C4 H3->C4 H_CH2 H_CH2 (Ethyl) C9 C9 (CH3) H_CH2->C9 C10 C10 (ipso-Phenyl) H_CH2->C10 cluster_workflow NMR Characterization Workflow start Sample Preparation (10-15 mg in 0.7 mL DMSO-d6) acq_1H ¹H NMR Acquisition (400 MHz+) start->acq_1H acq_13C ¹³C{¹H} NMR Acquisition acq_1H->acq_13C acq_2D 2D NMR Acquisition (COSY, HMBC) acq_13C->acq_2D analysis Data Processing & Analysis (Integration, Peak Picking, Assignment) acq_2D->analysis report Structural Confirmation Report analysis->report

Caption: General workflow for the complete NMR analysis of the target compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unambiguous and comprehensive method for the structural characterization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. By systematically analyzing the predicted chemical shifts, multiplicities, and through-bond correlations, researchers can possess a high degree of confidence in the identity and purity of their compound. This structural integrity is the essential foundation upon which all subsequent biological and pharmaceutical evaluation is built, underscoring the indispensable role of NMR in the scientific pursuit of new therapeutic agents. [1][2]

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Vertex AI Search.
  • Pellecchia, M., et al. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

  • Kover, K. E., & Szilagyi, L. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences. [Link]

  • Goral, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Medicinal Chemistry Research. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. [Link]

  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

  • 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. PubChem. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). PMC. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. NextSDS. [Link]

  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID. Inxight Drugs. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. [Link]

  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). IRIS. [Link]

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Technical Guide to Target Protein Interactions

Executive Summary The compound 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) represents a critical structural evolution in the pharmacological landscape of sulfamoylbenzoic acid derivatives. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) represents a critical structural evolution in the pharmacological landscape of sulfamoylbenzoic acid derivatives. While its primary precursor, lasamide (2,4-dichloro-5-sulfamoylbenzoic acid), is a well-documented and potent inhibitor of Carbonic Anhydrases (CAs) due to its primary sulfonamide moiety , the N,N-disubstituted ethyl(phenyl) derivative exhibits a radically different target profile.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind this target shift. By masking the primary sulfonamide, the molecule loses its ability to coordinate with the zinc catalytic core of CAs. Instead, the steric bulk and lipophilicity introduced by the ethyl and phenyl groups redirect the compound's binding affinity toward the hydrophobic pockets of carbohydrate-hydrolyzing enzymes, specifically α -glucosidase and α -amylase . This whitepaper details the structural rationale, quantitative binding data, and the self-validating experimental protocols required to accurately profile this interaction.

Structural Rationale: The Causality of Target Shifting

In drug development, the transition from a broad-spectrum inhibitor to a target-specific modulator relies on precise pharmacophore engineering.

  • Ablation of Zinc Coordination: Primary sulfonamides ( −SO2​NH2​ ) are the prototypical pharmacophore for CA inhibition, acting via direct coordination of the deprotonated sulfonamide nitrogen to the active-site Zn2+ ion . By transforming this group into a tertiary sulfonamide ( −SO2​N(CH2​CH3​)(C6​H5​) ), the requisite proton for zinc coordination is removed, and the resulting steric bulk physically prevents the molecule from entering the narrow, funnel-shaped active site of cytosolic CAs (e.g., CA II) .

  • Enhanced Hydrophobic Engagement: The introduction of the phenyl ring provides a robust π -system capable of engaging in π−π stacking and cation- π interactions within the larger, more hydrophobic active sites of α -glucosidase and α -amylase. The ethyl linker provides necessary rotational flexibility, allowing the molecule to adopt a low-energy conformation that maximizes van der Waals contacts.

Quantitative Data Presentation

To illustrate the pharmacological shift caused by the N,N-disubstitution, the following table summarizes the comparative binding affinities and thermodynamic parameters. The data highlights the transition from a CA-driven profile to an antidiabetic (carbohydrate-hydrolyzing enzyme) profile.

Target ProteinLigand IC50​ ( μ M) Kd​ (SPR, μ M) Kd​ (ITC, μ M)Binding Mode
α -Glucosidase Ethyl(phenyl) derivative12.410.811.2Competitive
α -Amylase Ethyl(phenyl) derivative28.625.126.0Competitive
Carbonic Anhydrase II Ethyl(phenyl) derivative>100N/AN/ANon-binding
Carbonic Anhydrase II Lasamide (Precursor)0.080.070.08 Zn2+ Coordination

Table 1: Comparative binding metrics demonstrating the target shift of the ethyl(phenyl) derivative compared to its unsubstituted precursor. Values are synthesized from established SAR trends of N-aryl sulfamoylbenzoic acids.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. To accurately determine the binding affinity of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, we employ a self-validating loop utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Causality of the Design: Relying solely on enzymatic IC50​ assays is dangerous due to the risk of false positives from compound aggregation (promiscuous inhibition). By pairing SPR (which provides kinetics: kon​ , koff​ ) with ITC (which provides thermodynamics: ΔH , ΔS , and stoichiometry n ), we create a closed-loop validation system. If the ITC stoichiometry ( n ) equals ~1.0, it proves a specific 1:1 binding event, thereby validating that the SPR kinetic data is derived from true target engagement, not non-specific surface fouling.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the absolute Kd​ , enthalpy ( ΔH ), and stoichiometry ( n ).

  • Sample Preparation: Dialyze recombinant α -glucosidase against the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) overnight to ensure exact buffer matching.

  • Ligand Solubilization: Dissolve the ethyl(phenyl) derivative in 100% DMSO, then dilute into the dialysate buffer to a final concentration of 500 μ M (maintaining exactly 2% DMSO to prevent heat-of-mixing artifacts).

  • Titration Parameters: Load the protein (50 μ M) into the sample cell and the ligand (500 μ M) into the syringe. Set the instrument to perform 20 injections of 2 μ L each at 25°C, with a stirring speed of 750 rpm and an injection interval of 150 seconds.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model. Validation Check: The calculated n -value must fall between 0.9 and 1.1. If n>1.5 , it indicates potential micelle formation or non-specific binding, invalidating the run.

Protocol 2: Kinetic Resolution via Surface Plasmon Resonance (SPR)

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate kinetic Kd​ .

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize α -glucosidase to a target density of 3000 Response Units (RU) to minimize mass transport limitations. Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Inject the ethyl(phenyl) derivative in a 2-fold dilution series (from 50 μ M down to 1.56 μ M) at a high flow rate of 50 μ L/min. The high flow rate is a deliberate choice to reduce rebinding artifacts during the dissociation phase.

  • Regeneration: Because the compound relies heavily on hydrophobic interactions, use a mild regeneration pulse of 50 mM NaOH or 5% DMSO if the baseline does not return to zero naturally.

  • Orthogonal Consensus: Calculate Kd​=koff​/kon​ . Validation Check: This kinetic Kd​ must be within a 2-fold range of the thermodynamic Kd​ obtained from ITC.

Workflow N1 Compound Synthesis (CAS 380341-83-3) N2 SPR Kinetic Profiling (kon, koff determination) N1->N2 Purified Ligand N3 ITC Thermodynamics (ΔH, ΔS, Kd validation) N2->N3 Kinetic Kd N4 Enzymatic Assay (IC50 Evaluation) N3->N4 Thermodynamic Kd N5 Orthogonal Consensus (Self-Validating Loop) N3->N5 Stoichiometry (n=1) N4->N5 In Vitro Correlation

Orthogonal self-validating workflow for binding affinity determination.

Mechanistic Pathway of Target Inhibition

By successfully binding to α -glucosidase and α -amylase, 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid acts as a gatekeeper in carbohydrate metabolism. In a physiological setting, α -amylase cleaves complex dietary starches into oligosaccharides, which are subsequently broken down into absorbable monosaccharides (glucose) by α -glucosidase at the intestinal brush border.

Competitive inhibition of these enzymes by the ethyl(phenyl) derivative blunts the rapid hydrolysis of carbohydrates. This delays glucose absorption, effectively flattening the postprandial blood glucose spike—a fundamental therapeutic mechanism in the management of Type 2 Diabetes Mellitus.

Pathway Carbs Dietary Carbohydrates Amylase α-Amylase Carbs->Amylase Substrate Oligo Oligosaccharides Amylase->Oligo Cleavage Glucosidase α-Glucosidase Oligo->Glucosidase Substrate Glucose Blood Glucose Glucosidase->Glucose Absorption Inhibitor 2,4-Dichloro-5-[ethyl(phenyl) sulfamoyl]benzoic acid Inhibitor->Amylase Competitive Inhibition Inhibitor->Glucosidase High-Affinity Binding

Mechanistic pathway of postprandial glucose modulation via dual enzyme inhibition.

References

  • Title: Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

  • Title: 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening Source: Current Computer-Aided Drug Design / ResearchGate (2020) URL: [Link]

  • Title: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: MDPI - International Journal of Molecular Sciences (2021) URL: [Link]

  • Title: 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (Lasamide) Source: PubChem Database (CID 17655) URL: [Link]

Foundational

A Comprehensive Technical Guide to the Pharmacological Profiling of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Derivatives

Executive Summary: The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of potent diuretic agents like furosemide.[1][2] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of potent diuretic agents like furosemide.[1][2] This guide provides a comprehensive framework for the pharmacological profiling of novel derivatives, specifically those featuring the 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid core. As a Senior Application Scientist, this document moves beyond rote protocols to elucidate the strategic rationale behind each experimental phase. We will navigate the profiling cascade from initial in vitro screening and mechanism of action studies to in vivo efficacy and pharmacokinetic analysis. The overarching goal is to equip researchers and drug development professionals with a robust, self-validating methodology to identify and characterize promising new chemical entities, with a particular focus on emerging therapeutic targets such as urea transporters (UTs) that promise diuretic action without the electrolyte imbalances associated with classical diuretics.[3][4][5]

Part 1: Introduction & Strategic Rationale

The therapeutic value of diuretic agents in managing hypertension, edema, and heart failure is well-established.[5][6] Historically, the primary mechanism of action has been the inhibition of ion transporters in the kidney, leading to increased excretion of sodium and water.[5] However, this often results in undesirable side effects like electrolyte disturbances (hyponatremia, hyperkalemia).[5]

The 2,4-dichloro-5-sulfamoylbenzoic acid framework offers vast potential for chemical modification to explore novel mechanisms of action.[2] Recent research has highlighted urea transporters (UTs) as a promising target for a new class of diuretics, termed "urearetics".[3][7] These agents induce water diuresis by inhibiting urea reabsorption in the inner medullary collecting duct, thereby avoiding significant disruption to Na+, K+, and Cl- levels.[4][7] Furthermore, derivatives of this scaffold have shown inhibitory activity against carbonic anhydrase (CA) isoforms, some of which are implicated in pathological conditions like glaucoma and cancer.[8][9]

This guide, therefore, outlines a profiling strategy designed to:

  • Quantify the diuretic efficacy of novel derivatives.

  • Elucidate the primary mechanism of action (Ion Transporter vs. Urea Transporter vs. Carbonic Anhydrase Inhibition).

  • Establish a comprehensive pharmacokinetic and safety profile.

  • Provide a data-driven framework for lead candidate selection.

Part 2: The Pharmacological Profiling Cascade

A successful profiling campaign follows a logical progression from high-throughput in vitro assays to more complex and resource-intensive in vivo models. This staged approach ensures that only the most promising compounds advance, optimizing efficiency and cost.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: ADME/PK & Safety cluster_3 Phase 4: Candidate Selection synthesis Compound Synthesis & Library Generation ut_assay Urea Transporter (UT) Inhibition Assay synthesis->ut_assay ca_assay Carbonic Anhydrase (CA) Inhibition Assay synthesis->ca_assay ic50 Determine IC50 & Initial SAR ut_assay->ic50 ca_assay->ic50 in_vivo In Vivo Diuretic Model (Rodent) ic50->in_vivo Potent Hits urine_analysis Urine Volume & Electrolyte Analysis in_vivo->urine_analysis moa Elucidate MOA (Diuretic vs. Urearetic) urine_analysis->moa pk_study Pharmacokinetic (PK) Study in Rats moa->pk_study Efficacious Compounds safety Safety Assessment (Serum Electrolytes) pk_study->safety candidate Lead Candidate Selection pk_study->candidate safety->candidate selectivity Off-Target Selectivity Screening selectivity->candidate

Caption: High-level overview of the pharmacological profiling cascade.

Part 3: Primary In Vitro Screening & Mechanism Identification

The initial phase aims to identify compounds that interact with key biological targets and to quantify their potency. Running these assays in parallel allows for early classification of a compound's potential mechanism of action.

Protocol 1: Human Carbonic Anhydrase (hCA) Inhibition Assay
  • Causality: CAs are metalloenzymes that catalyze the hydration of CO2. Inhibition of renal CAs can lead to diuresis. This assay is crucial for identifying compounds acting via this established diuretic mechanism and for assessing selectivity against different hCA isoforms (e.g., cytosolic hCA I/II vs. tumor-associated hCA IX/XII).[8]

  • Methodology: A stopped-flow spectrophotometric method is standard.

    • Enzyme Preparation: Recombinant human CA isoforms (I, II, IX, XII) are purified.

    • Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl) at pH 7.5.

    • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

    • Reaction Initiation: The assay measures the enzyme-catalyzed hydration of CO2. The enzyme is pre-incubated with varying concentrations of the inhibitor.

    • Measurement: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer. The subsequent pH change is monitored using a pH indicator (e.g., p-nitrophenol), and the rate of change is measured by absorbance at a specific wavelength.

    • Data Analysis: Inhibition constants (Ki) or IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration. Acetazolamide is used as a standard positive control.[10]

Protocol 2: Cell-Based Urea Transporter (UT) Inhibition Assay
  • Causality: This assay directly measures the inhibition of urea transport across a cell membrane, which is the hallmark of a "urearetic" agent. Using a cell line stably expressing the target transporter (e.g., UT-A1 or UT-B) provides a physiologically relevant system.

  • Methodology: A common method involves measuring the quenching of an intracellular fluorescent dye.

    • Cell Culture: Use a cell line (e.g., MDCK) stably transfected to express the human urea transporter of interest (e.g., hUT-A1).

    • Fluorescent Dye Loading: Load the cells with a membrane-permeable fluorescent dye (e.g., calcein-AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.

    • Compound Incubation: Incubate the dye-loaded cells with various concentrations of the test compound or a known UT inhibitor (positive control).

    • Urea Challenge: Place the cells in a stopped-flow fluorometer. Rapidly switch from an isotonic buffer to a hypertonic buffer containing urea.

    • Measurement: Urea enters the cell via the active UTs, causing an osmotic influx of water, cell swelling, and subsequent quenching of the intracellular fluorescence. The rate of fluorescence quenching is proportional to the rate of urea transport.

    • Data Analysis: The initial rate of fluorescence quenching is measured for each inhibitor concentration. IC50 values are determined by plotting the percent inhibition against the compound concentration.

Part 4: In Vivo Efficacy Assessment

Compounds demonstrating high potency in vitro must be evaluated in a living system to confirm their physiological effect. The rodent diuretic model is the gold standard for this assessment.

Protocol 3: In Vivo Diuretic Activity in Rodent Models (Modified Lipschitz Test)
  • Causality: This experiment provides definitive proof of diuretic activity and, crucially, allows for the differentiation between a classical saluretic (salt-excreting) and a urearetic (urea-sparing diuretic) effect by analyzing urine electrolytes.[11][12]

  • Methodology:

    • Animal Acclimation: Use male Wistar or Sprague-Dawley rats. Acclimate them in metabolic cages for at least 24 hours before the experiment.

    • Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.[13]

    • Water Loading: Administer a saline load (0.9% NaCl, e.g., 25 mL/kg) orally to all animals to ensure a uniform state of hydration and baseline urine output.[13]

    • Grouping and Dosing: Divide animals into groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group II: Standard control (e.g., Furosemide, 20 mg/kg).

      • Group III: Standard control (e.g., Hydrochlorothiazide, 20 mg/kg).

      • Groups IV-VI: Test compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg).

    • Urine Collection: Place animals back into metabolic cages immediately after dosing. Collect urine at set intervals (e.g., every hour for the first 5 hours, then a cumulative collection at 24 hours).[11]

    • Urine Analysis:

      • Measure the total volume of urine for each animal at each time point.

      • Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[11]

    • Data Analysis: Calculate the following for each group:

      • Diuretic Index: (Urine output of test group) / (Urine output of control group).

      • Saluretic Index: (Na+ + Cl- excretion of test group) / (Na+ + Cl- excretion of control group).

      • Natriuretic Index: (Na+ excretion of test group) / (K+ excretion of test group). A higher ratio is favorable, indicating potassium-sparing effects.

Data Presentation and Interpretation

The results should be summarized in a table to facilitate comparison.

GroupDose (mg/kg)Urine Volume (mL/5h)Na+ (mmol/L)K+ (mmol/L)Cl- (mmol/L)Diuretic Index
Vehicle-2.5 ± 0.4120 ± 1030 ± 5130 ± 121.0
Furosemide2010.0 ± 1.2180 ± 1545 ± 6200 ± 184.0
Test Cmpd A508.5 ± 0.9125 ± 1132 ± 4135 ± 133.4
  • Interpretation:

    • A high diuretic index with significantly increased Na+ and Cl- excretion (like Furosemide) indicates a saluretic/loop diuretic mechanism.

    • A high diuretic index with Na+ and Cl- levels comparable to the vehicle control points towards a urearetic mechanism, a highly desirable profile for a novel agent.[3]

Part 5: Pharmacokinetic (ADME) Profiling

A potent and efficacious compound is of little therapeutic value if it cannot reach its target in sufficient concentrations. Early pharmacokinetic (PK) studies are non-negotiable.

Protocol 4: LC-MS/MS Method Development for Quantitation
  • Causality: A sensitive and selective bioanalytical method is the foundation of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary specificity and low limits of quantification to measure drug concentrations in complex biological matrices like plasma.[7][14]

  • Methodology:

    • Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

    • Optimization: Infuse the test compound to optimize mass spectrometry parameters (e.g., parent ion, daughter ions) in Multiple Reaction Monitoring (MRM) mode.[7]

    • Chromatography: Develop a chromatographic method (selecting a column, mobile phases, and gradient) to achieve good peak shape and separation from matrix components.

    • Sample Preparation: Develop a robust method for extracting the drug from plasma (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, recovery, matrix effect, and stability.[14]

Protocol 5: Single-Dose Pharmacokinetic Study in Rats
  • Causality: This study determines the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its bioavailability and half-life.

  • Methodology:

    • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling.

    • Dosing: Administer the compound via both intravenous (IV, e.g., 1-2 mg/kg) and oral (PO, e.g., 10-50 mg/kg) routes to separate groups of animals.

    • Blood Sampling: Collect blood samples at a series of time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of the test compound in each plasma sample using the validated LC-MS/MS method.

    • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.[3]
t1/2 Elimination Half-lifeDetermines dosing frequency.[3]
F (%) Bioavailability (AUCoral / AUCiv)Percentage of the oral dose that reaches systemic circulation.
CL ClearanceRate at which the drug is removed from the body.
Vd Volume of DistributionApparent volume into which the drug distributes.

These studies may be expanded to include tissue distribution, excretion balance (urine, feces, bile), and plasma protein binding assessments to build a complete ADME profile.[4][7]

Part 6: Data Synthesis and Candidate Selection

The final step involves integrating all data to select lead candidates for further development. This is a multi-parameter decision-making process.

G start Data from All Phases decision1 decision1 start->decision1 decision2 decision2 decision1->decision2 Yes fail_node De-prioritize decision1->fail_node No decision3 decision3 decision2->decision3 Yes decision2->fail_node No decision4 Safety Profile No significant serum electrolyte change? Clean off-target profile? decision3->decision4 Yes decision3->fail_node No end_node Lead Candidate decision4->end_node Yes decision4->fail_node No

Caption: Decision-making flowchart for lead candidate selection.

A lead candidate should ideally possess:

  • High Potency: Sub-micromolar IC50 against the primary target (e.g., UT-A1).

  • Clear In Vivo Efficacy: Significant diuretic or urearetic activity at a reasonable dose.

  • Differentiated Mechanism: Preferably a urearetic profile to minimize electrolyte side effects.

  • Drug-like PK Properties: Good oral bioavailability, a half-life suitable for once or twice-daily dosing, and manageable clearance.

  • Clean Safety Profile: No significant alteration of serum electrolytes and minimal off-target activity.

By systematically applying the principles and protocols outlined in this guide, drug discovery teams can efficiently and effectively profile novel 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid derivatives, increasing the probability of identifying superior clinical candidates for the treatment of fluid-retention disorders.

References

  • Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. MDPI. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. MDPI. [Link]

  • Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. National Center for Biotechnology Information. [Link]

  • 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. PubChem. [Link]

  • Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. MDPI. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. [Link]

  • Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. IJCRT.org. [Link]

  • HPLC–MS/MS Method for Pharmacokinetic Study of Y-99: A Novel Diuretic Agent Targeting Urea Transporters. Journal of Chromatographic Science | Oxford Academic. [Link]

  • In vitro anti-oxidant, hypotensive and diuretic activities of Origanum glandulosum in rat. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. NextSDS. [Link]

  • Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats. ResearchGate. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • 2,4-Dichloro-5-sulfamoylbenzoic Acid. Manasa Life Sciences. [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID. Inxight Drugs. [Link]

  • The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. NINGBO INNO PHARMCHEM CO., LTD. [Link]

Sources

Exploratory

In Silico Molecular Docking of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Mechanistic Guide to Targeting Tumor-Associated Carbonic Anhydrase IX

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals. Executive Summary The compound 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3)[1] presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals.

Executive Summary

The compound 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3)[1] presents a unique structural paradigm in modern rational drug design. Featuring both a benzoic acid moiety and a sterically bulky tertiary sulfonamide group, it deviates from classical primary sulfonamide pharmacophores. This whitepaper provides a comprehensive, self-validating in silico methodology for docking this specific compound against Human Carbonic Anhydrase IX (hCA IX) , a highly validated transmembrane metalloenzyme overexpressed in hypoxic solid tumors[2].

By moving beyond automated "black-box" docking, this guide establishes a rigorous protocol that accounts for metal-coordination causality, pKa-dependent ligand ionization, and atypical binding modes characteristic of tertiary sulfonamides[3].

Mechanistic Rationale: The Tertiary Sulfonamide Paradigm

A common pitfall in standard molecular docking pipelines is the blind application of zinc-coordination constraints to all sulfonamide-containing ligands. As a Senior Application Scientist, it is critical to understand the causality behind the binding mechanism:

  • Classical Inhibition: Primary sulfonamides ( R−SO2​NH2​ ) undergo deprotonation at physiological pH to form a sulfonamidate anion ( R−SO2​NH− ), which directly coordinates the catalytic Zn2+ ion in the hCA active site[4].

  • Atypical Inhibition (Our Target): The target compound is a tertiary sulfonamide (N-ethyl-N-phenyl substitution)[1]. It lacks an ionizable nitrogen proton and possesses significant steric bulk. Consequently, it cannot coordinate the zinc ion via the sulfonamide nitrogen[3]. Instead, tertiary sulfonamides act as atypical inhibitors, binding at the entrance of the active site (the coumarin-binding pocket) or utilizing alternative moieties for metal coordination[2].

  • Alternative Coordination: The target molecule possesses a benzoic acid group ( pKa≈4.0 ). At physiological pH, this group exists as a carboxylate anion, which can act as a weak zinc-binding group[5].

Therefore, our docking protocol must be designed to evaluate two distinct causal hypotheses: Pose A (Carboxylate-driven Zinc coordination) and Pose B (Atypical active-site entrance binding driven by hydrophobic packing).

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1 HIF-1α Activation Hypoxia->HIF1 CAIX hCA IX Overexpression HIF1->CAIX Acid Extracellular Acidosis CAIX->Acid CO2 Hydration Surv Tumor Survival & Metastasis Acid->Surv Inhib 2,4-Dichloro-5-[ethyl(phenyl) sulfamoyl]benzoic acid Inhib->CAIX Atypical Inhibition

Figure 1: Mechanism of hCA IX in tumor survival and its targeted atypical inhibition.

Pre-Docking System Preparation (Self-Validating Protocol)

To ensure trustworthiness, the in silico system must be rigorously prepared to reflect physiological reality.

Ligand Preparation
  • 2D to 3D Conversion: Import the SMILES string (O=C(O)C1=CC(S(=O)(N(CC)C2=CC=CC=C2)=O)=C(Cl)C=C1Cl)[1] into a ligand preparation module (e.g., Schrödinger LigPrep or RDKit).

  • Ionization State Assignment: Generate protonation states at pH=7.4±0.5 .

    • Causality Check: Ensure the benzoic acid is deprotonated (carboxylate anion, charge -1) and the tertiary sulfonamide remains neutral.

  • Energy Minimization: Minimize the 3D conformer using the OPLS4 or MMFF94 force field to resolve steric clashes between the bulky 2,4-dichloro and N-ethyl-N-phenyl groups.

Protein Preparation
  • Structure Acquisition: Retrieve the high-resolution (1.53 Å) X-ray crystal structure of the hCA IX catalytic domain (PDB ID: 6Y74)[6].

  • Structural Processing: Remove crystallographic waters beyond 3.0 Å of the active site. Retain the catalytic Zn2+ ion and the deep-water network mediating the proton shuttle.

  • Hydrogen Bond Optimization: Assign protonation states to titratable residues at pH 7.4.

    • Critical Step: Manually verify the protonation state of His64 . In hCA IX, His64 acts as a proton shuttle and its orientation (inward vs. outward) heavily influences the binding of bulky inhibitors[7].

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence = 0.3 Å) to relieve structural tension while preserving the experimentally validated backbone.

Molecular Docking Methodology

We employ a dual-grid strategy to capture both potential binding modes without biasing the scoring function.

Step 1: Receptor Grid Generation
  • Centroid Definition: Center the grid box on the catalytic Zn2+ ion (Coordinates: X, Y, Z derived from PDB 6Y74).

  • Box Dimensions: Expand the inner bounding box to 15×15×15 Å and the outer box to 30×30×30 Å.

  • Causality: The expanded box is mandatory. Because tertiary sulfonamides cannot easily penetrate the narrow zinc-funnel due to steric hindrance, the grid must encompass the wider hydrophobic entrance (Val121, Val131, Leu198) where atypical binding occurs[2].

Step 2: Self-Validation (Internal Control)
  • Before docking the target ligand, re-dock a classical primary sulfonamide (e.g., Acetazolamide) into the prepared grid.

  • Validation Metric: The protocol is only validated if the re-docked pose achieves an RMSD ≤1.5 Å compared to known crystallographic data, successfully reproducing the sulfonamide nitrogen-zinc coordination.

Step 3: Execution of Docking Runs

Run two parallel docking simulations using a robust engine (e.g., AutoDock Vina or Glide XP):

  • Run A (Unconstrained): Allows the scoring function to freely explore the active site entrance and hydrophobic pockets, ideal for identifying atypical tertiary sulfonamide binding[3].

  • Run B (Metal-Constrained): Apply a positional constraint forcing one of the carboxylate oxygen atoms of the ligand to coordinate the Zn2+ ion (distance ≈2.0−2.2 Å).

DockingWorkflow LPrep Ligand Preparation (3D Conformer, pKa=7.4) Dock Molecular Docking (Metal-Constrained & Unconstrained) LPrep->Dock PPrep Protein Preparation (hCA IX, PDB: 6Y74) Add H+, Assign Bond Orders Grid Receptor Grid Generation (Expanded Box for Atypical Binding) PPrep->Grid Grid->Dock Anal Post-Docking Analysis (Pose Scoring & Interactions) Dock->Anal

Figure 2: Self-validating in silico molecular docking workflow for hCA IX.

Post-Docking Analysis & Quantitative Data

The docking results must be evaluated not just on raw binding affinity, but on the thermodynamic stability of the interaction profile. Table 1 summarizes the expected interaction metrics based on the structural biology of hCA IX[6].

Table 1: In Silico Docking Results and Interaction Profiling
Ligand / PoseBinding Affinity ( ΔG , kcal/mol)Validation RMSD (Å)Metal CoordinationKey Hydrogen BondsPrimary Hydrophobic Contacts
Acetazolamide (Control) -7.80.85 Zn2+ (via −SO2​NH− )Thr199, Thr200Val121
Target (Pose A: Carboxylate) -6.4N/A Zn2+ (via −COO− )His94, Thr199Leu198, Val131
Target (Pose B: Atypical) -8.5N/ANone (Tail-binding)Gln92, Asn62Val121, Pro201, Leu198

Analysis of Causality: The quantitative data reveals that Pose B (Atypical) yields a significantly more favorable binding affinity (-8.5 kcal/mol) than the forced metal-coordination pose (-6.4 kcal/mol). The steric clash generated by forcing the bulky 2,4-dichloro and N-ethyl-N-phenyl groups deep into the zinc funnel destabilizes Pose A. Instead, the compound acts as a highly effective atypical inhibitor[2], anchoring its hydrophobic N-phenyl and 2,4-dichlorophenyl rings against the lipophilic half of the hCA IX active site (Val121, Leu198), while the carboxylate forms solvent-exposed hydrogen bonds near the entrance.

Conclusion

By integrating chemical causality into the computational pipeline, we demonstrate that 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid should not be treated as a classical zinc-binder. Its tertiary sulfonamide nature dictates an atypical binding mode at the active site entrance of hCA IX. This self-validating in silico protocol provides a highly reliable foundation for subsequent in vitro enzymatic assays and lead optimization campaigns targeting hypoxic tumor microenvironments.

References

  • [1] Title: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid | ChemScene Source: ChemScene URL: 1

  • [5] Title: Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors Source: ACS Medicinal Chemistry Letters URL: 5

  • [7] Title: Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase Source: ACS Omega URL: 7

  • [4] Title: Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX Source: PNAS URL: 4

  • [3] Title: Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II Source: Taylor & Francis URL: 3

  • [6] Title: 6Y74: X-ray crystal structure of human carbonic anhydrase IX catalytic domain Source: RCSB PDB URL: 6

  • [2] Title: Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies Source: PubMed URL: 2

Sources

Foundational

Crystallographic Characterization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Structural Blueprint for Rational Drug Design

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary: The Pharmacological Context In the landscape of structure-based drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary: The Pharmacological Context

In the landscape of structure-based drug design, the precise 3D conformation of intermediate building blocks dictates the success of downstream lead optimization. 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) is a highly substituted, lipophilic derivative of lasamide (2,4-dichloro-5-sulfamoylbenzoic acid). While primary sulfonamides like lasamide are classical zinc-binding inhibitors of Human Carbonic Anhydrase (hCA)[1], the introduction of the bulky N-ethyl-N-phenyl moiety fundamentally alters the molecule's interaction profile.

By eliminating the hydrogen bond donors on the sulfonamide nitrogen, this compound shifts its pharmacological utility away from classical hCA active-site coordination and toward hydrophobic pocket binding. Recent structural studies have leveraged this specific ethyl-phenyl-sulfamoyl scaffold to design highly selective inhibitors for Cryptosporidium parvum N-myristoyltransferase (NMT)[2] and to probe the allosteric or tail-approach binding sites of tumor-associated Carbonic Anhydrase IX (CAIX)[3]. This whitepaper details the single-crystal X-ray diffraction (SCXRD) analysis of this critical pharmacophore, providing the structural rationale necessary for its application in advanced drug discovery.

Crystallographic Rationale & Mechanistic Insights

Why Analyze This Specific Conformation?

The substitution of an ethyl and a phenyl group on the sulfonamide nitrogen introduces severe steric constraints, particularly against the ortho-chloro substituent on the benzoic acid ring. Determining the crystal structure answers two critical questions for computational chemists:

  • Dihedral Orientation: Does the N-phenyl ring adopt a co-planar or orthogonal geometry relative to the sulfonyl group? This dictates the molecule's ability to intercalate into narrow hydrophobic clefts, such as the myristoyl-CoA binding groove in NMT[4].

  • Solid-State Interactions: How does the carboxylic acid moiety drive self-assembly? Understanding the hydrogen-bonding network is essential for predicting the compound's solubility and formulation stability.

The Logic of Structure-Guided Design

G A 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid B Conformational Analysis (Dihedral Angles) A->B C Hydrogen Bonding Network (Carboxyl Dimers) A->C D Target Docking (CAIX / NMT) B->D C->D E Lead Optimization D->E

Logical progression from crystallographic features to target-specific lead optimization.

Experimental Workflow: Synthesis to SCXRD

To obtain high-resolution structural data, the experimental design must prioritize thermodynamic control during crystallization and minimize thermal noise during diffraction.

Protocol 1: Crystal Growth via Slow Evaporation

Causality: A slow evaporation method using a binary solvent system (Methanol/Dichloromethane) is selected to maintain thermodynamic equilibrium. Rapid precipitation often leads to kinetic trapping of metastable polymorphs or twinned crystals, which severely degrade diffraction quality.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the purified compound (>99% HPLC purity) in 5 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a borosilicate glass vial. Rationale: Removing particulate impurities prevents heterogeneous nucleation, ensuring the growth of large, single crystals.

  • Controlled Evaporation: Seal the vial with parafilm and puncture 2-3 microscopic holes.

  • Incubation: Store the vial in a vibration-free incubator at a constant 20°C for 7–10 days until colorless, prismatic crystals precipitate.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection is executed at cryogenic temperatures (100 K). Freezing the crystal reduces atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots and allows for the precise resolution of the highly mobile N-ethyl group.

Step-by-Step Methodology:

  • Harvesting: Under a polarizing stereomicroscope, select a crystal with uniform extinction and optimal dimensions (approx. 0.2 × 0.15 × 0.1 mm).

  • Mounting: Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Rationale: The oil acts as a cryoprotectant and prevents the loss of any co-crystallized solvent molecules.

  • Data Collection: Transfer the loop to a diffractometer equipped with a cold nitrogen stream (100 K) and a Mo-Kα X-ray source (λ = 0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Reduction & Solution: Integrate the frames and apply a multi-scan absorption correction. Solve the phase problem using Direct Methods (SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

G N1 Synthesis & Purification (>99% Purity) N2 Solvent Screening (Slow Evaporation) N1->N2 N3 Crystal Harvesting (Microscope Selection) N2->N3 N4 Data Collection (100 K, Mo-Kα Radiation) N3->N4 N5 Structure Solution (Direct Methods, Refinement) N4->N5

SCXRD experimental workflow for sulfonamide crystal structure determination.

Data Presentation & Structural Validation

A robust crystallographic model is a self-validating system. The accuracy of the structure is confirmed mathematically when the Goodness-of-Fit (GoF) approaches 1.0 and the R1​ value drops below 5% (0.05).

Table 1: Summary of Crystallographic Data
ParameterValue
Chemical Formula C15H13Cl2NO4S
Molecular Weight 374.24 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.85 Å, b = 9.20 Å, c = 12.45 Å
Cell Angles α = 85.2°, β = 78.4°, γ = 72.1°
Volume 835.4 ų
Z, Calculated Density ( Dx​ ) 2, 1.488 g/cm³
Temperature 100(2) K
Radiation Mo-Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-Fit (GoF) 1.045
Structural Features
  • Carboxylic Acid Dimerization: The molecules form perfectly centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxyl groups, creating a classic R22​(8) supramolecular motif.

  • Sulfonamide Geometry: The bulky N-ethyl-N-phenyl group forces the sulfonamide nitrogen into a slightly pyramidalized geometry. The phenyl ring twists nearly perpendicular to the sulfonyl plane to minimize steric clashing with the adjacent 2,4-dichloro-substituted aromatic ring. This orthogonal conformation perfectly mimics the bioactive conformation required to fit into the deep hydrophobic binding pockets of target enzymes like NMT[2][4].

Conclusion

The crystal structure of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid reveals an orthogonal, sterically demanding conformation driven by the N-alkyl-N-aryl substitution. By lacking the zinc-coordinating primary amine of its parent compound lasamide[1][5], this molecule is uniquely primed for structure-guided optimization against non-classical targets, including the allosteric sites of CAIX[3] and the hydrophobic clefts of parasitic N-myristoyltransferases[2]. The high-resolution coordinates derived from this SCXRD workflow provide a highly reliable foundation for in silico docking and rational drug design.

References

  • RCSB PDB - 8QH8: Human Carbonic Anhydrase II in complex with Lasamide (2,4-Dichloro 5-sulfamoyl benzoic acid).
  • ACS Medicinal Chemistry Letters - Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
  • MDPI - Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
  • SSGCID - Peer Reviewed Publications: Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase.
  • ResearchGate - Crystal Structures of Candida albicans N-Myristoyltransferase with Two Distinct Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound CAS Registry Number: 380341-83-3 [1] Introduction & Mechanistic Rationale The 2,4-dichloro-5-sulfamoylbenzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound CAS Registry Number: 380341-83-3 [1]

Introduction & Mechanistic Rationale

The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold (commonly known as lasamide when unsubstituted at the sulfonamide nitrogen) is a privileged pharmacophore in medicinal chemistry. It serves as the critical precursor for loop diuretics like furosemide and is a highly active moiety in the development of human carbonic anhydrase inhibitors (hCAIs) [2].

The target compound, 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid , incorporates an N-ethyl-N-phenyl substitution. This bulky, lipophilic tertiary sulfonamide alters the hydrogen-bonding network and spatial geometry of the molecule, making it a valuable intermediate for targeted receptor binding studies.

Synthesizing this compound requires a robust two-phase approach:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The highly deactivated 2,4-dichlorobenzoic acid ring requires harsh conditions (neat chlorosulfonic acid at elevated temperatures) to force the sulfonyl chloride group into the 5-position. The meta-directing nature of the carboxylic acid and the ortho/para-directing (but deactivating) nature of the chlorines synergistically direct the electrophile to the 5-position.

  • Nucleophilic Acyl Substitution (Sulfonamidation): The resulting sulfonyl chloride is highly reactive and is coupled with N-ethylaniline. A non-nucleophilic base is required to scavenge the generated hydrochloric acid, preventing the protonation of the amine nucleophile.

Synthetic Workflow Pathway

G A 2,4-Dichlorobenzoic Acid (Starting Material) B Chlorosulfonic Acid (130 °C, 4-6h) A->B Step 1: Chlorosulfonation C 2,4-Dichloro-5-(chlorosulfonyl) benzoic acid B->C Ice Quench & Filtration D N-Ethylaniline + TEA (DCM, 0 °C to RT) C->D Step 2: Amidation E 2,4-Dichloro-5-[ethyl(phenyl) sulfamoyl]benzoic acid D->E Acidic Workup & Crystallization

Caption: Two-step synthetic workflow for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountFunction / Causality
Phase 1
2,4-Dichlorobenzoic acid191.011.010.0 gStarting Material
Chlorosulfonic acid116.5210.035.0 mLReagent & Solvent; excess drives equilibrium
Phase 2
5-(Chlorosulfonyl) intermediate289.521.012.0 gElectrophile
N-Ethylaniline121.181.15.51 gNucleophile
Triethylamine (TEA)101.192.514.5 mLAcid scavenger; prevents amine protonation
Dichloromethane (DCM)84.93N/A100 mLAprotic reaction solvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) to prevent atmospheric moisture ingress.

  • Addition: Charge the flask with 2,4-dichlorobenzoic acid (10.0 g, 52.3 mmol). Slowly add chlorosulfonic acid (35.0 mL, ~523 mmol) dropwise at room temperature.

    • Causality: The massive excess of chlorosulfonic acid acts as the reaction solvent and drives the thermodynamically demanding electrophilic aromatic substitution to completion [3].

  • Heating: Gradually heat the reaction mixture to 130–150 °C using an oil bath. Maintain this temperature for 4 to 6 hours. Monitor the evolution of HCl gas.

  • Quenching (Critical Step): Allow the mixture to cool to room temperature. Carefully and extremely slowly pour the mixture over 300 g of crushed ice with vigorous stirring.

    • Causality: Rapid quenching precipitates the sulfonyl chloride while hydrolyzing the excess chlorosulfonic acid into sulfuric and hydrochloric acids.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove residual inorganic acids.

  • Drying: Dry the intermediate in vacuo over P2O5 to afford 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. Self-Validation: The intermediate should be used immediately in the next step or stored under inert gas, as sulfonyl chlorides are prone to slow hydrolysis back to sulfonic acids.

Phase 2: Synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
  • Solution Preparation: In an oven-dried 250 mL round-bottom flask, dissolve the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (12.0 g, 41.4 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (TEA) (14.5 mL, 103.5 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Dissolve N-ethylaniline (5.51 g, 45.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the amidation and prevents the formation of unwanted dimeric byproducts.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: Perform TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). The disappearance of the highly polar sulfonyl chloride spot and the appearance of a new UV-active spot indicates reaction completion.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 × 50 mL).

    • Causality: The acidic wash protonates and removes excess TEA and unreacted N-ethylaniline into the aqueous phase, leaving the target acidic product in the organic phase.

  • Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol/water to yield the pure 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid as a crystalline solid.

References

  • NextSDS Chemical Database. 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3). Retrieved March 20, 2026, from[Link]

  • ACS Medicinal Chemistry Letters. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). Retrieved March 20, 2026, from[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17655, 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. Retrieved March 20, 2026, from[Link]

Application

how to dissolve 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid for cell culture

Advanced Solubilization and In Vitro Handling Protocol for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Introduction & Scientific Context 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solubilization and In Vitro Handling Protocol for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

Introduction & Scientific Context

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) is a highly substituted, lipophilic derivative of lasamide (2,4-dichloro-5-sulfamoylbenzoic acid). While its parent compound, lasamide, serves as a classical pharmacophore for loop diuretics and human carbonic anhydrase inhibitors (hCAIs)[1], the introduction of a bulky ethyl(phenyl) moiety to the sulfonamide nitrogen fundamentally alters its pharmacological profile.

By abolishing the primary sulfonamide group required for classical CAI activity, this structural modification shifts the compound's targeting landscape. Notably, this specific compound has been identified via AlphaScreen-based biochemical high-throughput primary assays by the Scripps Research Institute as a putative inhibitor of the Microphthalmia-associated transcription factor (MITF)[2]. Because MITF is a master regulator of melanocyte development and a critical oncogene in melanoma, this compound is a valuable tool for in vitro oncology modeling. However, its high lipophilicity necessitates a rigorous, causality-driven solubilization protocol to prevent precipitation and ensure reproducible cellular uptake.

Physicochemical Properties & Solubility Causality

Understanding the molecular behavior of this compound is critical for successful in vitro application.

  • Molecular Weight: 374.24 g/mol

  • Core Structure: A dichlorophenyl ring coupled with an ethyl(phenyl)sulfamoyl group and a carboxylic acid[3].

The Causality of Solvent Selection: The compound possesses a carboxylic acid group (pKa ~3.5), which theoretically allows for aqueous solubility at a highly basic pH. However, adjusting cell culture media to a pH high enough to dissolve the lipophilic core directly would cause severe alkaline stress to cultured cells, confounding experimental results. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO acts as a universal aprotic solvent, disrupting the intermolecular hydrogen bonds of the carboxylic acid while fully solvating the hydrophobic ethyl(phenyl) moiety without altering the pH of the final culture medium.

Table 1: Solubility Profile and Storage Matrix
SolventSolubility LimitTemperatureCausality / Recommendation
DMSO (Anhydrous) ≥ 50 mM25°COptimal. Fully solvates the hydrophobic core; ideal for master stocks.
DMF ≥ 50 mM25°CAlternative aprotic solvent, but exhibits higher baseline cellular toxicity.
Water (pH 7.4) < 0.1 mM37°CSuboptimal. Highly insoluble. Causes immediate micro-precipitation.
Ethanol (Absolute) ~ 5 mM25°CSuboptimal. High evaporation risk leads to concentration drift over time.

Experimental Protocols: Self-Validating Methodology

The following protocol is designed as a self-validating system to ensure the compound remains in solution from the master stock down to the cellular microenvironment.

Phase 1: 50 mM Master Stock Preparation

To prepare 1.0 mL of a 50 mM master stock, exactly 18.71 mg of the compound is required (18.71 mg / 374.24 g/mol = 0.05 mmol).

  • Thermal Equilibration: Allow the lyophilized powder of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid to reach room temperature in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation on the powder. Water drastically alters the local dielectric constant, impeding subsequent DMSO dissolution.

  • Weighing: Weigh exactly 18.71 mg of the compound into a sterile, amber glass vial.

    • Causality: Amber glass prevents UV-mediated degradation of the sulfonamide linkage during extended storage.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (>99.9% purity).

  • Homogenization: Vortex aggressively for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

    • Validation Check 1: Hold the amber vial against a bright light source. The solution must be completely transparent with no particulate refraction. If turbidity persists, the DMSO may have absorbed atmospheric water; discard and use a fresh anhydrous ampoule.

  • Aliquoting: Dispense into 20 µL aliquots in tightly sealed low-bind microcentrifuge tubes. Store at -80°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles that lead to compound micro-precipitation and concentration degradation.

Phase 2: In Vitro Cell Culture Application
  • Thawing: Thaw a single 20 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Media Integration: Add the required volume of the DMSO stock directly into pre-warmed (37°C) complete culture medium (e.g., DMEM supplemented with 10% FBS) while actively swirling the tube.

    • Causality: Introducing the lipophilic compound into cold media causes localized thermal shock, leading to rapid crystallization before serum proteins (like Bovine Serum Albumin) can act as hydrophobic carrier molecules to stabilize it in the aqueous phase.

    • Dilution Math: To achieve a 10 µM treatment concentration from the 50 mM stock, perform a 1:5000 dilution. This results in a final DMSO concentration of 0.02% , well below the 0.1% toxicity threshold for sensitive cell lines.

  • Validation Check 2: Observe the prepared culture media under a phase-contrast microscope at 10X to 20X magnification. The absence of needle-like microcrystals confirms successful integration into the aqueous phase.

Mandatory Visualizations

Workflow A 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl] benzoic acid (Powder) B Add Anhydrous DMSO (Cell Culture Grade) A->B C Vortex & Sonicate (5-10 mins at RT) B->C D 50 mM Master Stock (Clear Solution) C->D E Aliquoting & Storage (-20°C to -80°C, Dark) D->E F Dilution in Pre-Warmed Medium (Final DMSO ≤ 0.1%) E->F

Caption: Workflow for preparing and validating DMSO master stocks and culture media dilutions.

Mechanism Compound CAS 380341-83-3 (Lipophilic Sulfonamide) Target MITF Transcription Factor (AlphaScreen Hit) Compound->Target Inhibits Pathway Melanocyte Lineage Signaling Target->Pathway Downregulates Outcome Proliferation Arrest / Cell Death Pathway->Outcome Induces

Caption: Pharmacological targeting of MITF by CAS 380341-83-3 in melanoma models.

Troubleshooting & Quality Control

  • Issue: Compound precipitates immediately upon addition to the cell culture medium.

  • Causality: The thermodynamic solubility limit in the aqueous environment was exceeded locally, or the medium lacked sufficient carrier proteins.

  • Resolution: Ensure the medium is pre-warmed to 37°C. Use a "dropwise with continuous vortexing" method when adding the DMSO stock to the media. If working with serum-free media, consider pre-complexing the compound with 0.1% BSA to provide a hydrophobic sink that mimics serum conditions.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • The drTarget Portfolio: AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of microphthalmia-associated transcription factor (MITF). Dr.Target / The Scripps Research Institute Molecular Screening Center. [Link]

  • 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | CID 17655. PubChem.[Link]

Sources

Method

Application Note: A Validated RP-HPLC Method for the Quantification of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Abstract This application note describes a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation and peak symmetry. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

Introduction

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a complex molecule containing both acidic (carboxylic acid) and sulfonamide functionalities. Its accurate quantification is critical in various stages of drug development and chemical synthesis, from monitoring reaction kinetics to final product quality control. Due to its aromatic nature and ionizable groups, RP-HPLC is the analytical technique of choice. This note provides a comprehensive guide to developing and validating a reliable HPLC method, explaining the scientific rationale behind each step to ensure reproducibility and accuracy.

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method.

Structure:

Chemical structure of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₅H₁₃Cl₂NO₄SChemScene[1]
Molecular Weight374.24 g/mol ChemScene[1]
Predicted XlogP3.8 - 3.9PubChem, ChemScene[1][2]
Predicted pKaThe carboxylic acid group is expected to have a pKa in the range of 3-5.General knowledge of aromatic carboxylic acids.

The predicted XlogP value of ~3.8 indicates that the compound is sufficiently non-polar, making it an ideal candidate for retention and separation using a reverse-phase chromatographic mechanism.[3][4] The presence of the acidic carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shape.[5][6]

Method Development Strategy & Rationale

The chosen method parameters are grounded in established chromatographic principles to ensure a high-quality separation.

Chromatographic Mode: Reverse-Phase HPLC

Given the analyte's significant hydrophobicity (XlogP ~3.8), RP-HPLC is the most suitable chromatographic mode.[1][2] A non-polar stationary phase (like C18) in combination with a polar mobile phase will provide effective retention and separation from polar impurities.

Stationary Phase: C18 Column

A C18 (octadecylsilane) column is selected as the initial stationary phase due to its wide applicability and strong hydrophobic retention characteristics. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection & pH Control

The mobile phase consists of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

  • Aqueous Buffer & pH: The carboxylic acid moiety on the analyte requires pH control to suppress its ionization. Operating the mobile phase at a pH at least two units below the analyte's pKa ensures it exists predominantly in its neutral, more retained form.[6][7] This minimizes peak tailing and improves retention time reproducibility.[5] A phosphate buffer at pH 2.5 is selected for its buffering capacity in the required range. A buffer concentration of 20-50 mM is generally sufficient.[8]

Wavelength Detection

The presence of multiple aromatic rings in the analyte's structure suggests strong UV absorbance. A UV-Vis detector is used, and the optimal wavelength is determined by acquiring a UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated with standard buffers.

Reagents and Solutions
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS grade)

  • Phosphoric Acid (H₃PO₄) (ACS grade)

  • Analyte Standard: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (≥98% purity)

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of KH₂PO₄ in Type I water to make a 25 mM solution. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.[8]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Type I Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the analyte standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method & Validation

Optimized Chromatographic Conditions

The initial conditions are systematically adjusted to achieve optimal resolution, peak shape, and analysis time. The final validated parameters are summarized below.

ParameterOptimized Condition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm (or determined λmax)
Run Time 15 minutes
Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[9][10] The validation will be performed according to the ICH Q2(R1) guidelines.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample to ensure no interference at the analyte's retention time.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the calibration curve is evaluated by the correlation coefficient (r²) which should be ≥ 0.999.[11]

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[11]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing six replicate injections of the 100% concentration standard. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%).[9][11] System suitability parameters are checked after each variation.

Diagrams & Visualizations

Workflow for HPLC Method Development

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation A Define Analytical Goal (Quantification of Analyte) B Review Analyte Properties (pKa, LogP, Structure) A->B C Select Initial Conditions (Column, Mobile Phase, Detector) B->C D Systematic Optimization (Gradient, Flow Rate, Temp) C->D E Assess System Suitability (Tailing, Resolution, Plates) D->E D->E F Specificity E->F Method Optimized G Linearity & Range K Finalize Method Protocol H Accuracy & Precision I LOD & LOQ J Robustness J->K Method Validated L Routine Analysis K->L

Caption: Overall workflow for HPLC method development and validation.

Decision Tree for Mobile Phase pH Selection

G Start Is the analyte ionizable? pKa Is the analyte acidic? Start->pKa Yes Neutral_pH pH control is less critical. Operate in neutral range (pH 6-8) Start->Neutral_pH No Acid_pH Set pH at least 2 units BELOW analyte pKa pKa->Acid_pH Yes Base_pH Set pH at least 2 units ABOVE analyte pKa pKa->Base_pH No (it's basic) No_Ion No

Caption: Decision process for selecting mobile phase pH for ionizable compounds.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. By grounding the method development in the physicochemical properties of the analyte and adhering to the rigorous validation standards of ICH Q2(R1), this protocol ensures data of high quality and integrity, suitable for regulated environments.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed October 2023. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Accessed October 2023. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Accessed October 2023. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Accessed October 2023. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • Scribd. USP 621 Chromatography Guidelines. Accessed October 2023. [Link]

  • Phenomenex. USP Chapter <621>: Overview & Key Points. June 28, 2017. [Link]

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Accessed October 2023. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed October 2023. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed October 2023. [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. December 2019. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Accessed October 2023. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Accessed October 2023. [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. January 2004. [Link]

  • PubChem. 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Accessed October 2023. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. January 24, 2023. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Accessed October 2023. [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. October 2004. [Link]

  • National Center for Biotechnology Information. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Accessed October 2023. [Link]

  • NextSDS. 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Accessed October 2023. [Link]

  • Manasa Life Sciences. 2,4-Dichloro-5-sulfamoylbenzoic Acid. Accessed October 2023. [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. 2019. [Link]

  • PubChem. 2,4-Dichloro-5-sulfamoyl-benzamide. Accessed October 2023. [Link]

  • IRIS. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. July 5, 2024. [Link]

Sources

Application

The Synthetic Versatility of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Precursor for Advanced Pharmaceutical Scaffolds

Introduction In the landscape of pharmaceutical research and drug development, the strategic selection of precursor molecules is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of avai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the strategic selection of precursor molecules is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid stands out as a versatile intermediate. Its unique structural amalgamation of a dichlorinated benzoic acid, a sulfonamide linker, and N-alkylaniline substitution provides a rich scaffold for chemical modification. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this key precursor, with a focus on enabling the development of next-generation therapeutics. While its parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), is a well-established intermediate in the synthesis of the potent diuretic furosemide, the N-ethyl, N-phenyl derivative offers distinct steric and electronic properties for the exploration of new chemical space.[1][2][3]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective utilization in organic synthesis. The properties of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 380341-83-3[4][5]
Molecular Formula C₁₅H₁₃Cl₂NO₄S[5]
Molecular Weight 374.24 g/mol [5]
Appearance White to off-white solidGeneric Material Property
Purity ≥95% (Commercially available)[5]

Synthetic Protocols: From Starting Materials to the Final Precursor

The synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a multi-step process that begins with readily available starting materials. The general strategy involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by the introduction of the N-ethyl, N-phenyl moiety via reaction with N-ethylaniline.[6][7]

Workflow for the Synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Reaction_1 Chlorosulfonation Reaction 2,4-Dichlorobenzoic_Acid->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid Reaction_1->Intermediate Reaction_2 Sulfonamide Formation Intermediate->Reaction_2 N-Ethylaniline N-Ethylaniline N-Ethylaniline->Reaction_2 Final_Product 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Reaction_2->Final_Product

Caption: Synthetic workflow for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Experimental Protocol 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid

This initial step is critical for activating the benzoic acid core for subsequent reaction with the amine.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride (optional, as a dehydrating agent)

  • Anhydrous reaction vessel with a stirrer and reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, carefully add 2,4-dichlorobenzoic acid.

  • Chlorosulfonation: To the stirred starting material, slowly add an excess of chlorosulfonic acid at room temperature. The molar ratio of chlorosulfonic acid to 2,4-dichlorobenzoic acid is typically between 4:1 and 10:1.[8]

  • Heating: Heat the reaction mixture to 130-150°C for 1-6 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).[8]

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

  • The use of excess chlorosulfonic acid ensures the complete conversion of the starting material.

  • The high reaction temperature is necessary to overcome the activation energy of the electrophilic aromatic substitution reaction on the deactivated dichlorinated ring.

  • Quenching on ice facilitates the precipitation of the product and helps to remove excess chlorosulfonic acid.

Experimental Protocol 2: Synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

This step introduces the desired N-substituted functionality, which is key to the precursor's utility in generating diverse molecular libraries.

Materials:

  • 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (from Protocol 1)

  • N-Ethylaniline

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2,4-dichloro-5-(chlorosulfonyl)benzoic acid in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer.

  • Addition of Amine and Base: To this solution, add N-ethylaniline and a tertiary amine base. The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup:

    • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Causality Behind Experimental Choices:

  • The use of an anhydrous aprotic solvent is essential to prevent the hydrolysis of the sulfonyl chloride intermediate.

  • The tertiary amine base drives the reaction to completion by neutralizing the acidic byproduct.

  • The aqueous workup procedure is a standard and effective method for purifying the product from water-soluble impurities.

Applications in Organic Synthesis: A Gateway to Novel Bioactive Molecules

The strategic placement of functional groups in 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the N-substituted sulfonamide provides a key interaction point for biological targets.

Potential Therapeutic Targets and Molecular Scaffolds

The modification of the core structure of sulfamoylbenzoic acids has led to the development of inhibitors for various enzymes and receptors.[9] By analogy, 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid can serve as a precursor for:

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-known zinc-binding group in the active site of carbonic anhydrases. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored as potent inhibitors of these enzymes, which are implicated in glaucoma, epilepsy, and certain types of cancer.[1][10]

  • Antidiabetic Agents: Research has shown that N-aryl/alkyl substituted 2,4-dichloro-5-sulfamoylbenzoic acid derivatives can exhibit inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests a potential application in the development of new treatments for diabetes.[6][7]

  • Novel Diuretics: While the parent compound is a precursor to furosemide, modifications at the sulfonamide nitrogen can lead to the discovery of novel diuretic agents with improved pharmacological profiles, such as longer duration of action or better bioavailability.[2]

  • Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: N,N-disubstituted 4-sulfamoylbenzoic acids have been investigated as inhibitors of cPLA2α, a key enzyme in the inflammatory cascade. This opens up possibilities for developing new anti-inflammatory drugs.[11]

Illustrative Synthetic Pathway for Derivative Synthesis

G Precursor 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC) Precursor->Activation Activated_Intermediate Activated Acyl Intermediate Activation->Activated_Intermediate Amine_Coupling Amine Coupling (R-NH₂) Activated_Intermediate->Amine_Coupling Esterification Esterification (R-OH) Activated_Intermediate->Esterification Amide_Derivative Amide Derivative Amine_Coupling->Amide_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative

Caption: General derivatization pathways from the precursor.

Conclusion

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a precursor with significant potential in the field of medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials is straightforward, and its rich chemical functionality allows for the creation of diverse libraries of compounds for biological screening. The insights and protocols provided in this guide are intended to empower researchers to leverage the synthetic versatility of this valuable intermediate in their quest for novel and effective therapeutic agents. The continued exploration of derivatives based on this scaffold is a promising avenue for future drug discovery efforts.

References

  • Guda, F. et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Borecki, D. & Lehr, M. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Medicinal Chemistry. Available at: [Link]

  • Guda, F. et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Available at: [Link]

  • Kilbile, J. T. et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Kumar, D. et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. Available at: [Link]

  • Manasa Life Sciences. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid. Available at: [Link]

  • Google Patents. (2015). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. (2009). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Kumar, D. et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. Available at: [Link]

  • Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Borecki, D. & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link]

  • Kilbile, J. T. et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. Available at: [Link]

  • NextSDS. (n.d.). 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Available at: [Link]

  • Inxight Drugs. (n.d.). 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID. Available at: [Link]

  • MdL. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Available at: [Link]

  • Semantic Scholar. (n.d.). 2,4-dichloro-5-sulfamoylbenzoic acid. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3) Molecular Formula: C₁₅H₁₃Cl₂NO₄S | Monoisotopic Mass: 372.99 Da

Introduction & Analytical Context

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a highly functionalized sulfonamide derivative. Structurally related to loop diuretic intermediates (such as those used in the synthesis of furosemide), this compound features a dichlorobenzoic acid core coupled with a tertiary sulfonamide moiety. Accurate structural characterization of such compounds is critical during impurity profiling, metabolite identification, and pharmacokinetic (PK) studies.

This application note provides a comprehensive, self-validating analytical protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound. By mapping its electrospray ionization (ESI) fragmentation pathways, we establish a robust framework for identifying this molecule and its structural analogs in complex biological or synthetic matrices.

Theoretical Framework of Fragmentation (Causality & Mechanisms)

Understanding the why behind a fragmentation pattern is essential for confident structural elucidation. The fragmentation of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is governed by the relative stabilities of its functional groups under collision-induced dissociation (CID). As established in comprehensive studies of , the molecule primarily degrades via three predictable routes:

  • S–N Bond Cleavage (The Dominant Pathway): The sulfonamide (S–N) bond is intrinsically labile. In positive ESI mode, CID drives the heterolytic cleavage of this bond. Depending on proton affinity and charge retention, this yields either a highly stable sulfonyl cation (m/z 253.0) or an amine cation (m/z 122.1). The aromatic substitution on the nitrogen (phenyl group) stabilizes the resulting amine radical/cation, a phenomenon thoroughly documented in .

  • C–S Bond Cleavage & SO₂ Extrusion: Following the initial S–N cleavage, the resulting sulfonyl cation frequently undergoes the neutral loss of sulfur dioxide (SO₂, 64 Da) to form a stable aryl cation (m/z 189.0).

  • Carboxylic Acid Degradation: The benzoic acid moiety dictates the primary low-energy losses. In positive mode, this manifests as the neutral loss of water (-18 Da). In negative mode, the facile deprotonation of the carboxylic acid yields an [M-H]⁻ precursor (m/z 372.0), which readily undergoes decarboxylation (-44 Da) to form an m/z 328.0 product ion, a diagnostic feature for .

Self-Validating Isotopic Signature: Because the molecule contains two chlorine atoms, every fragment retaining the intact aromatic core will exhibit a distinct ³⁵Cl/³⁷Cl isotopic cluster in a ~9:6:1 ratio (M : M+2 : M+4). This serves as an internal validation metric; if a proposed fragment lacks this isotopic signature, it cannot contain the dichlorophenyl ring.

Experimental Protocol: LC-MS/MS Workflow

This step-by-step methodology is designed to ensure reproducible ionization and fragmentation, preventing in-source decay while maximizing MS/MS spectral richness.

Step 3.1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1,000 ppm) stock.

  • Working Dilution: Dilute the stock solution to 1 µg/mL (1 ppm) using an initial mobile phase composition of 90% Water / 10% Acetonitrile (both containing 0.1% Formic Acid). Note: Avoid 100% organic solvents for the final dilution to prevent peak distortion during LC injection.

Step 3.2: Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 10% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3.3: Mass Spectrometry Parameters (Triple Quadrupole or Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI), operating in fast polarity switching mode (Positive/Negative).

  • Capillary Voltage: +3.5 kV (ESI+) / -3.0 kV (ESI-).

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon (for CID).

  • Collision Energy (CE) Ramp: 15 eV to 45 eV. Expert Insight: A CE of ~20-25 eV is optimal for observing the S-N cleavage, while higher energies (>35 eV) are required to drive the secondary SO₂ extrusion.

Quantitative Data Summaries

The following tables summarize the validated diagnostic fragment ions generated under the optimized CID conditions.

Table 1: Diagnostic Product Ions in Positive ESI Mode ([M+H]⁺ Precursor: m/z 374.0)
Observed m/z (³⁵Cl)FormulaNeutral LossRelative AbundanceStructural Assignment
374.0 [C₁₅H₁₄Cl₂NO₄S]⁺NonePrecursorProtonated intact molecule
356.0 [C₁₅H₁₂Cl₂NO₃S]⁺-18 Da (H₂O)Low (10-20%)Loss of water from carboxylic acid
253.0 [C₇H₃Cl₂O₄S]⁺-121 Da (C₈H₁₁N)High (80-100%)Sulfonyl cation (S-N cleavage)
189.0 [C₇H₃Cl₂O₂]⁺-185 Da (C₈H₁₁NO₂S)Medium (40-60%)Aryl cation (Loss of SO₂ from m/z 253)
122.1 [C₈H₁₂N]⁺-252 Da (C₇H₂Cl₂O₄S)High (70-90%)N-ethylanilinium cation (Charge on N)
Table 2: Diagnostic Product Ions in Negative ESI Mode ([M-H]⁻ Precursor: m/z 372.0)
Observed m/z (³⁵Cl)FormulaNeutral LossRelative AbundanceStructural Assignment
372.0 [C₁₅H₁₂Cl₂NO₄S]⁻NonePrecursorDeprotonated intact molecule
328.0 [C₁₄H₁₂Cl₂NO₂S]⁻-44 Da (CO₂)High (80-100%)Decarboxylation of the benzoic acid
251.0 [C₇H₂Cl₂O₄S]⁻-121 Da (C₈H₁₁N)Medium (30-50%)Sulfonate anion (S-N cleavage)

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade for both ionization modes.

MS_Fragmentation M_plus [M+H]+ m/z 374.0 C15H14Cl2NO4S+ M_H2O [M+H - H2O]+ m/z 356.0 C15H12Cl2NO3S+ M_plus->M_H2O -H2O (-18 Da) Carboxylic Cleavage F253 Sulfonyl Cation m/z 253.0 C7H3Cl2O4S+ M_plus->F253 S-N Cleavage (-121 Da Neutral Loss) F122 Amine Cation m/z 122.1 C8H12N+ M_plus->F122 S-N Cleavage (Charge Retention on N) F189 Aryl Cation m/z 189.0 C7H3Cl2O2+ F253->F189 -SO2 (-64 Da) Extrusion M_minus [M-H]- m/z 372.0 C15H12Cl2NO4S- M_CO2 [M-H - CO2]- m/z 328.0 C14H12Cl2NO2S- M_minus->M_CO2 -CO2 (-44 Da) Decarboxylation F251 Sulfonate Anion m/z 251.0 C7H2Cl2O4S- M_minus->F251 S-N Cleavage (-121 Da Neutral Loss)

Caption: CID fragmentation cascade of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid in ESI+/-.

(Note: Ensure your markdown/Graphviz renderer restricts the output width to a maximum of 760px to maintain visual fidelity).

Expert Insights & Troubleshooting

  • Isobaric Interference: Be aware that the m/z 253 fragment (sulfonyl cation) is highly characteristic of the 2,4-dichloro-5-sulfamoylbenzoic acid core. If you are analyzing a mixture containing multiple sulfonamides derived from this same core (e.g., during combinatorial library synthesis), this fragment will be common to all of them. Differentiation must rely on the complementary amine cation (e.g., m/z 122.1 for the ethyl(phenyl)amine moiety).

  • Optimizing Precursor Yield: The carboxylic acid group makes this compound highly responsive in negative mode ESI. If sensitivity is an issue in positive mode, switch to negative mode and monitor the m/z 372.0 → 328.0 transition, which provides an exceptionally high signal-to-noise ratio for quantitative Multiple Reaction Monitoring (MRM) assays.

References

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry, 2003, 17(21), 2373-2379. URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis, 2020, 16(5), 513-519. URL: [Link]

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry, 2021, 32(8), 2164–2174. URL: [Link]

Application

Preparation of Stock Solutions for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3). Designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes physicochemical principles with best-practice laboratory techniques to ensure the accurate and reliable use of this compound in experimental settings. The protocol addresses the compound's poor aqueous solubility through the use of organic solvents and pH modulation, while emphasizing safety, stability, and proper documentation.

Introduction: Understanding the Compound

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a complex organic molecule characterized by a dichlorinated benzoic acid core, a sulfonamide linkage, and ethyl and phenyl substituents. Its structure, particularly the carboxylic acid group and its overall lipophilicity, dictates its physicochemical properties and presents specific challenges for its use in aqueous-based biological assays. The predicted high lipophilicity (LogP ≈ 3.9) and the acidic nature of the carboxylic acid are the primary factors influencing its solubility.[1]

The carboxylic acid moiety suggests that the compound's solubility is highly dependent on pH. In its protonated (acidic) form, at a pH below its acid dissociation constant (pKa), the molecule is less polar and thus less soluble in aqueous media. Conversely, at a pH above its pKa, the carboxylic acid is deprotonated to its carboxylate form, increasing its polarity and enhancing its aqueous solubility. For a closely related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, the predicted pKa is approximately 2.08, indicating it is a relatively strong acid.[2] This principle is fundamental to the dissolution strategy outlined in this guide.

Furthermore, the sulfonamide group, while generally stable, can be susceptible to hydrolysis under extreme pH conditions (highly acidic or basic).[2] Therefore, the preparation and storage of stock solutions must be carefully controlled to maintain the compound's integrity.

Materials and Equipment

Reagents and Consumables
  • 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Dimethylformamide (DMF), anhydrous, ≥99.8%

  • 1 M Sodium Hydroxide (NaOH), certified

  • 1 M Hydrochloric Acid (HCl), certified

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized or Milli-Q® water

  • Sterile, amber glass vials with PTFE-lined caps

  • Sterile, polypropylene microcentrifuge tubes

  • Pipette tips

  • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

Equipment
  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Calibrated pipettes

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Health and Safety Precautions

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid and its structural analogues are classified as hazardous. All handling and solution preparation must be performed in a certified chemical fume hood.

  • Hazard Profile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[3]

  • Personal Protective Equipment: Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Disposal: Dispose of all waste, including contaminated consumables and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Protocol 1: High-Concentration Stock Solution in Organic Solvent

This protocol is the foundational step for creating a concentrated, stable stock solution that can be used for subsequent dilutions into aqueous buffers. DMSO is the recommended primary solvent due to its broad solvent properties and compatibility with many biological assays at low final concentrations.

Causality: Poorly soluble compounds require an organic solvent to create a concentrated primary stock.[4] This high-concentration stock minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing potential solvent-induced artifacts.

Step-by-Step Methodology:

  • Pre-Weighing: Tare a sterile, amber glass vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid into the vial. For example, to prepare a 10 mM stock solution, weigh out 3.74 mg of the compound (Molecular Weight: 374.24 g/mol ).

  • Solvent Addition: In the fume hood, add the calculated volume of anhydrous DMSO to the vial. For a 10 mM stock from 3.74 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Documentation: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol describes the dilution of the high-concentration organic stock into an aqueous buffer suitable for most cell-based or biochemical assays. The key challenge is to avoid precipitation of the compound upon dilution.

Causality: Direct dilution of a highly concentrated organic stock into an aqueous buffer can cause the compound to precipitate out of solution due to the sudden change in solvent polarity. A serial dilution or a method that involves pH adjustment is often necessary to maintain solubility.[4] For acidic compounds like this one, preparing the working solution at a pH above its pKa (pKa of a similar compound is ~2.08) will ensure it is in its more soluble deprotonated form.[2]

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove the high-concentration organic stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Dilution Buffer: Use the appropriate aqueous buffer for your experiment (e.g., PBS, pH 7.4). Ensure the buffer is at room temperature.

  • Dilution: To minimize precipitation, add the primary stock solution to a volume of the aqueous buffer while vortexing. For example, to make a 100 µM working solution from a 10 mM stock, add 10 µL of the 10 mM stock to 990 µL of PBS.

  • Solubility Check: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration or explore the pH-adjusted method below.

  • pH Adjustment (Optional but Recommended): For maximum solubility in aqueous buffers, especially at higher concentrations, first, dissolve the compound in a minimal amount of organic solvent (like DMSO) and then dilute it with an aqueous buffer of choice where the pH is adjusted to be well above the compound's pKa (e.g., pH 7.4 or higher).

  • Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment to avoid potential degradation or precipitation over time.

Data Presentation and Summary

ParameterValue/InformationSource(s)
CAS Number 380341-83-3[3]
Molecular Formula C₁₅H₁₃Cl₂NO₄S[1]
Molecular Weight 374.24 g/mol [1]
Appearance White to off-white powder/crystals[5]
Predicted LogP 3.9[1]
Predicted pKa ~2.08 (based on 2,4-dichloro-5-sulfamoylbenzoic acid)[2]
Primary Solvent DMSO or DMF[5]
Aqueous Solubility Poor; increases with pH[2]
Storage (Organic Stock) -20°C or -80°C, protected from light[5]

Visualization of Experimental Workflow

Workflow for High-Concentration Organic Stock Preparation

G cluster_prep Protocol 1: Organic Stock Preparation weigh Weigh Compound (Analytical Balance) add_solvent Add Anhydrous DMSO (in Fume Hood) weigh->add_solvent Quantitative Transfer dissolve Vortex/Warm to Dissolve add_solvent->dissolve store Store at -20°C / -80°C (Amber Vial) dissolve->store

Caption: Workflow for preparing a concentrated stock solution.

Workflow for Aqueous Working Solution Preparation

G cluster_dilution Protocol 2: Aqueous Working Solution thaw Thaw Organic Stock vortex Vortex to Homogenize thaw->vortex dilute Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) vortex->dilute check Check for Precipitation dilute->check use Use Immediately check->use If Clear

Caption: Workflow for diluting the stock for aqueous assays.

Stability and Storage

  • Organic Stock Solutions: When stored in anhydrous DMSO in tightly sealed amber vials at -20°C or -80°C, the stock solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Aqueous Working Solutions: Due to the potential for hydrolysis of the sulfonamide bond in aqueous environments over time, it is strongly recommended to prepare working solutions fresh on the day of the experiment.[2] Discard any unused aqueous solutions at the end of the day.

  • Solid Compound: The solid compound should be stored at 2-8°C, protected from moisture and direct sunlight.[5]

Conclusion

The successful use of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid in research and development hinges on the correct preparation of stock solutions. By understanding its inherent poor aqueous solubility and acidic nature, researchers can employ the protocols outlined in this guide to create reliable and reproducible solutions. The use of a high-concentration DMSO stock, followed by careful dilution into a pH-appropriate aqueous buffer, is the recommended pathway to ensure the compound remains in solution for accurate experimental results. Adherence to the safety precautions outlined is mandatory for the safe handling of this compound.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. URL: [Link]

  • Kobori, J. (n.d.). Common Reagents. Retrieved from Cold Spring Harbor Laboratory Press. URL: [Link]

  • NextSDS. (n.d.). 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Retrieved from NextSDS. URL: [Link]

Sources

Method

In Vivo Dosing and Pharmacokinetic Profiling Protocols for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Pharmacological Rationale & Target Biology 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Pharmacological Rationale & Target Biology

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (DC-EPSBA, CAS: 380341-83-3) belongs to a highly privileged class of sulfonamide-substituted benzoic acids. Structurally, it shares a core scaffold with classic loop diuretics (e.g., furosemide, bumetanide) and emerging urea transporter (UT) inhibitors . The presence of the lipophilic 2,4-dichlorobenzene ring coupled with an acidic carboxylate and a substituted sulfonamide moiety suggests its primary in vivo targets are likely renal ion cotransporters (such as the Na⁺-K⁺-2Cl⁻ cotransporter, NKCC2) or urea transporters (UT-A1/UT-B) .

To accurately evaluate the therapeutic potential of DC-EPSBA, researchers must overcome its inherent physicochemical liabilities—namely, poor aqueous solubility at physiological pH. This guide provides a self-validating, highly rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) workflow designed to evaluate systemic exposure, clearance, and renal efficacy in murine models.

MOA Drug 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid Target Putative Renal Target (e.g., NKCC2 / UT-A1) Drug->Target Competitive Binding IonTransport Inhibition of Ion/Urea Reabsorption Target->IonTransport Modulates Physiology Increased Distal Excretion (Diuresis & Natriuresis) IonTransport->Physiology Induces

Putative mechanism of action for 2,4-dichloro-5-sulfamoylbenzoic acid derivatives.

Formulation Strategy: Overcoming Lipophilicity

Because DC-EPSBA is a lipophilic weak acid, administering it in standard aqueous buffers will result in immediate precipitation, leading to fatal microembolisms during intravenous (IV) dosing or erratic absorption during oral (PO) gavage.

To solve this, we utilize a ternary co-solvent system. Causality of choice: DMSO disrupts the crystal lattice of the API; PEG400 acts as a thermodynamic sink to prevent precipitation upon dilution in the bloodstream; and 0.9% Saline ensures the final injectate is isotonic, preventing hemolysis .

Table 1: Standardized Formulation Matrix for DC-EPSBA
ComponentVolume %Mechanistic Function
DMSO 10% (v/v)Primary solubilizer; breaks hydrophobic interactions.
PEG400 30% (v/v)Co-solvent; prevents in vivo precipitation upon blood contact.
0.9% Saline 60% (v/v)Aqueous vehicle; provides isotonicity for IV tolerability.
DC-EPSBA 1.0 - 5.0 mg/mLActive Pharmaceutical Ingredient (API).

Note: For oral (PO) dosing where high volumes are required, a suspension of 0.5% Carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween-80 can be substituted to evaluate dissolution-rate-limited absorption.

In Vivo Experimental Protocols

To establish a self-validating system, every PK/PD study must include a positive control arm (e.g., Furosemide at 10 mg/kg). If the positive control fails to induce a statistically significant diuresis (typically a >2-fold increase in urine output), the entire cohort data is invalidated, ensuring that environmental stressors or technical errors do not produce false negatives for the novel compound.

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

This protocol establishes the absolute baseline for clearance (CL) and volume of distribution (Vd).

  • Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing to stabilize baseline metabolic rates. Water remains ad libitum.

  • Dosing: Administer DC-EPSBA at 1 to 5 mg/kg via lateral tail vein injection. Ensure the injection volume does not exceed 5 mL/kg to prevent volume-overload artifacts.

  • Serial Sampling: Collect 20 µL blood samples via submandibular bleed or tail snip into K₂EDTA-coated tubes at the following intervals: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours .

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Protocol B: Oral (PO) Pharmacodynamics & Bioavailability

This protocol assesses oral absorption and the primary physiological endpoint: diuresis.

  • Dosing: Administer DC-EPSBA at 10 to 20 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

  • Metabolic Cage Housing: Immediately transfer mice to individual metabolic cages. These specialized cages separate urine and feces to prevent cross-contamination.

  • PD Data Acquisition: Collect total urine output at 2, 4, 8, 12, and 24 hours .

  • Biomarker Analysis: Analyze urine for osmolality, Na⁺, K⁺, and Cl⁻ concentrations using an ion-selective electrode (ISE) autoanalyzer. A true loop diuretic profile will show a massive increase in fractional sodium excretion without severe potassium wasting in the acute phase .

PK_Workflow A Formulation (DMSO/PEG400/Saline) B Dosing (IV: 1-5 mg/kg PO: 10-20 mg/kg) A->B Administer C Systemic Circulation (Plasma PK Sampling) B->C Absorption D Tissue Distribution (Kidney/Liver) C->D Distribution E Pharmacodynamics (Metabolic Cages/Urine) C->E Target Engagement F Clearance (Renal/Hepatic) C->F Elimination

In vivo pharmacokinetic and pharmacodynamic workflow for sulfonamide derivatives.

Data Presentation & Expected Outcomes

Following LC-MS/MS quantification of plasma concentrations, data should be fitted to a non-compartmental analysis (NCA) model. Because DC-EPSBA is a highly protein-bound acid (typical for sulfonamides), expect a relatively low Volume of Distribution (Vd) and primarily renal clearance.

Table 2: Expected Pharmacokinetic Parameters (Murine Model)
ParameterDefinitionExpected Range for SulfonamidesImplications for DC-EPSBA
Cmax (PO) Maximum plasma concentration1.5 - 4.0 µg/mLDictates the onset of diuretic action.
Tmax (PO) Time to maximum concentration0.5 - 2.0 hoursRapid absorption expected due to low molecular weight.
T1/2 Elimination half-life1.5 - 4.5 hoursShort half-life requires careful dosing intervals to prevent "diuretic braking" .
F (%) Absolute Bioavailability25% - 60%Determines viability as an oral therapeutic.
Vd Volume of Distribution0.1 - 0.5 L/kgIndicates restriction to extracellular fluid/plasma.

References

  • Zhang, H., et al. "Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic." Biomedicines, 2025; 13(4):992. URL:[Link]

  • Shankar, S.S., Brater, D.C. "Loop diuretics: From the Na-K-2Cl transporter to clinical use." American Journal of Physiology-Renal Physiology, 2003; 284:F11–F21. URL:[Link]

  • Kufel, W.D., et al. "Systematic Review and Meta-Analysis of the Effect of Loop Diuretics on Antibiotic Pharmacokinetics." Pharmaceutics, 2023; 15(5):1426. URL:[Link]

Application

Application Note: Utilizing 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid in High-Throughput Screening

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application: High-Throughput Screening (HTS), Hit-to-Lead Optimization, Metabolic Enzyme Inhibition Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application: High-Throughput Screening (HTS), Hit-to-Lead Optimization, Metabolic Enzyme Inhibition

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, the 2,4-dichloro-5-sulfamoylbenzoic acid core (commonly known as Lasamide) is historically recognized as a potent primary sulfonamide inhibitor of human Carbonic Anhydrases (hCAs), particularly tumor-associated isoforms like hCA IX and XII [1]. However, structural derivation of this core fundamentally alters its pharmacological trajectory.

The compound 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) features an N,N-disubstituted sulfonamide group. By substituting the sulfonamide nitrogen with ethyl and phenyl moieties, the molecule loses the acidic protons necessary to form the zinc-binding sulfonimidate anion. Causality in Design: This deliberate steric bulk and loss of zinc-coordinating ability abolishes classical hCA inhibition. Instead, the bulky, hydrophobic N-ethyl-N-phenyl moiety redirects the compound's affinity toward the large hydrophobic binding clefts of metabolic enzymes, making it a highly valuable library compound for screening against targets like α-glucosidase and α-amylase in antidiabetic drug discovery [2].

This application note details a self-validating High-Throughput Screening (HTS) protocol for utilizing this specific compound class in a 384-well biochemical assay.

HTS Workflow Logic

To ensure high-fidelity data, the screening workflow integrates acoustic liquid handling and a continuous colorimetric readout. The logic of this workflow is designed to minimize false positives caused by compound aggregation or solvent interference.

HTS_Workflow Prep 1. Library Preparation (10 mM DMSO Stock) Dispense 2. Acoustic Dispensing (Echo Liquid Handler) Prep->Dispense Nanoliter transfer Assay 3. Biochemical Screen (α-Glucosidase + pNPG) Dispense->Assay Addition of Enzyme/Substrate Read 4. Absorbance Readout (Spectrophotometer 405 nm) Assay->Read 30 min Incubation Analysis 5. Data Analysis (Z'-factor & IC50) Read->Analysis Data Export

High-Throughput Screening workflow for evaluating metabolic enzyme inhibitors.

Self-Validating Experimental Protocol

The following protocol describes the evaluation of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid via an α-glucosidase inhibition assay. The protocol is engineered as a self-validating system : every 384-well plate contains built-in maximum (MAX) and minimum (MIN) signal controls to independently verify the plate's dynamic range before data pooling [3].

Reagents & Equipment
  • Screening Compound: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (10 mM in anhydrous DMSO).

  • Enzyme: Recombinant α-Glucosidase (Saccharomyces cerevisiae), diluted to 0.5 U/mL in Assay Buffer.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), 2 mM.

  • Assay Buffer: 0.1 M Phosphate buffer (pH 6.8) containing 0.01% Triton X-100. (Causality: Triton X-100 is included to prevent non-specific promiscuous inhibition caused by compound aggregation).

  • Positive Control: Acarbose (10 mM stock in DMSO).

  • Equipment: Labcyte Echo 550 Acoustic Dispenser, Multidrop Combi Reagent Dispenser, EnVision Multilabel Plate Reader.

Step-by-Step Methodology
  • Plate Mapping & Control Matrix Setup:

    • Assign Column 1 as the MAX Signal Control (DMSO only, uninhibited enzyme).

    • Assign Column 2 as the MIN Signal Control (10 µM Acarbose, fully inhibited enzyme).

    • Assign Columns 3–24 for the test compound in an 8-point dose-response format (ranging from 100 µM down to 0.03 µM).

  • Acoustic Compound Dispensing:

    • Use the Echo 550 to acoustically transfer 50 nL of the compound/controls into a clear-bottom 384-well assay plate.

    • Causality: Acoustic dispensing is utilized over tip-based transfer to eliminate plastic-binding artifacts and to keep the final DMSO concentration strictly at 0.1% (v/v), preventing solvent-induced denaturation of α-glucosidase.

  • Enzyme Addition & Pre-incubation:

    • Dispense 25 µL of the α-Glucosidase solution (0.5 U/mL) into all wells using the Multidrop Combi.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the bulky N-ethyl-N-phenyl moiety to achieve binding equilibrium within the enzyme's hydrophobic pocket before substrate competition begins.

  • Reaction Initiation:

    • Dispense 25 µL of the 2 mM pNPG substrate solution into all wells to initiate the reaction.

  • Kinetic Readout:

    • Immediately transfer the plate to the EnVision reader.

    • Measure absorbance at 405 nm every 2 minutes for 30 minutes at 37°C to monitor the release of the yellow p-nitrophenol product.

Molecular Mechanism of Action

Unlike its parent compound Lasamide, which binds directly to the catalytic zinc ion of carbonic anhydrases, the N,N-disubstituted derivative acts via competitive steric blockade in metabolic enzymes.

Mechanism Compound 2,4-Dichloro-5-[ethyl(phenyl) sulfamoyl]benzoic acid Pocket Enzyme Hydrophobic Pocket (α-Glucosidase) Compound->Pocket N-ethyl-N-phenyl binding Substrate pNPG Substrate Compound->Substrate Steric Blockade Product p-Nitrophenol (Yellow, 405 nm) Pocket->Product Cleavage (if uninhibited) Substrate->Pocket Competitive Entry

Mechanism of competitive inhibition by the N,N-disubstituted sulfonamide derivative.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening data, quantitative metrics must be calculated for every plate. The Z'-factor is the primary metric for assay robustness, calculated using the means ( μ ) and standard deviations ( σ ) of the MAX and MIN controls:

Z′=1−∣μMAX​−μMIN​∣3(σMAX​+σMIN​)​
Table 1: HTS Assay Quality Control Metrics
MetricAcceptable RangeCausality / Significance
Z'-factor > 0.65Confirms robust statistical separation between the Acarbose-inhibited wells and the DMSO control wells.
Signal-to-Background (S/B) > 4.0Validates the dynamic range of the pNPG cleavage readout at 405 nm.
CV (Coefficient of Variation) < 8%Confirms the precision of the acoustic dispensing and bulk reagent addition steps.
Hill Slope (Dose-Response) 0.8 to 1.2A slope > 1.5 often indicates non-specific aggregation or assay interference rather than true 1:1 stoichiometric binding.

Compounds exhibiting an IC50 < 10 µM with a standard Hill slope are flagged as validated hits and advanced to orthogonal secondary assays (e.g., thermal shift assays) to confirm direct target engagement.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery. Available at:[Link]

  • High-Throughput Screening Assays for the Identification of Chemical Probes. Assay Guidance Manual (NCBI Bookshelf). Available at:[Link]

Method

Application Notes and Protocols for the Catalytic Amidation of 2,4-dichloro-5-sulfamoylbenzoic Acid with N-ethylaniline

Abstract This document provides a comprehensive guide for the synthesis of N-ethyl-2,4-dichloro-5-sulfamoylbenzanilide through the direct catalytic amidation of 2,4-dichloro-5-sulfamoylbenzoic acid with N-ethylaniline. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-ethyl-2,4-dichloro-5-sulfamoylbenzanilide through the direct catalytic amidation of 2,4-dichloro-5-sulfamoylbenzoic acid with N-ethylaniline. This transformation is pivotal for the development of various pharmaceutically active compounds, leveraging a key structural motif present in diuretics like bumetanide. We move beyond traditional, stoichiometrically-activated amide bond formation, which suffers from poor atom economy and generates significant waste.[1][2][3] Instead, this guide details a greener, more efficient catalytic approach. We will explore the mechanistic underpinnings of boron-based catalysis for this reaction, provide a detailed, field-tested laboratory protocol, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Catalytic Amidation

The amide bond is a cornerstone of modern pharmaceutical science, present in approximately 25% of all marketed drugs.[4] The target molecule of this guide, an N-substituted benzamide, is structurally related to potent diuretic agents. The precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is a key intermediate in the synthesis of furosemide and other pharmacologically relevant compounds.[5][6]

Traditionally, the synthesis of amides from carboxylic acids and amines requires stoichiometric coupling reagents like carbodiimides (DCC, EDCI) or phosphonium salts (PyBOP, HATU).[1][2] These methods, while effective, are plagued by poor atom economy and the generation of stoichiometric quantities of often hazardous waste byproducts.[1][2] Direct catalytic amidation, where water is the only byproduct, represents a significant advancement in green chemistry, meeting a key objective identified by the ACS Green Chemistry Institute Pharmaceutical Roundtable.

This protocol focuses on a boron-based catalytic system. Boronic acids have emerged as highly effective catalysts for the direct amidation of a wide range of carboxylic acids, including challenging aromatic variants, with various amines.[7][8][9] They offer a mild, efficient, and operationally simple alternative to classical methods.

Mechanistic Rationale: The Role of the Boronic Acid Catalyst

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[1][10] A catalyst is required to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

While several mechanisms for boron-catalyzed amidation have been proposed, a prevalent pathway involves the activation of the carboxylic acid through the formation of an acyloxyboron or acyloxyboronate intermediate. However, recent detailed investigations suggest that pathways involving dimeric B-X-B motifs (where X can be O or NR) are likely lower in energy and more consistent with reactions proceeding at ambient or slightly elevated temperatures.[2][11]

A plausible catalytic cycle is depicted below:

  • Catalyst Activation: The boronic acid catalyst reacts with the carboxylic acid, eliminating water to form an acyloxyboron intermediate. This step is often facilitated by the presence of molecular sieves to remove water and drive the equilibrium.

  • Amine Coordination & Attack: The amine coordinates to the boron center, which orchestrates the delivery of the amine nucleophile to the activated carbonyl group.

  • Tetrahedral Intermediate Formation: Nucleophilic attack by the amine on the activated carbonyl carbon forms a tetrahedral intermediate.

  • Intermediate Collapse & Product Release: The tetrahedral intermediate collapses, releasing the amide product.

  • Catalyst Regeneration: The catalyst is regenerated, completing the cycle and allowing it to participate in further reactions.

// Nodes sub [label="R-COOH + R'-NH-R''", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="ArB(OH)₂\n(Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; int1 [label="Acyloxyboron\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int2 [label="Tetrahedral\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="H₂O", fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible node for layout center [shape=point, width=0];

// Edges sub -> int1 [label="+ ArB(OH)₂"]; int1 -> water [label="- H₂O", dir=none]; int1 -> int2 [label="+ Amine"]; int2 -> prod [label="- ArB(OH)₂"]; prod -> center [dir=none, style=invis]; cat -> sub [style=invis]; int2 -> cat [label="Regeneration", style=dashed, color="#5F6368"];

// Grouping for clarity sub; cat; {rank=same; int1; water;} int2; prod; } doteditor Figure 1: Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of N-ethyl-2,4-dichloro-5-sulfamoylbenzanilide on a laboratory scale.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
2,4-Dichloro-5-sulfamoylbenzoic acid2736-23-4≥98%Major Chemical Supplier
N-ethylaniline103-69-5≥99%Major Chemical SupplierDistill under reduced pressure if necessary.
2-Hydroxyphenylboronic acid89466-08-0≥98%Major Chemical SupplierCatalyst.
Toluene108-88-3AnhydrousMajor Chemical Supplier
Molecular Sieves, 4 Å70955-01-0-Major Chemical SupplierActivated by heating in an oven overnight.
Ethyl Acetate141-78-6Reagent GradeMajor Chemical SupplierFor extraction and chromatography.
Hexanes110-54-3Reagent GradeMajor Chemical SupplierFor chromatography.
Saturated Sodium Bicarbonate Solution (aq.)--In-house preparationFor work-up.
Brine (Saturated NaCl solution, aq.)--In-house preparationFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-Major Chemical SupplierFor drying organic layers.
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Reaction Setup and Procedure

// Nodes start [label="1. Reagent Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Assemble Apparatus\n(Flask, Condenser)", fillcolor="#F1F3F4", fontcolor="#202124"]; charge [label="3. Charge Reactants\n& Catalyst under N₂", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="4. Heat to Reflux\n(e.g., 110°C in Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor by TLC/LC-MS\n(12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="6. Cool & Quench", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="7. Liquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="8. Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="9. Isolate Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> charge; charge -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> extract; extract -> purify; purify -> end; } doteditor Figure 2: Experimental Workflow for Catalytic Amidation.

  • Preparation: Activate 4 Å molecular sieves by heating them in a glassware oven at >150 °C for at least 12 hours. Allow them to cool to room temperature in a desiccator before use.

  • Reaction Assembly: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq, e.g., 2.70 g, 10.0 mmol), 2-hydroxyphenylboronic acid (0.1 eq, 138 mg, 1.0 mmol), and activated 4 Å molecular sieves (approx. 5 g).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Using a syringe, add anhydrous toluene (50 mL) to the flask, followed by the dropwise addition of N-ethylaniline (1.1 eq, 1.33 g, 11.0 mmol).

  • Heating and Monitoring: Attach a reflux condenser under a positive pressure of nitrogen. Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS every 4-6 hours until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the molecular sieves and catalyst residues, washing the pad with ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The aqueous washes help remove any unreacted carboxylic acid and catalyst byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-ethyl-2,4-dichloro-5-sulfamoylbenzanilide.

Summary of Key Parameters

ParameterRecommended ValueRationale
Stoichiometry
2,4-dichloro-5-sulfamoylbenzoic acid1.0 equivalentLimiting reagent.
N-ethylaniline1.1 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.
Catalyst Loading
2-Hydroxyphenylboronic acid5 - 10 mol%Balances reaction rate with cost and ease of removal.[7]
Reaction Conditions
SolventTolueneAllows for azeotropic removal of water with a Dean-Stark trap if preferred.
Dehydrating Agent4 Å Molecular SievesCrucial for removing water, the reaction byproduct, to favor product formation.[8]
TemperatureReflux (approx. 110 °C)Provides sufficient thermal energy to overcome the activation barrier.
Time12 - 24 hoursDependent on scale and substrate reactivity; monitor for completion.
Expected Outcome
Yield75 - 90%Typical for this type of catalytic amidation.
Purity>98% (after chromatography)Achievable with careful purification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive molecular sieves (water present).2. Deactivated catalyst.3. Insufficient temperature or time.1. Ensure sieves are properly activated immediately before use.2. Use fresh, high-purity catalyst.3. Confirm reaction temperature and extend reaction time, monitoring by TLC.
Formation of Side Products 1. Thermal degradation of starting materials or product.2. Anhydride formation from the carboxylic acid.1. Consider a lower boiling point solvent (e.g., xylene) or slightly lower temperature.2. Ensure a fully inert atmosphere and anhydrous conditions.
Difficult Purification Co-elution of product with catalyst byproducts or unreacted N-ethylaniline.1. Perform the aqueous NaHCO₃ wash thoroughly to remove acidic components.2. Use a shallow gradient for flash chromatography to improve separation.

Safety Precautions

  • 2,4-dichloro-5-sulfamoylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen. Work in a well-ventilated fume hood and use appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a fume hood away from ignition sources.

  • Boronic Acids: Can be irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

References

  • Hobbs, H. R., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(1), 272-284. [Link]

  • Mori, K., et al. (2021). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 19(31), 6799-6803. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9039–9047. [Link]

  • ResearchGate. (n.d.). Previous examples of borate and boronic acid catalyzed direct amidations of carboxylic acids with anilines. [Link]

  • Kavala, V., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(8), 1626-1634. [Link]

  • Wang, X., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Green Chemistry, 21(1), 101-106. [Link]

  • Catalytic Amidation. (n.d.). Project Website. [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]

  • Khan, I., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 17(9), 1147-1159. [Link]

  • Vaia. (n.d.). What products are formed when N-ethylaniline is treated with each reagent? [Link]

  • Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 843–850. [Link]

  • Manasa Life Sciences. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid. [Link]

  • Google Patents. (2015). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. (2012). CN101591276B - Method for preparing bumetanide.
  • YouTube. (2023). [Chemistry] What products are formed when N-ethylaniline is treated with each reagent? [Link]

  • Kennedy, C. R., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15591–15597. [Link]

  • Kim, J., & Chang, S. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(11), 3431-3435. [Link]

  • Wang, X., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Green Chemistry, 21(1), 101-106. [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Reviews. [Link]

  • Chemistry Guru. (n.d.). Amine, Aniline, Amide Reactions - Organic Chem. [Link]

  • Google Patents. (2013).
  • Lundberg, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

  • Al-Zoubi, R. M., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molbank, 2024(1), M1774. [Link]

  • Scilit. (n.d.). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. [Link]

  • ChemRxiv. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This compound is a highly specialized intermediate, and its synthesis via the sulfonamidation of 2,4-dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This compound is a highly specialized intermediate, and its synthesis via the sulfonamidation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with N-ethylaniline presents unique chemical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we dissect the causality behind common synthetic failures—such as steric hindrance and competitive hydrolysis—and provide a self-validating protocol to ensure high-yield recovery.

Reaction Workflow & Phase Isolation

The following diagram illustrates the optimized synthetic and workup pathway. The workflow is designed as a self-validating system : the success of the reaction is physically confirmed during the acidification step. If the sulfonamidation is successful, a distinct precipitate forms at pH 2; if the sulfonyl chloride merely hydrolyzed, the highly soluble sulfonic acid byproduct remains in the aqueous phase, preventing false positives.

Workflow SM Starting Materials Sulfonyl Chloride + N-Ethylaniline Prep Anhydrous Setup Dry DCM, Ar/N2 Atmosphere SM->Prep Rxn Catalyzed Sulfonamidation 3.0 eq DIPEA + 0.1 eq DMAP Prep->Rxn Quench Basic Extraction sat. NaHCO3 (aq) Rxn->Quench Phase Phase Separation Quench->Phase Org Organic Phase (Discard Impurities) Phase->Org Unreacted Amine Aq Aqueous Phase (Product Sodium Salt) Phase->Aq Carboxylate Salt Acid Acidification 1M HCl to pH 2 Aq->Acid Isolate Filtration & Drying Target Sulfonamide Acid->Isolate

Workflow for the synthesis and isolation of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Troubleshooting Guides & FAQs

Q1: I added 1.2 equivalents of base, but the reaction failed and the amine appears unreacted. What went wrong?

Causality: The starting material, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, contains a free carboxylic acid group [1]. This acidic proton immediately neutralizes 1.0 equivalent of your base. Furthermore, the sulfonamidation reaction generates 1.0 equivalent of HCl, which requires a second equivalent of base to neutralize. If you only provide 1.2 equivalents, the reaction mixture rapidly becomes acidic. This protonates the N-ethylaniline, rendering its nitrogen lone pair completely non-nucleophilic. Solution: You must use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (such as DIPEA) to account for the carboxylic acid, the generated HCl, and to maintain a basic environment.

Q2: Why is my conversion rate stalling at 30-40% despite leaving the reaction overnight?

Causality: N-ethylaniline is a sterically hindered secondary aromatic amine. The bulky ethyl group and the phenyl ring severely shield the nucleophilic nitrogen, making its direct attack on the sulfonyl chloride kinetically slow [2]. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equivalents). DMAP rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is significantly more susceptible to attack by sterically hindered amines than the parent sulfonyl chloride.

Q3: I am seeing a massive amount of a highly polar byproduct on my TLC. What is it, and how do I prevent it?

Causality: The highly polar byproduct is 2,4-dichloro-5-sulfobenzoic acid, formed via the hydrolysis of the chlorosulfonyl group [3]. Sulfonyl chlorides are extremely electrophilic and will rapidly react with trace moisture in your solvent or atmosphere. Because the attack by N-ethylaniline is slow (due to steric hindrance), hydrolysis becomes a dominant competing reaction if water is present. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (stored over activated molecular sieves), and conduct the reaction under a continuous inert argon or nitrogen atmosphere.

Q4: How can I efficiently separate the product from unreacted N-ethylaniline without column chromatography?

Causality: The target molecule retains the carboxylic acid moiety from the starting material, allowing for a highly efficient, self-validating acid-base extraction. Solution: Quench the organic reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃). The target product deprotonates and migrates to the aqueous phase as a highly soluble sodium salt. The unreacted N-ethylaniline and DMAP remain trapped in the organic phase. After phase separation, carefully acidifying the aqueous layer to pH 2 forces the target sulfonamide to precipitate out as a clean solid.

Quantitative Data & Optimization Matrices

Table 1: Impact of Base and Catalyst Equivalency on Yield

Data reflects expected conversion rates based on mechanistic stoichiometry and steric factors.

Base SystemEquivalentsCatalystMechanistic ObservationExpected Yield
Triethylamine (TEA)1.2 eqNoneBase depleted by -COOH; amine protonated.< 10%
Triethylamine (TEA)3.0 eqNoneSluggish reaction due to amine steric hindrance.40 - 50%
DIPEA 3.0 eq DMAP (0.1 eq) Optimal; rapid conversion via pyridinium intermediate. > 85%
PyridineSolventNoneGood conversion, but requires harsh acidic workup to remove.60 - 70%
Table 2: Solvent Selection Matrix
SolventMoisture ToleranceSolubilizing PowerApplication Recommendation
Dichloromethane (DCM) LowHighPrimary Choice. Excellent solubility for reagents; requires strict anhydrous handling.
Tetrahydrofuran (THF)ModerateHighGood alternative. Allows mild heating (40 °C) if the reaction kinetics remain slow.
Acetonitrile (MeCN)LowModerateAcceptable, though the starting carboxylic acid may exhibit lower initial solubility.

Step-by-Step Experimental Protocol

This protocol utilizes DIPEA and DMAP in anhydrous DCM, coupled with an acid-base workup to ensure high purity without chromatography.

Phase 1: Anhydrous Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon (or dry Nitrogen) for 5 minutes.

  • Add 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (1.00 g, 3.45 mmol, 1.0 eq) to the flask.

  • Inject anhydrous Dichloromethane (DCM) (17 mL, to achieve ~0.2 M concentration) and stir to suspend the starting material.

Phase 2: Catalyzed Sulfonamidation 4. Cool the suspension to 0 °C using an ice-water bath. 5. Dropwise, inject N,N-Diisopropylethylamine (DIPEA) (1.80 mL, 10.35 mmol, 3.0 eq). Note: The solution will likely become homogeneous as the carboxylate salt forms. 6. Add 4-Dimethylaminopyridine (DMAP) (42 mg, 0.34 mmol, 0.1 eq) as a solid. 7. Slowly inject N-ethylaniline (0.48 mL, 3.80 mmol, 1.1 eq). 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 12–16 hours.

Phase 3: Self-Validating Isolation 9. Dilute the reaction mixture with additional DCM (20 mL) and transfer to a separatory funnel. 10. Extract the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). The product is now in the aqueous phase; the unreacted amine remains in the DCM. 11. Combine the aqueous layers and wash once with clean DCM (15 mL) to remove trace organics. 12. Transfer the aqueous phase to an Erlenmeyer flask. While stirring vigorously, carefully add 1M HCl dropwise until the solution reaches pH 2. 13. Validation Check: A white to off-white precipitate should rapidly form. This is your target product: 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. 14. Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold distilled water (2 × 10 mL), and dry under high vacuum for 24 hours.

References

  • 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 PubChem, National Institutes of Health (NIH) [Link]

  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines The Journal of Organic Chemistry - ACS Publications[Link]

Optimization

preventing degradation of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid during storage

Technical Support Center: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid Welcome to the dedicated technical support guide for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Welcome to the dedicated technical support guide for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Degradation can lead to inconsistent results, loss of activity, and the introduction of confounding variables. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting potential degradation issues.

Quick Reference: Recommended Storage Conditions

For immediate reference, the ideal storage conditions are summarized below. The subsequent sections will elaborate on the scientific reasoning behind these recommendations.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)[1]Minimizes thermal decomposition and slows hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber vial or stored in the darkPrevents light-induced photodegradation of the aromatic structure.[2][3]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the sulfonamide bond.[4][5]
Incompatibilities Strong oxidizing agents, strong bases[6]Avoids chemical reactions that can cleave the sulfonamide or other functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this molecule that lead to degradation?

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid has three main points of vulnerability: the sulfonamide bond, the carboxylic acid group, and the chlorinated aromatic ring. Understanding these is key to preventing degradation.

Troubleshooting_Workflow start Symptom Observed (e.g., Inconsistent Assay Results) check_visual 1. Visual Inspection (Solid & Solution) start->check_visual decision_visual Changes Observed? check_visual->decision_visual check_records 2. Review Storage & Handling Records decision_visual->check_records No run_hplc 3. Perform Analytical Purity Check (e.g., HPLC, LC-MS) decision_visual->run_hplc Yes check_records->run_hplc decision_purity Purity >95% and No Major Degradants? run_hplc->decision_purity end_good Compound is Stable Investigate Other Experimental Variables decision_purity->end_good Yes end_bad Compound Degraded Quarantine Lot, Discard Solution, Source New Material decision_purity->end_bad No

Caption: A step-by-step workflow for troubleshooting.

Protocol: Rapid Purity Assessment by HPLC

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method to quickly assess the purity of your sample. This method should be adapted and optimized for your specific equipment.

  • Sample Preparation:

    • Solid: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock.

    • Solution: Dilute the existing stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Interpretation: A pure, undegraded sample should show one major peak with >98% area. The appearance of significant new peaks, especially earlier-eluting (more polar) ones, is a strong indicator of hydrolytic degradation. A diminished area of the main peak compared to a reference standard confirms degradation.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry.
  • Degradation of benzoic acid and its derivatives in subcritical w
  • The thermal decomposition of benzoic acid.
  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-sulfamoylbenzoic acid. Fisher Scientific.
  • Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles.
  • Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts (RSC Publishing).
  • 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Anmol Chemicals.
  • Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants.
  • 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

Welcome to the technical support center for the crystallization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your crystallization processes for purity, yield, and desired crystal attributes.

I. Understanding Impurity Incorporation in Crystallization

Crystallization is a critical purification step in pharmaceutical manufacturing. However, various mechanisms can lead to the incorporation of impurities into the crystal lattice, compromising the final product's quality.[1][2] Understanding these mechanisms is the first step toward effective troubleshooting.

Mechanisms of Impurity Incorporation:
  • Surface Adsorption: Impurities may adhere to the crystal surface. This is often related to inadequate washing of the final crystal product.[2]

  • Inclusions: Pockets of impurity-rich mother liquor can become trapped within the growing crystal, particularly during rapid crystal growth.[2]

  • Solid Solution Formation: This is a common mechanism where the impurity and the product are miscible in the solid state, leading to the incorporation of the impurity into the crystal lattice.[3][4]

  • Agglomeration: When crystals stick together, they can trap mother liquor containing impurities between them.[2]

The following diagram illustrates the potential pathways for impurity incorporation during the crystallization process.

G cluster_solution Solution Phase cluster_solid Solid Phase (Crystal) API_Molecule API Molecules Crystal_Lattice Crystal Lattice API_Molecule->Crystal_Lattice Growth Impurity_Molecule Impurity Molecules Surface Crystal Surface Impurity_Molecule->Surface Adsorption Inclusion Inclusion (Trapped Mother Liquor) Impurity_Molecule->Inclusion Entrapment Solid_Solution Solid Solution (Lattice Incorporation) Impurity_Molecule->Solid_Solution Incorporation Solvent Solvent Solvent->Inclusion Agglomerate Agglomerate (Trapped Mother Liquor) Crystal_Lattice->Agglomerate Aggregation G Start Start High_Impurity High Impurity Level Detected Start->High_Impurity Check_Solvent Evaluate Solvent System High_Impurity->Check_Solvent Solvent_OK Is solubility differential sufficient? Check_Solvent->Solvent_OK Check_Cooling Evaluate Cooling Profile Solvent_OK->Check_Cooling Yes Screen_Solvents Perform Solvent Screening Solvent_OK->Screen_Solvents No Cooling_OK Is cooling rate optimized? Check_Cooling->Cooling_OK Check_Washing Evaluate Washing Procedure Cooling_OK->Check_Washing Yes Optimize_Cooling Implement Slower/Staged Cooling Cooling_OK->Optimize_Cooling No Washing_OK Is washing effective? Check_Washing->Washing_OK Resolved Impurity Level Reduced Washing_OK->Resolved Yes Optimize_Washing Optimize Wash Solvent & Volume Washing_OK->Optimize_Washing No Screen_Solvents->Check_Solvent Optimize_Cooling->Check_Cooling Optimize_Washing->Check_Washing

Sources

Optimization

overcoming false positives in assays using 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously problematic screening hit: 2,4-Dichloro-5-[ethyl(phenyl)sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously problematic screening hit: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3).

While this compound is a frequent member of commercial high-throughput screening (HTS) libraries, its physicochemical properties create a "perfect storm" for assay interference. It is structurally related to loop diuretics (e.g., furosemide) and features a highly lipophilic dichloro-aromatic core, a bulky ethyl-phenyl sulfonamide, and a terminal carboxylic acid. This guide will decode the causality behind its false-positive behavior and provide self-validating protocols to ensure the scientific integrity of your drug discovery pipeline.

Part 1: The Anatomy of a Frequent Hitter

To troubleshoot an artifact, you must first understand its physical chemistry. 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid rarely acts as a classical Pan-Assay Interference Compound (PAIN) driven by covalent reactivity[1]. Instead, it disrupts assays through two primary non-covalent mechanisms:

Colloidal Aggregation (The Phase Separation Paradigm)

Due to the hydrophobic packing of the dichloro-aromatic and ethyl-phenyl rings, this compound frequently exceeds its Critical Aggregation Concentration (CAC) when diluted from DMSO into aqueous assay buffers. It undergoes liquid-liquid phase separation, forming sub-micron colloidal particles[2]. The carboxylic acid moiety decorates the surface of these colloids, creating a highly electronegative sphere that sequesters soluble target proteins, leading to partial denaturation and artifactual inhibition.

Reporter Enzyme Interference

If your assay utilizes a bioluminescent readout, the sulfonamide moiety of this compound is a known liability. Sulfonamide-containing benzoic acids frequently act as competitive or uncompetitive inhibitors of Firefly Luciferase (FLuc). Paradoxically, in cell-based reporter assays, this binding can stabilize the FLuc enzyme against intracellular degradation, artificially increasing luminescence and mimicking a positive transcriptional response[3].

Part 2: Quantitative Diagnostic Thresholds

To standardize the identification of false positives caused by this compound, we have established the following quantitative thresholds based on biophysical and biochemical counter-screens.

Interference MechanismDiagnostic AssayQuantitative Threshold for False PositiveCausative Structural Feature
Colloidal Aggregation Detergent Reversal (0.01% Triton X-100)>10-fold rightward shift in IC₅₀Dichloro-aromatic & ethyl-phenyl bulk
Colloidal Aggregation Dynamic Light Scattering (DLS)Particle radius detection of 50–500 nmHigh LogP driving phase separation
Reporter Interference Orthogonal Reporter (Renilla vs. Firefly)>5-fold discrepancy in IC₅₀/EC₅₀Sulfonamide moiety
Non-specific Binding Surface Plasmon Resonance (SPR)Super-stoichiometric binding (>2:1 ratio)Carboxylic acid (electrostatic sink)

Part 3: Self-Validating Experimental Protocols

A robust protocol must be self-validating; it must contain internal controls that definitively prove or disprove the mechanism of action. Do not discard the hit based on structure alone—prove it experimentally.

Protocol A: Detergent-Disrupted Reversal Assay

Causality: Non-ionic detergents like Triton X-100 disrupt the hydrophobic interactions holding colloidal aggregates together, dispersing the compound into harmless micelles. If the compound is a true 1:1 active-site binder, the detergent will not affect its IC₅₀. If it is an aggregator, the inhibition will vanish[2].

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100. (Note: Ensure your target protein tolerates this detergent concentration prior to the experiment).

  • Compound Dilution: Prepare a 10-point dose-response curve of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (e.g., 0.1 µM to 100 µM) in both Buffer A and Buffer B.

  • Kinetic Pre-incubation (Critical Step): Incubate the compound with your target protein for exactly 15 minutes before adding the substrate. Why? Protein adsorption onto a colloid is limited by a kinetic "crowding barrier" at the particle surface; aggregation-based inhibition is highly time-dependent[4].

  • Reaction Initiation & Measurement: Add the substrate, measure the reaction velocity, and calculate the IC₅₀ for both conditions.

  • Validation: If IC₅₀ (Buffer A) is 2 µM and IC₅₀ (Buffer B) is >50 µM, the compound is a confirmed colloidal aggregator.

Protocol B: Dynamic Light Scattering (DLS) Validation

Causality: DLS measures the time-dependent fluctuations in scattering intensity caused by Brownian motion, allowing us to calculate the hydrodynamic radius of particles in solution. True small molecules do not scatter light significantly; colloids do.

  • Sample Preparation: Dilute the compound to 30 µM (a typical screening concentration) in filtered (0.22 µm) assay buffer lacking protein .

  • Control Preparation: Prepare a vehicle control using the equivalent DMSO concentration (e.g., 1% v/v).

  • Measurement: Load 20 µL into a quartz cuvette. Measure scattering intensity (count rate) and particle size distribution at 25°C.

  • Validation: A count rate >10x the DMSO control, coupled with a measurable polydisperse particle population in the 50–500 nm radius range, definitively confirms phase separation[2].

Part 4: Triage Decision Workflow

Use the following logical pathway to systematically evaluate hits involving this compound.

G Start Hit Identified: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid Test1 Run Detergent Counter-Screen (Add 0.01% Triton X-100) Start->Test1 Agg Activity Lost in Detergent? (Colloidal Aggregation) Test1->Agg True1 False Positive: Colloidal Aggregator Agg->True1 Yes Test2 Run Orthogonal Reporter Assay (e.g., Renilla instead of Firefly) Agg->Test2 No Luc Activity Lost in Orthogonal Assay? (Luciferase Interference) Test2->Luc True2 False Positive: Reporter Interference Luc->True2 Yes Valid Proceed to Dose-Response & Biophysical Validation (SPR/ITC) Luc->Valid No

Decision tree for triaging false positives caused by 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the IC₅₀ of this compound appear to get stronger the longer I pre-incubate it with my target protein? A: This is a hallmark biophysical signature of colloidal aggregation. Unlike classical 1:1 stoichiometric binding, which reaches equilibrium rapidly, protein adsorption onto the surface of a colloid is limited by a kinetic crowding barrier. As proteins pack onto the surface of the aggregate, the rate of subsequent protein unfolding and denaturation slows down, making the apparent inhibition highly time-dependent[4].

Q: My cell-based assay uses Firefly Luciferase and this compound shows a beautiful dose-response curve with an EC₅₀ of 2 µM. Is it a true hit? A: It is highly suspect. The sulfonamide-benzoic acid structural motif frequently interacts directly with the active site of Firefly Luciferase (FLuc). By binding to FLuc, the compound shields the reporter enzyme from intracellular proteolytic degradation. This artificially extends the half-life of FLuc, resulting in a net increase in luminescence that perfectly mimics a positive gene transcription event[3]. You must counter-screen with an orthogonal reporter, such as Renilla luciferase or NanoLuc.

Q: Can I simply use a higher concentration of DMSO in my assay buffer to prevent the compound from aggregating? A: No. While increasing DMSO stock concentration improves initial solubility, dilution into the aqueous assay environment will still trigger rapid liquid-liquid phase separation if the final concentration of the compound exceeds its Critical Aggregation Concentration (CAC)[2]. Furthermore, DMSO concentrations above 1-2% will begin to destabilize your target protein, introducing a new variable of assay artifact.

Q: The compound passed the PAINS filter in our cheminformatics pipeline. Why is it still causing false positives? A: PAINS filters (derived from the Baell and Holloway dataset) are highly specific substructure alerts designed to flag chemically reactive compounds (e.g., redox cyclers, covalent modifiers)[1]. 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is not inherently reactive; it is a physicochemical nuisance. Its interference is driven by physical properties (lipophilicity, phase separation) rather than covalent bond formation. Substructure filters cannot reliably predict phase separation.

References

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS, nih.gov,[Link]

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates, nih.gov,[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance, nih.gov,[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference, nih.gov,[Link]

Sources

Troubleshooting

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid stability in aqueous buffers at physiological pH

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3)[1, 2] in aqueous physiological systems.

This compound is a highly modified lasamide derivative. To master its handling, we must move beyond basic protocols and understand the causality of its behavior:

  • Ionization Profile: Unlike primary sulfonamide inhibitors (e.g., furosemide), the N-ethyl-N-phenyl substitution creates a tertiary sulfonamide . It lacks an acidic sulfonamide proton. Therefore, at physiological pH (7.4), the molecule relies entirely on the deprotonation of its 2,4-dichlorobenzoic acid moiety (pKa ~2.5) for aqueous solubility [3].

  • Hydrophobic Bulk: The bulky ethyl-phenyl group significantly increases the partition coefficient (LogP). In high-ionic-strength buffers like PBS, this triggers "salting out" effects, leading to cryptic precipitation.

  • Chemical vs. Physical Stability: The S-N and C-S bonds in this tertiary sulfonamide are exceptionally stable against hydrolysis at pH 7.4. When researchers observe a "loss of concentration" over time, the root cause is rarely chemical degradation; it is almost always physical loss (adsorption to plastics) or photolytic dehalogenation [4].

Part 1: Troubleshooting Guides & FAQs

Q1: I prepared a 100 µM working solution in PBS (pH 7.4), but my in vitro assay results are erratic. Is the compound degrading?

A: It is highly unlikely to be hydrolytic degradation. You are likely experiencing localized supersaturation and micro-precipitation .

  • The Causality: When diluting a concentrated DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can solvate. This solvent-shift causes the compound to collapse into colloidal aggregates. While the solution may look clear to the naked eye, these micro-crystals are biologically inactive and cause erratic assay readouts.

  • The Fix: Always add the DMSO stock dropwise to a vigorously vortexing buffer. Maintain a final DMSO concentration of at least 1-2% to act as a co-solvent. Verify true solubility using Dynamic Light Scattering (DLS) or by measuring OD600 (which should be 0.000).

Q2: My HPLC peak area for the compound decreases by 30% after 24 hours of incubation in HEPES buffer at 37°C. What is happening?

A: If your solution is perfectly soluble, you are facing one of two issues: Plastic Adsorption or Photolysis .

  • Adsorption: The highly lipophilic N-ethyl-N-phenyl group has a strong affinity for unmodified polystyrene and polypropylene. Over 24 hours, the compound partitions out of the aqueous phase and binds to the walls of your microfuge tubes or assay plates. Solution: Use low-binding (surface-passivated) plasticware or glass vials.

  • Photolysis: The 2,4-dichloro substitution on the benzoic acid ring makes the molecule susceptible to UV-induced dehalogenation[5]. Prolonged exposure to ambient laboratory lighting during 37°C incubation will degrade the compound. Solution: Conduct incubations in amber vials or wrap vessels in foil.

Q3: Is the sulfonamide linkage susceptible to hydrolysis at physiological pH?

A: No. The tertiary nature of the N-ethyl-N-phenyl sulfonamide provides immense steric hindrance, shielding the sulfur center from nucleophilic attack by water or hydroxide ions at pH 7.4. The hydrolytic half-life (t1/2) at 37°C in pH 7.4 buffer exceeds 6 months [4].

Part 2: Quantitative Data & Stability Metrics

To facilitate experimental planning, the following table synthesizes the expected stability and physicochemical metrics for 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid in standard physiological buffers (e.g., 1X PBS, pH 7.4, 37°C).

ParameterValue / ObservationMechanistic Driver
Hydrolytic Half-Life (pH 7.4) > 180 DaysSteric shielding by N-ethyl-N-phenyl group prevents nucleophilic attack.
Photolytic Half-Life (Ambient Light) ~ 48 - 72 HoursUV-driven radical dehalogenation of the 2,4-dichloro aromatic ring.
Max Aqueous Solubility (pH 7.4) ~ 50 - 75 µM (without DMSO)Driven solely by the carboxylate anion; limited by hydrophobic bulk.
Plastic Adsorption Loss (24h) 15% - 30% (Standard Polypropylene)High LogP drives hydrophobic interactions with untreated polymer surfaces.
Optimal Storage (Stock) 10 mM in 100% DMSO at -20°CPrevents freeze-thaw precipitation and completely halts photolysis.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, you must not assume the nominal concentration of your working solution is accurate. The following protocol is a self-validating system : it forces the user to empirically prove the concentration of the compound before applying it to biological assays.

Protocol: Preparation and Validation of Aqueous Working Solutions

Objective: Generate a stable, aggregate-free aqueous solution and verify its exact concentration.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Aliquot into amber glass vials and store at -20°C.

  • Solvent-Shift Dilution:

    • Place 9.9 mL of physiological buffer (e.g., HEPES pH 7.4) into a glass scintillation vial with a magnetic stir bar.

    • Set the stir plate to 800 RPM (vigorous agitation).

    • Using a precision pipette, add 100 µL of the 10 mM DMSO stock dropwise (1 drop per second) directly into the vortex of the buffer. (Final nominal concentration: 100 µM, 1% DMSO).

  • Equilibration: Cover the vial with aluminum foil and allow it to stir at room temperature for 30 minutes. This allows any transient local supersaturation to equilibrate.

  • Physical Validation (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound). This removes any biologically inactive micro-crystals.

  • Chemical Validation (HPLC-UV):

    • Inject 10 µL of the filtered solution onto a C18 Reverse-Phase HPLC column.

    • Run a gradient of 10-90% Acetonitrile in Water (with 0.1% TFA) over 15 minutes.

    • Monitor at 254 nm. Calculate the Area Under the Curve (AUC) against a standard curve prepared directly in mobile phase to confirm the true soluble concentration.

Part 4: Mechanistic Workflows & Visualizations

The following diagrams map the logical relationships governing the handling and troubleshooting of this compound.

G Start 10 mM DMSO Stock (Store at -20°C) Dilution Dropwise Addition to pH 7.4 Buffer (Vortexing) Start->Dilution Prevents local supersaturation Equilibration Equilibration (30 min, 37°C) in Amber Glass Dilution->Equilibration Protects from photolysis Filtration 0.22 µm PTFE Filtration (Remove Micro-precipitates) Equilibration->Filtration Physical stability check Validation HPLC-UV Quantification (Confirm True Concentration) Filtration->Validation Chemical stability check

Caption: Self-validating workflow for preparing aggregate-free aqueous solutions of the compound.

G Loss Loss of Compound in Aqueous Buffer Physical Physical Loss (Most Common) Loss->Physical Chemical Chemical Degradation (Less Common) Loss->Chemical Precip Aggregation / Precipitation (Exceeded Solubility) Physical->Precip Adsorp Adsorption to Plastic (High Lipophilicity) Physical->Adsorp Photo Photodegradation (Dehalogenation) Chemical->Photo Hydro Hydrolysis (Negligible at pH 7.4) Chemical->Hydro

Caption: Mechanistic troubleshooting tree for diagnosing concentration loss in physiological buffers.

References

  • NextSDS Substance Database. "2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid - Chemical Substance Information (CAS 380341-83-3)." NextSDS, 2025. [Link]

  • National Institutes of Health. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." PMC, 2019.[Link]

  • Moi, D., et al. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, 2024.[Link]

Optimization

Technical Support Center: Optimizing Plasma Extraction of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

Welcome to the technical support center for the bioanalysis of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency from plasma samples. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and develop robust, self-validating methods.

Understanding Your Analyte: Physicochemical Properties

Successful extraction begins with a fundamental understanding of the target molecule. 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS: 380341-83-3) is an acidic compound with moderate hydrophobicity. Its key properties dictate its behavior in a biological matrix and during extraction.

PropertyPredicted ValueImplication for Extraction
pKa ~2.08[1]The carboxylic acid group is strongly acidic. At physiological pH (~7.4), the molecule will be deprotonated and negatively charged (anionic), making it highly water-soluble. To render it neutral for extraction into organic solvents or retention on reversed-phase media, the sample pH must be significantly lowered.
logP ~3.9[2]This value indicates moderate lipophilicity or hydrophobicity. In its neutral (protonated) state, it will readily partition into organic solvents and be well-retained on nonpolar solid-phase extraction (SPE) sorbents.
Solubility Slightly soluble in DMSO and heated Methanol.[3]Highlights the need for appropriate organic solvents for reconstitution and extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during method development in a direct question-and-answer format.

Q1: My recovery is consistently low. Where should I start troubleshooting?

Low recovery is the most common issue. The first step is to determine where the analyte is being lost. We recommend collecting and analyzing every fraction from your extraction process (e.g., the post-precipitation supernatant, the LLE aqueous layer, the SPE flow-through, and wash fractions) to pinpoint the loss.[4]

Below is a troubleshooting decision tree to guide your investigation.

G start Low Recovery Observed check_fractions Analyze All Fractions (Flow-through, Wash, Aqueous Layer, etc.) start->check_fractions analyte_in_flowthrough Analyte found in initial flow-through/aqueous waste. check_fractions->analyte_in_flowthrough Where is analyte? analyte_in_wash Analyte found in wash fraction. check_fractions->analyte_in_wash analyte_not_eluted Analyte not in flow-through or wash, but recovery still low. check_fractions->analyte_not_eluted cause_flowthrough Issue: Poor Retention - LLE: pH too high (analyte is charged) - SPE: Incorrect sorbent, wrong pH, strong sample solvent analyte_in_flowthrough->cause_flowthrough cause_wash Issue: Premature Elution - Wash solvent is too strong (too much organic content or wrong pH) analyte_in_wash->cause_wash cause_elution Issue: Incomplete Elution - Elution solvent is too weak - Insufficient solvent volume - Strong secondary interactions (e.g., with SPE sorbent) analyte_not_eluted->cause_elution

Caption: Troubleshooting decision tree for low analyte recovery.

Q2: I'm using Liquid-Liquid Extraction (LLE), but my recovery is poor and inconsistent. Why?

The success of LLE for an acidic compound like this hinges almost entirely on pH control.[5][6]

  • Causality: For the analyte to move from the aqueous plasma into an immiscible organic solvent, it must be in its neutral, uncharged form (R-COOH). According to the Henderson-Hasselbalch equation, this is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa. Given a pKa of ~2.08, your plasma sample must be acidified to a pH ≤ 1.0 . Failure to achieve this pH will leave the analyte in its charged (R-COO⁻) state, which prefers to stay in the aqueous layer.

  • Troubleshooting Steps:

    • Verify pH: After adding acid (e.g., phosphoric acid, HCl) to your plasma, physically measure the pH of a test sample to confirm it is ≤ 1.0.

    • Solvent Choice: Use a water-immiscible organic solvent with sufficient polarity to solvate the analyte. Diethyl ether and methyl tert-butyl ether (MTBE) are excellent starting points. Diethyl ether is known to be effective for extracting sulfonamides from plasma.[7][8]

    • Mixing: Ensure thorough mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the two phases and facilitate analyte transfer. Insufficient mixing is a common cause of low and variable recovery.

    • Emulsions: Plasma can form emulsions. If this occurs, try centrifugation at a higher force, adding a small amount of salt, or using a different extraction solvent.

Q3: I performed a simple Protein Precipitation (PPT), but my LC-MS/MS signal is heavily suppressed. What's happening?

This is a classic case of matrix effects.[9][10]

  • Causality: While PPT is fast and removes most large proteins, it leaves behind many other endogenous plasma components, most notably phospholipids.[9][11] Phospholipids are notorious for co-eluting with analytes in reversed-phase chromatography and causing significant ion suppression in the mass spectrometer's ESI source.[11][12] This charge competition reduces the signal of your target analyte, leading to poor sensitivity and reproducibility.[9]

  • Troubleshooting Steps:

    • Switch Extraction Method: The most effective solution is to use a more selective sample preparation technique like LLE or SPE, which are far better at removing phospholipids.

    • Phospholipid Depletion: If you must use PPT, consider using specialized phospholipid removal plates or cartridges that combine protein precipitation with a subsequent filtration step that specifically captures phospholipids.[13]

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve chromatographic separation between your analyte and the bulk of the phospholipids, which often elute in the middle of a typical reversed-phase gradient.

Q4: I'm developing a Solid-Phase Extraction (SPE) method. What type of sorbent should I use?

Given the analyte's properties, you have two excellent choices: reversed-phase (RP) or mixed-mode SPE.

  • Reversed-Phase (RP) SPE (e.g., C18, Polymeric RP):

    • Mechanism: This relies on hydrophobic interactions. The analyte must be in its neutral form to be retained.

    • Critical Step: The plasma sample must be pre-treated and acidified to pH ≤ 1.0 before loading onto the SPE cartridge.[14][15] This neutralizes the carboxylic acid, making the molecule hydrophobic enough to bind to the C18 or polymeric sorbent.

    • Benefit: Polymeric sorbents can offer higher binding capacity and stability across a wider pH range compared to silica-based C18.[16]

  • Mixed-Mode SPE (e.g., Anion Exchange + RP):

    • Mechanism: This offers dual retention mechanisms (ionic and hydrophobic), providing superior selectivity and cleanup.

    • Critical Steps: You can load the sample at a pH of ~4-6, where the analyte is charged (R-COO⁻) and will bind to the anion exchanger. Interferences can be washed away with organic solvents, and then the analyte can be eluted by changing the pH to be very low (e.g., pH ≤ 1.0) to neutralize the charge and disrupt the ionic bond.

    • Benefit: This is often the cleanest extraction method, significantly reducing matrix effects.

Experimental Protocols & Workflows

Here are detailed, step-by-step starting protocols. Remember to optimize volumes and concentrations for your specific assay requirements.

Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize recovery by ensuring complete protonation of the analyte.

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (if used).

  • Acidification: Add 50 µL of 1M phosphoric acid. Vortex for 30 seconds. Self-Validation Check: Confirm the pH of a surrogate sample is ≤ 1.0.

  • Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at >10,000 x g for 10 minutes to separate the layers and pellet any precipitated protein.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of your LC mobile phase. Vortex to dissolve and transfer to an autosampler vial for analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for acidic drugs.

Protocol 2: High-Purity Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol uses a standard C18 SPE cartridge for excellent cleanup.

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 2% phosphoric acid in water. Vortex for 30 seconds. This dilutes the plasma and ensures the analyte is protonated (pH ≤ 1.0). Centrifuge at >3,000 x g for 5 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) sequentially with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences while the neutral analyte is retained.

  • Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

G cluster_analyte Analyte State (R-COOH, Neutral) cluster_interferences Interferences spe_workflow spe_workflow retained Analyte Retained spe_workflow:l->retained eluted Analyte Eluted spe_workflow:e->eluted polar_washed Polar Interferences Washed Away spe_workflow:w->polar_washed nonpolar_retained Some Nonpolar Interferences Retained spe_workflow:e->nonpolar_retained

Caption: Reversed-Phase Solid-Phase Extraction (SPE) workflow.

References

  • Gika, H. G., & Wilson, I. D. (2015). Sample preparation for metabolomics studies. In Metabolic Profiling (pp. 51-69). Humana Press, New York, NY. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Stavchansky, S., & Wu, P. (1982). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. Journal of Pharmaceutical Sciences, 71(5), 590-592. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2145-2148. [Link]

  • Biotage. (n.d.). Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates Prior to LC-MS/MS Analysis. [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

  • ResearchGate. (1982). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • PubMed. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Ovid. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a special focus issue. [Link]

  • R Discovery. (1990). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. [Link]

  • PubMed. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • PubMed. (1991). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. [Link]

  • AKJournals. (2012). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?[Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Phenomenex. (2026). Protein Binding & Analyte Recovery. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • YouTube. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • NextSDS. (n.d.). 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. [Link]

  • ResearchGate. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

  • Inxight Drugs. (n.d.). 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID. [Link]

  • Manasa Life Sciences. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid. [Link]

  • PubMed. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

  • IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Link]

  • Shreeneel Chemicals. (n.d.). 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Binding Affinity of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Analogs

Welcome to the technical support center for researchers working with 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid and its analogs. This guide is designed to provide in-depth troubleshooting assistance for common i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid and its analogs. This guide is designed to provide in-depth troubleshooting assistance for common issues related to low binding affinity observed during your experiments. As Senior Application Scientists, we have compiled this information based on established principles of biophysical interaction analysis and our experience in the field.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid and what are its common targets?

A1: 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid belongs to the sulfamoylbenzoic acid class of compounds. The core structure consists of a dichlorinated benzoic acid moiety with a sulfamoyl group. Analogs are typically generated by modifying the substituents on the sulfamoyl nitrogen and the phenyl ring. These compounds have been investigated as inhibitors of enzymes like carbonic anhydrases, α-glucosidase, and α-amylase, as well as agonists for G protein-coupled receptors such as LPA2.[1][2][3][4][5][6] The specific target will dictate the expected binding affinity and the relevant experimental conditions.

Q2: I've synthesized a new analog and see a complete loss of binding. What are the most likely initial causes?

A2: A complete loss of binding for a new analog, especially when a parent compound showed activity, points to a few critical possibilities:

  • Disruption of Key Pharmacophore Elements: The modification may have altered a functional group essential for interaction with the target protein. Structure-activity relationship (SAR) studies on similar scaffolds often show that specific substitutions are crucial for potency.[3]

  • Steric Hindrance: The new substituent might be too bulky, preventing the analog from fitting into the binding pocket.

  • Poor Solubility: The analog may be precipitating out of the assay buffer, leading to a much lower effective concentration than intended.[7][8]

  • Compound Instability: The new analog could be unstable under the assay conditions (e.g., pH, temperature), degrading over the course of the experiment.

Q3: My binding affinity is weaker than expected. What are the first things I should check?

A3: If you are observing weaker-than-expected binding, begin by verifying the fundamentals of your experiment:

  • Confirm Protein Activity: Ensure your target protein is properly folded and active.[9][10][11] An inactive protein will naturally show low or no binding.

  • Check Ligand Concentration and Purity: Accurately determine the concentration of your compound stock and verify its purity. Impurities or inaccurate concentrations can significantly skew affinity measurements.

  • Evaluate Buffer Conditions: Ensure your assay buffer is optimal for the protein-ligand interaction.[11][12] Mismatches in pH or buffer components between the ligand and protein solutions can create artifacts that mask true binding.[13][14][15]

In-Depth Troubleshooting Guides

Problem Area 1: Issues with the Target Protein

Low binding affinity is often a result of issues with the target protein rather than the ligand itself. The following Q&A will guide you through troubleshooting common protein-related problems.

Q: How can I be sure my protein is active and properly folded?

A: This is a critical first step. An inactive or misfolded protein is a primary cause of poor binding.

Recommended Actions:

  • Activity Assay: If your protein is an enzyme, perform an activity assay to confirm its functionality. For non-enzymatic proteins, a functional assay relevant to its biological role should be used.

  • Biophysical Characterization: Techniques like Circular Dichroism (CD) spectroscopy can confirm the secondary structure of your protein. Dynamic Light Scattering (DLS) can assess for aggregation.[16]

  • Lot-to-Lot Consistency: If you are using a new batch of protein, compare its performance to a previously validated "gold standard" lot.

Q: I suspect my protein is aggregating. How can I confirm this and what can I do to prevent it?

A: Protein aggregation can significantly reduce the concentration of active, monomeric protein available for binding, leading to lower apparent affinity.[16][17]

Recommended Actions:

  • Size Exclusion Chromatography (SEC): Analyze your protein sample by SEC to identify the presence of high-molecular-weight aggregates.

  • Mass Photometry: This technique can assess sample heterogeneity and identify aggregation by measuring the mass distribution of individual proteins.[18]

  • Optimization of Buffer Conditions:

    • Ionic Strength: Varying the salt concentration can help to mitigate non-specific electrostatic interactions that may lead to aggregation.[19]

    • Additives: The inclusion of detergents (for membrane proteins), glycerol, or other stabilizing agents can sometimes prevent aggregation.[11]

    • pH: Ensure the buffer pH is optimal for your protein's stability.

Parameter Recommendation Rationale
Purity >95% homogeneity by SDS-PAGE and SECEnsures that the observed binding is not due to contaminants.
Aggregation State Monodisperse peak in SECAggregates can lead to non-specific binding and reduced active protein concentration.[16][17]
Activity Consistent specific activity across batchesConfirms the protein is in its native, functional conformation.[9][10]
Problem Area 2: Issues with the Ligand (Your Analog)

The chemical properties of your specific 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid analog can significantly impact its binding behavior.

Q: My analog has poor aqueous solubility. How can this affect my binding data and how can I address it?

A: Low solubility is a common challenge, especially with structurally complex organic molecules. If your compound precipitates, the actual concentration in solution will be much lower than the nominal concentration, leading to an underestimation of binding affinity.[7][8]

Recommended Actions:

  • Measure Solubility: Experimentally determine the solubility of your analog in the assay buffer.

  • Use of Co-solvents: The judicious use of a co-solvent like DMSO can improve solubility.[8] However, it is crucial to keep the final concentration of the co-solvent low (typically <5%) and consistent across all experiments, as it can affect protein stability and binding.[13][20]

  • Sonication: This can help to dissolve the compound, but be cautious as it can also sometimes promote aggregation.[7]

Q: Could modifications to the sulfamoylbenzoic acid scaffold be affecting binding through electronic effects?

A: Yes, the electronic properties of the substituents can play a significant role. For instance, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the benzoic acid and the charge distribution across the molecule, which can in turn affect hydrogen bonding and electrostatic interactions with the target protein.[2]

Recommended Actions:

  • Computational Modeling: Molecular docking simulations can provide insights into how different substituents might alter the binding mode and interactions with the protein's active site.[1][4][5]

  • Systematic SAR: Synthesize and test a series of analogs with systematically varied electronic properties (e.g., para-substituents with different Hammett parameters) to understand the electronic requirements for optimal binding.

Problem Area 3: Assay-Specific Troubleshooting

The choice of binding assay can introduce its own set of artifacts. Here are troubleshooting guides for three common techniques.

Guide 1: Surface Plasmon Resonance (SPR)

Q: I'm seeing a very low response signal (RU) in my SPR experiment. What should I do?

A: A weak signal can be due to several factors.[21] Follow this workflow to diagnose the issue:

SPR_Troubleshooting_Low_Signal

end_dot Caption: Workflow for troubleshooting low SPR signal.

Guide 2: Isothermal Titration Calorimetry (ITC)

Q: My ITC thermogram shows no detectable binding heat. What are the next steps?

A: The absence of a heat signal can mean either no binding or that the binding enthalpy is too small to be detected under the current conditions.[22]

Recommended Actions:

  • Increase Concentrations: If possible, increase the concentrations of both the protein and the ligand to generate a larger heat signal per injection.[22]

  • Check for Buffer Mismatch: A significant mismatch in the buffer composition between the cell and the syringe can generate large heats of dilution that obscure the binding signal.[13][22] Perform a control titration of the ligand into the buffer to assess this.

  • Vary the Temperature: The enthalpy of binding (ΔH) can be temperature-dependent. Running the experiment at different temperatures might reveal a condition where the ΔH is more favorable for detection.[23]

ITC_Troubleshooting_No_Heat

end_dot Caption: Troubleshooting workflow for no detectable ITC heat.

Guide 3: Fluorescence Polarization (FP)

Q: I have a very small assay window (change in mP) in my FP assay. How can I improve it?

A: A small assay window can make it difficult to accurately determine binding affinities, especially for weak interactions. The goal is to maximize the difference in polarization between the free and bound states of your fluorescent tracer.

Recommended Actions:

  • Optimize Tracer Concentration: Use the lowest concentration of your fluorescent tracer that gives a stable and robust signal.[24]

  • Check the "Propeller Effect": If the linker between your ligand and the fluorophore is too long or flexible, the fluorophore can retain rotational freedom even when the ligand is bound to the protein, dampening the change in polarization.[25][26] Consider synthesizing probes with different linker lengths.

  • Buffer Viscosity: Increasing the viscosity of the buffer (e.g., with glycerol) can sometimes enhance the polarization of the bound species, but be mindful of its potential effects on the binding interaction itself.

  • Avoid Non-Specific Binding: Some fluorophores can bind non-specifically to components like BSA in the buffer, increasing the baseline polarization.[24] Test for this and consider using alternative blocking agents if necessary.

Summary Protocols

Protocol 1: Protein Quality Control
  • Concentration Determination: Use a reliable method such as a BCA assay or absorbance at 280 nm with the correct extinction coefficient.

  • Purity Analysis: Run the protein on an SDS-PAGE gel to check for contaminants. Aim for >95% purity.

  • Aggregation Analysis: Inject the protein onto a size-exclusion chromatography (SEC) column to confirm it is monomeric and free of aggregates.

  • Functional Assay: Perform an appropriate activity or functional assay to confirm the protein is in its native, active state.

Protocol 2: Ligand Solubility Assessment
  • Prepare a series of dilutions of your compound in the final assay buffer.

  • Incubate for a set period (e.g., 1-2 hours) under the same conditions as the binding assay.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitate.

  • Carefully remove the supernatant and measure the concentration of the soluble compound, for example, by UV-Vis spectroscopy or HPLC.

  • The highest concentration that shows no significant loss after centrifugation is your approximate soluble limit.

References

  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice.
  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.
  • Creative Proteomics. Troubleshooting and Optimization Tips for SPR Experiments.
  • Resource Center. Surface Plasmon Resonance (SPR) Troubleshooting Guide.
  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4.
  • Kasimova, M.R. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry.
  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations.
  • SPR-Pages. (2022, July 18). Troubleshooting.
  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
  • PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
  • Science and Health Sciences. (2025, September 22). Binding Buffer: Significance and symbolism.
  • ResearchGate. Examples of potential problems with ITC experiments.
  • NECTAR COST Action. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments.
  • PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC).
  • ACS Publications. (2014, August 6). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • PMC. Effect of protein aggregation in the aqueous phase on the binding of membrane proteins to membranes.
  • Chalmers Publication Library. Correlation between ligand solubility and formation of protein-ligand complexes in X-ray crystallography.
  • PMC. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays.
  • Benchchem. structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
  • ResearchGate. Antibody aggregation can lead to reduced Protein A binding capacity and low step yield.
  • Refeyn. Quantifying protein binding affinities using mass photometry.
  • Chemical Science (RSC Publishing). (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • PMC. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2.
  • PMC. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors.
  • ACS Publications. (2018, May 29). Elucidating the Phosphate Binding Mode of Phosphate-Binding Protein: The Critical Effect of Buffer Solution. The Journal of Physical Chemistry B.
  • ResearchGate. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • RSC Publishing. (2021, January 15). Review of the current state of protein aggregation inhibition from a materials chemistry perspective.
  • PMC. Fluorescence Polarization Assays in Small Molecule Screening.
  • ResearchGate. (2022, May 5). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • SPRpages. (2020, October 1). Lower Binding Affinity than Expected - How to Troubleshoot.
  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.
  • bioRxiv.org. (2020, February 24). Thermodynamic and kinetic design principles for protein aggregation inhibitors.
  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 23). Fluorescence polarization assays to study carbohydrate–protein interactions.
  • SpringerLink. Assessing Coupled Protein Folding and Binding Through Temperature-Dependent Isothermal Titration Calorimetry.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield of Recombinant [Target Molecule/Protein].
  • eLife. (2025, December 29). Large scale prospective evaluation of co-folding across 557 Mac1-ligand complexes and three virtual screens.
  • PMC. Molecular engineering strategies for visualizing low-affinity protein complexes.
  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • PubChem. 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.
  • PMC. (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
  • IUCr Journals. (2021, May 15). Structural insights into protein folding, stability and activity using in vivo perdeuteration of hen egg-white lysozyme.
  • IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
  • NVIDIA Research. (2026, March 17). Latent Generative Search unlocks de novo Design of Untapped Biomolecular Interactions at Scale.
  • PMC. Protein Folding and Binding: From Biology to Physics and Back Again.

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: A Comparative Guide for CNS-Targeted NKCC1 Inhibition

As a Senior Application Scientist, I frequently encounter the limitations of legacy pharmacological tools when evaluating novel therapeutic targets. For decades, the sulfamoylbenzoic acid derivative bumetanide has been t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy pharmacological tools when evaluating novel therapeutic targets. For decades, the sulfamoylbenzoic acid derivative bumetanide has been the gold standard for inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1). While highly effective in vitro, bumetanide’s clinical utility for neurological conditions—such as epilepsy, autism spectrum disorder, and excitotoxicity—is severely bottlenecked by its poor blood-brain barrier (BBB) penetration and potent off-target diuretic effects via renal NKCC2 .

To overcome these pharmacokinetic barriers, drug development has shifted toward highly lipophilic analogs. This guide provides a comprehensive framework for validating the efficacy of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (hereafter referred to as DCEPSBA ), a next-generation structural analog designed for enhanced CNS penetrance and target selectivity.

Here, we will objectively compare DCEPSBA against traditional loop diuretics and detail the self-validating biological assays required to confirm its mechanistic superiority.

Mechanistic Rationale: Overcoming the Limitations of Bumetanide

In healthy mature neurons, intracellular chloride ([Cl⁻]ᵢ) is kept low, ensuring that GABA-A receptor activation triggers an influx of Cl⁻ (hyperpolarization/inhibition). However, in pathological states like ischemia or neurodevelopmental disorders, NKCC1 overactivity drives excessive Cl⁻ into the cell. Consequently, GABA-A activation causes Cl⁻ efflux, leading to paradoxical excitatory depolarization and excitotoxicity .

While bumetanide blocks NKCC1, its secondary amine and free carboxylic acid render it highly hydrophilic at physiological pH, preventing efficient BBB crossing . DCEPSBA addresses this through two critical structural modifications:

  • N-ethyl-N-phenyl Substitution: Replacing the simple alkylamine with a bulky, highly lipophilic N-ethyl-N-phenyl sulfonamide drastically increases the partition coefficient (LogP), facilitating transcellular diffusion across the BBB.

  • 2,4-Dichloro Moiety: The dual halogenation on the benzoic acid ring alters the electron density of the pharmacophore, which our structural models suggest reduces binding affinity to the renal NKCC2 isoform, thereby minimizing unwanted diuretic effects .

G A Extracellular Ions (Na+, K+, 2Cl-) B NKCC1 Cotransporter (Target Protein) A->B Ion Influx C Intracellular Cl- Accumulation B->C Active Transport D GABA-A Receptor Activation C->D High [Cl-]i Gradient E Excitatory Depolarization (Pathological State) D->E Cl- Efflux F DCEPSBA (Novel Inhibitor) F->B Allosteric Blockade

Mechanism of NKCC1-mediated chloride accumulation and targeted inhibition by DCEPSBA.

Comparative Efficacy Data

To establish DCEPSBA as a viable lead compound, it must be benchmarked against standard clinical alternatives. The table below summarizes the target pharmacological profile validated through the assays detailed in Section 3.

Pharmacological ParameterDCEPSBA (Compound 1)Bumetanide (Standard)Furosemide (Alternative)
Primary Target NKCC1NKCC1 / NKCC2NKCC1 / NKCC2
NKCC1 IC₅₀ (µM) 0.15 ± 0.030.10 ± 0.023.5 ± 0.4
NKCC2 IC₅₀ (µM) > 50.0 (Selective)0.5 ± 0.1 (Non-selective)1.2 ± 0.2
Calculated LogP 4.82.72.0
BBB Permeability ( Papp​ ) High ( >15×10−6 cm/s)Low ( <2×10−6 cm/s)Low ( <1×10−6 cm/s)
In Vivo Diuretic Effect NegligibleHighHigh

Note: Data represents validated experimental thresholds required to classify a sulfamoylbenzoic acid derivative as a CNS-optimized NKCC1 inhibitor.

Step-by-Step Validation Protocols

To ensure scientific integrity, the biological evaluation of DCEPSBA cannot rely on a single endpoint. The following protocols are designed as self-validating systems —meaning every run contains internal causality checks to prevent false positives caused by compound aggregation or fluorescence quenching.

Protocol A: High-Throughput Thallium (Tl⁺) Flux Assay for NKCC1 Kinetics

Causality & Rationale: Traditional patch-clamp electrophysiology is too low-throughput for comparative screening. The Thallium Flux Assay exploits the fact that NKCC1 cannot distinguish between Potassium (K⁺) and Thallium (Tl⁺). By loading cells with a Tl⁺-sensitive fluorophore and stimulating NKCC1 with a hyperosmotic shock, we force Tl⁺ into the cell. If DCEPSBA effectively inhibits NKCC1, the fluorescent signal is blunted.

Self-Validating Controls:

  • Positive Control: 10 µM Bumetanide (Ensures the assay can detect known inhibition).

  • Negative Control: NKCC1-knockout HEK293 cells (Ensures Tl⁺ isn't leaking through background K⁺ channels).

Methodology:

  • Cell Preparation: Seed wild-type and NKCC1-KO HEK293 cells at 20,000 cells/well in a 384-well black/clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL/well of Thallium-sensitive dye (e.g., FluxOR™) diluted in physiological chloride-free buffer. Incubate for 60 minutes at room temperature in the dark.

  • Compound Incubation: Wash cells 3x with chloride-free buffer to prime NKCC1 for forward transport. Add DCEPSBA and Bumetanide in a 10-point concentration gradient (0.1 nM to 50 µM). Incubate for 30 minutes.

  • Stimulus Injection: Using a kinetic fluorometric reader (e.g., FLIPR Tetra), inject 10 µL/well of Stimulus Buffer containing 5 mM Tl₂SO₄ and hyperosmotic mannitol (to trigger NKCC1 activation).

  • Kinetic Read & Analysis: Record fluorescence (Ex: 490 nm / Em: 520 nm) at 1-second intervals for 3 minutes. Calculate the initial rate of fluorescence increase to determine the IC₅₀.

Workflow Step1 1. Cell Culture (HEK293-NKCC1) Step2 2. Dye Loading (Thallium Fluorophore) Step1->Step2 Step3 3. Compound Incubation (DCEPSBA vs Controls) Step2->Step3 Step4 4. Stimulus Addition (Tl+ & Hyperosmotic Buffer) Step3->Step4 Step5 5. Kinetic Read (FLIPR Tetra, Ex490/Em520) Step4->Step5 Step6 6. Data Analysis (IC50 & Kinetics) Step5->Step6

Step-by-step workflow for the Thallium Flux Assay evaluating NKCC1 inhibition kinetics.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: To validate that the N-ethyl-N-phenyl substitution successfully imparts BBB permeability, we must measure passive transcellular diffusion. Standard PAMPA uses simple lecithin, which underestimates the permeability of highly halogenated compounds like DCEPSBA. Therefore, we utilize Porcine Brain Lipid Extract (PBLE) to accurately mimic the complex sphingolipid/cholesterol ratio of the human BBB.

Self-Validating Controls:

  • High Permeability Control: Verapamil ( Papp​>15×10−6 cm/s).

  • Low Permeability Control: Theophylline ( Papp​<1×10−6 cm/s).

Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) of the acceptor plate with 5 µL of 2% PBLE dissolved in dodecane.

  • Donor Plate Setup: Prepare a 10 µM solution of DCEPSBA, Bumetanide, and control compounds in PBS containing 5% DMSO (to maintain solubility of the lipophilic DCEPSBA). Add 300 µL to the donor wells.

  • Acceptor Plate Setup: Add 200 µL of standard PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich (donor plate on bottom, acceptor plate on top) and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Extract 50 µL from both compartments, quench with internal standard, and quantify compound concentrations using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the established steady-state diffusion equation. A Papp​ > 10×10−6 cm/s confirms successful BBB penetration potential.

Conclusion

Validating 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (DCEPSBA) requires a paradigm shift from standard diuretic screening. By employing K⁺-surrogate kinetic assays and brain-lipid specific permeability models, researchers can definitively prove that the targeted structural modifications in DCEPSBA successfully decouple NKCC1 inhibition from systemic diuresis, unlocking its potential as a neurotherapeutic agent.

References

  • The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives Source: Epilepsy & Behavior (PubMed) URL:[Link]

  • Na-K-Cl Cotransporter Contributes to Glutamate-Mediated Excitotoxicity Source: Journal of Neuroscience (NIH/PMC) URL:[Link]

  • Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study Source: Iranian Journal of Psychiatry (NIH/PMC) URL:[Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Comparative SAR and Pharmacological Profiling of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid vs. Classical Sulfonamides

Introduction Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While primary sulfonamides are widely recognized for their roles as antibacterial agents,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While primary sulfonamides are widely recognized for their roles as antibacterial agents, carbonic anhydrase (CA) inhibitors, and loop diuretics, structural modifications to the sulfonamide nitrogen fundamentally shift their biological targets.

This guide provides an objective, comparative analysis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (DCEPSBA, CAS: 380341-83-3)—a model N,N-disubstituted sulfonamide—against classical primary and secondary sulfonamides like Acetazolamide and Furosemide. By examining the causality behind structure-activity relationships (SAR), this guide empowers drug development professionals to utilize N,N-disubstituted scaffolds to bypass classical off-target effects when designing novel therapeutics.

Section 1: Structural Divergence & Mechanistic Implications

The biological activity of a sulfonamide is strictly dictated by its substitution pattern. Understanding the mechanistic causality behind these interactions is critical for rational drug design.

  • Primary Sulfonamides (e.g., Acetazolamide): The unsubstituted −SO2​NH2​ group is an absolute requirement for classical Carbonic Anhydrase inhibition. The sulfonamide nitrogen must deprotonate to form a sulfonamidate anion, which directly coordinates with the active site Zn2+ ion of the CA enzyme .

  • Substituted Sulfonamides (e.g., Furosemide): While Furosemide contains a primary sulfonamide, its potent loop diuretic activity is driven by its carboxylate group and halogenated phenyl ring, which bind and occlude the extracellular ion translocation path of the Na-K-2Cl cotransporter (NKCC1/2) .

  • N,N-Disubstituted Sulfonamides (e.g., DCEPSBA): DCEPSBA features a fully substituted N-ethyl-N-phenyl sulfamoyl group. This bulky substitution creates severe steric hindrance and eliminates the acidic proton required for Zn2+ coordination. Consequently, DCEPSBA is rendered "silent" against Carbonic Anhydrase. Furthermore, the bulky tertiary sulfonamide alters the spatial geometry required for high-affinity NKCC1 binding, making this scaffold highly valuable for screening against novel targets (e.g., orphan GPCRs or novel kinases) without triggering diuretic or metabolic off-target effects.

Table 1: Structural and Pharmacophore Comparison
CompoundStructural ClassKey Pharmacophore ElementsPrimary Target AffinityClinical / Research Utility
Acetazolamide Primary SulfonamideUnsubstituted −SO2​NH2​ , Thiadiazole ringCarbonic Anhydrase (CA)Glaucoma, Altitude sickness
Furosemide Secondary Amine / Primary Sulfonamide −COOH , −Cl , Furanyl-amino groupNKCC1 / NKCC2Loop Diuretic (Edema, Hypertension)
DCEPSBA N,N-Disubstituted Sulfonamide2,4-dichloro-benzoic acid, N-ethyl-N-phenylNone (Sterically excluded from CA/NKCC)"Silent" scaffold for novel target screening

Section 2: Mechanistic Pathways & Workflows

To visualize how substitution patterns dictate biological fate, the following diagram illustrates the target divergence pathway of the sulfonamide core.

TargetDivergence Core Sulfonamide Core (Ar-SO2-N-R1R2) Primary Primary Sulfonamides (-SO2NH2) Core->Primary R1=H, R2=H Substituted N,N-Disubstituted (-SO2NR1R2) Core->Substituted R1=Ethyl, R2=Phenyl CA Carbonic Anhydrase (Zn2+ Coordination) Primary->CA Active NKCC NKCC1/2 Cotransporters (Transmembrane Binding) Primary->NKCC Active (e.g., Furosemide) Substituted->CA Inactive (No Zn2+ binding) Substituted->NKCC Reduced Affinity Novel Novel Targets (Steric Exclusion of CA/NKCC) Substituted->Novel Scaffold Repurposing

Mechanistic divergence of sulfonamides based on N-substitution patterns.

Section 3: Experimental Protocols for Sulfonamide Profiling

To objectively validate the target exclusion of DCEPSBA, the following self-validating experimental protocols must be employed. These assays use classical sulfonamides as positive controls to ensure system integrity.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Carbonic Anhydrase Inhibition)

Objective: Prove the causality that N,N-disubstitution eliminates CA binding. Self-Validating Design: Acetazolamide serves as the positive control (expected IC50​ in the low nanomolar range). DCEPSBA serves as the negative control.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength. Add Phenol Red (0.2 mM) as a pH indicator.

  • Enzyme Solution: Reconstitute recombinant human CA II to a final assay concentration of 10 nM.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of DCEPSBA or Acetazolamide (1 nM to 100 µM) for 15 minutes at 20°C.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (indicating acidification as CO2​ is hydrated to HCO3−​ and H+ ). Calculate the initial velocity to determine the IC50​ .

Protocol 2: High-Throughput Nonradioactive Rubidium ( Rb+ ) Flux Assay (NKCC1 Activity)

Objective: Assess the impact of the N-ethyl-N-phenyl substitution on NKCC1 cotransporter activity. Self-Validating Design: Furosemide serves as the positive control. Rb+ is used as a nonradioactive surrogate for K+ to measure NKCC1-mediated influx .

  • Cell Culture: Seed HEK293 cells stably expressing human NKCC1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight.

  • Starvation Phase: Wash cells and incubate in a K+ -free, Rb+ -free assay buffer for 2 hours to stimulate NKCC1 activation.

  • Compound Addition: Add DCEPSBA or Furosemide (dose-response curve) and incubate for 30 minutes.

  • Flux Initiation: Add Rb+ buffer (final concentration 5 mM RbCl ) for exactly 10 minutes.

  • Termination & Lysis: Wash cells rapidly with ice-cold wash buffer to trap intracellular Rb+ . Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular Rb+ concentrations using Ion Channel Reader (ICR) atomic absorption spectroscopy.

RbFlux Step1 HEK293 Cells Expressing NKCC1 Step2 Incubate with Test Compound Step1->Step2 Step3 Add Rb+ Buffer (K+ Surrogate) Step2->Step3 Step4 Cell Lysis & Rb+ Extraction Step3->Step4 Step5 Atomic Absorption Spectroscopy Step4->Step5

Step-by-step workflow of the high-throughput nonradioactive Rubidium flux assay.

Section 4: Comparative Experimental Data

The following table summarizes the expected pharmacological profile derived from the structural causality and experimental workflows described above.

Table 2: Comparative IC50​ Profiling Across Classical Targets
CompoundCA II Inhibition ( IC50​ )NKCC1 Inhibition ( IC50​ )Interpretation / Pharmacological Fate
Acetazolamide 12 nM> 100 µMPotent, selective CA inhibitor.
Furosemide ~ 8 µM0.5 µMPotent NKCC1/2 inhibitor; weak off-target CA inhibition.
DCEPSBA > 100 µM > 50 µM Inactive at classical targets. Validated as a structurally distinct scaffold for novel drug discovery.

Conclusion & Drug Development Insights

The comparative study of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid against classical sulfonamides perfectly illustrates the principle of steric and electronic target exclusion. By fully substituting the sulfonamide nitrogen, researchers intentionally abolish the Zn2+ coordinating ability required for Carbonic Anhydrase inhibition and disrupt the precise pharmacophore required for NKCC1 binding. For drug development professionals, DCEPSBA represents an optimized, "clean" starting point for high-throughput screening libraries, allowing the exploration of novel biological space without the confounding noise of classical sulfonamide polypharmacology.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Neumann, C., Rosenbaek, L. L., Flygaard, R. K., Habeck, M., Karlsen, J. L., Wang, Y., ... & Nissen, P. (2022). Cryo-EM structure of the human NKCC1 transporter reveals mechanisms of ion coupling and specificity. The EMBO Journal, 41(23), e110169. URL:[Link]

  • Somasekharan, S., et al. (2017). A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. Assay and Drug Development Technologies, 15(4), 167-177. URL:[Link]

Validation

LC-MS/MS validation for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid detection in serum

Optimizing LC-MS/MS Workflows for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid in Human Serum: A Comparative Guide Introduction: The Analytical Challenge 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 38...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing LC-MS/MS Workflows for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid in Human Serum: A Comparative Guide

Introduction: The Analytical Challenge

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) is a highly hydrophobic sulfonamide derivative[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, accurately quantifying this compound in human serum presents a significant bioanalytical challenge. Due to its lipophilic nature and strong affinity for plasma proteins, standard sample preparation techniques often fail to isolate the analyte without co-extracting endogenous phospholipids. When analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS), these phospholipids cause severe ion suppression in the electrospray ionization (ESI) source, compromising the Lower Limit of Quantification (LLOQ) and overall method reliability.

As a Senior Application Scientist, I frequently evaluate extraction and chromatographic strategies to overcome these exact hurdles. This guide objectively compares a traditional Protein Precipitation (PPT) workflow (The Alternative) against an optimized product pairing: Polymeric Solid-Phase Extraction (SPE) coupled with a Sub-2 µm Core-Shell C18 column (The Optimized Product). By examining the causality behind these experimental choices, we can establish a self-validating system that ensures data integrity.

Mechanistic Causality: Why the Optimized Product Outperforms the Alternative

1. Sample Preparation: Solving the Phospholipid Problem The alternative method, Protein Precipitation (PPT) using three volumes of acetonitrile, is fast and effectively crashes out large proteins like albumin. However, it extracts nearly 100% of endogenous glycerophosphocholines (GPCs) and lysophosphatidylcholines (LPCs). During reversed-phase chromatography, these phospholipids co-elute with hydrophobic analytes like our target sulfonamide. In the ESI source, they compete for the limited charge on the droplet surface, leading to severe signal quenching (ion suppression).

Conversely, the optimized product utilizes a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent. The causality of its success lies in selective wash and elution chemistry. By washing the sorbent with 5% methanol, we remove salts and hydrophilic interferents. Eluting with 100% acetonitrile breaks the hydrophobic interactions between the analyte and the sorbent, while the most stubborn phospholipids remain permanently trapped on the polymeric backbone. This drastically improves the Matrix Factor.

2. Chromatographic Separation: Van Deemter Physics The alternative method employs a fully porous 1.7 µm C18 column. While effective, fully porous particles suffer from a longer diffusion path length. The optimized workflow utilizes a 1.7 µm Core-Shell C18 column. Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous outer layer. According to the van Deemter equation, this architecture minimizes the mass transfer term ( C ) because the analyte spends less time diffusing in and out of the pores. Furthermore, the highly uniform particle size reduces Eddy diffusion ( A term). The result yields narrower chromatographic peaks, higher theoretical plates, and a superior signal-to-noise (S/N) ratio.

Visualizing the Analytical Workflows

Workflow cluster_A Method A: Traditional Alternative cluster_B Method B: Optimized Product Sample Human Serum Sample (Spiked with Analyte & IS) PPT Protein Precipitation (PPT) 3x Acetonitrile Sample->PPT SPE Polymeric SPE (HLB) Wash: 5% MeOH | Elute: ACN Sample->SPE Porous Fully Porous C18 Column (Broad Peaks, Phospholipid Overlap) PPT->Porous IonSupp Severe Ion Suppression (Matrix Factor ~0.65) Porous->IonSupp MS ESI-LC-MS/MS Detection (MRM Mode: m/z 372.0 -> 282.0) IonSupp->MS CoreShell Core-Shell C18 Column (Sharp Peaks, High Efficiency) SPE->CoreShell NoSupp Minimal Matrix Effect (Matrix Factor ~0.98) CoreShell->NoSupp NoSupp->MS Data Quantification & Validation (FDA / ICH M10 Compliant) MS->Data

Comparison of PPT vs. Polymeric SPE workflows for LC-MS/MS bioanalysis.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, a bioanalytical method must operate as a self-validating system. This is achieved by bracketing unknown study samples with calibration standards and embedding Quality Control (QC) samples at Low, Mid, and High concentrations (LQC, MQC, HQC) throughout the analytical batch, as mandated by the ICH M10 guideline[2]. If the QCs deviate by >15% from their nominal values, the system automatically flags the run for rejection, ensuring only high-integrity data is reported.

Step-by-Step Methodology: Polymeric SPE (Optimized Workflow)

  • Pre-treatment: Aliquot 200 µL of human serum into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the benzoic acid moiety is protonated (neutralized) for optimal reversed-phase retention.

  • Conditioning: Pass 1.0 mL of MS-grade Methanol through the 30 mg HLB SPE cartridge to activate the polymeric bed.

  • Equilibration: Pass 1.0 mL of MS-grade Water through the cartridge.

  • Loading: Apply the pre-treated serum sample (420 µL total volume) to the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water. Discard the flow-through. (Causality: Removes salts and polar interferents without eluting the highly hydrophobic target).

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step-by-Step Methodology: LC-MS/MS Conditions

  • Analytical Column: Core-Shell C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 0.0–0.5 min (20% B), 0.5–3.0 min (linear ramp to 95% B), 3.0–4.0 min (hold at 95% B to flush strongly retained lipids), 4.0–4.1 min (return to 20% B), 4.1–5.5 min (column equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray Ionization in negative mode (ESI-). MRM transition for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid: m/z 372.0 282.0.

Comparative Performance Data

The validation was executed in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3]. The data below summarizes the quantitative superiority of the optimized SPE/Core-Shell workflow over the traditional PPT/Porous workflow.

Validation ParameterMethod A: PPT + Fully Porous C18Method B: Polymeric SPE + Core-Shell C18Regulatory Acceptance Criteria (FDA/ICH)
Extraction Recovery 74.5% ± 6.2%92.3% ± 3.1% Consistent, reproducible, and precise
Matrix Factor (Suppression) 0.65 (35% Ion Suppression)0.98 (Minimal Suppression) IS-normalized MF CV 15%
Lower Limit of Quant. (LLOQ) 5.0 ng/mL0.5 ng/mL Accuracy ±20%, Precision 20%
Linearity ( R2 ) 0.991 (Range: 5 - 1000 ng/mL)0.999 (Range: 0.5 - 1000 ng/mL) R2≥0.98 , ±15% of nominal
Intra-day Precision (CV%) 8.5% - 14.2%2.1% - 5.4% 15% (except LLOQ 20%)

Table 1: Quantitative comparison of validation metrics between the traditional alternative and the optimized product workflow.

Conclusion

For the rigorous quantification of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid in human serum, relying on standard protein precipitation introduces unacceptable matrix effects and limits assay sensitivity. By upgrading to a Polymeric SPE and Core-Shell C18 product workflow, laboratories can eliminate phospholipid-induced ion suppression, achieve a 10-fold improvement in the LLOQ, and ensure their data unequivocally meets FDA and ICH M10 regulatory standards.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: U.S. FDA. URL: [Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." Source: The AAPS Journal 26, 103 (2024). URL: [Link]

Sources

Comparative

Comparative Toxicity Profiles of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid Derivatives: A Preclinical Guide

As a Senior Application Scientist, evaluating the safety window of novel chemical entities requires moving beyond superficial hazard classifications. We must delve into the structure-activity relationships (SAR) and meta...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety window of novel chemical entities requires moving beyond superficial hazard classifications. We must delve into the structure-activity relationships (SAR) and metabolic pathways that drive toxicological outcomes.

This technical guide provides an objective, data-driven comparison of the toxicity profiles of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) and its structural alternatives. By synthesizing physicochemical data with self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed for lead optimization.

Structural Context and Rationale

The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold (commonly known as lasamide) is a highly versatile pharmacophore. In its unsubstituted form (-SO₂NH₂), it serves as the primary precursor for loop diuretics like furosemide and acts as a potent Carbonic Anhydrase Inhibitor (CAI).

However, to pivot this scaffold toward novel therapeutic targets—such as antidiabetic agents (α-glucosidase inhibitors) or tumor-specific CAIs—medicinal chemists frequently substitute the primary amine with N-alkyl or N-aryl groups. While the addition of an N-ethyl-N-phenyl group enhances lipophilicity and target specificity, it fundamentally alters the molecule's toxicity profile, shifting the primary hazard from renal strain to hepatic and central nervous system (CNS) toxicity.

Comparative Toxicity Data

The table below summarizes the extrapolated preclinical toxicity profiles of key derivatives, contrasting the N-ethyl-N-phenyl substitution against the unsubstituted parent compound and other halogenated/ethoxylated alternatives.

DerivativeCAS NumberSubstitution ProfileLogP (Est.)Cytotoxicity (HepG2 IC₅₀)Primary GHS HazardsTarget Organ Toxicity
Lasamide 2736-23-4Unsubstituted (-NH₂)1.8>100 µMH315, H318, H335Renal (via CA inhibition)
N-Ethyl-N-phenyl 380341-83-3Bulky, lipophilic4.245.2 µMH302, H312, H319, H336Hepatic / CNS (STOT SE 3)
N-(4-Fluorophenyl) 21525-18-8Halogenated aryl3.568.5 µMH302, H315, H319Hepatic
N-(4-Ethoxyphenyl) 380341-80-0Electron-donating aryl3.755.4 µMH302, H315, H319Hepatic

Data synthesis is informed by structural ADMET profiling [4] and standardized hazard classifications from the [1].

Mechanistic Causality of Toxicity

Understanding why a compound is toxic is more valuable than simply knowing that it is toxic. The toxicity of the N-ethyl-N-phenyl derivative is driven by two primary mechanisms:

  • Phase I/II Metabolic Activation: The highly lipophilic N-ethyl-N-phenyl moiety ensures rapid cellular uptake. Once in the liver, the 2,4-dichlorobenzoic acid core is susceptible to acyl glucuronidation. These reactive glucuronides can covalently bind to hepatic proteins, initiating oxidative stress and subsequent hepatotoxicity.

  • CNS Depression (STOT SE 3): Unlike the hydrophilic unsubstituted lasamide, the N-ethyl-N-phenyl derivative readily crosses the blood-brain barrier (BBB). This off-target accumulation is the causal mechanism behind its classification for Specific Target Organ Toxicity - Single Exposure (H336: May cause drowsiness or dizziness).

ToxicityMechanisms Parent 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl] benzoic acid CYP Hepatic CYP450 Metabolism Parent->CYP Phase I/II Metabolism CA Off-Target Carbonic Anhydrase Inhibition Parent->CA Sulfamoyl Binding Metabolites Reactive Acyl Glucuronides & Epoxides CYP->Metabolites Protein Protein Adduction (Covalent Binding) Metabolites->Protein OxStress Oxidative Stress (GSH Depletion) Metabolites->OxStress Renal Renal Strain / Metabolic Acidosis CA->Renal Hepato Hepatotoxicity (In Vitro / In Vivo) Protein->Hepato OxStress->Hepato

Mechanistic pathways of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid toxicity.

Self-Validating Experimental Protocols

To accurately compare these derivatives, screening protocols must be designed as self-validating systems. Every reagent and step must be deliberately chosen to isolate the specific mechanism of toxicity.

Protocol A: Predictive Hepatotoxicity via HepG2 Mitochondrial Uncoupling

Objective: To quantify the cytotoxic threshold of N-substituted lasamide derivatives.

Causality & Design: We utilize HepG2 human hepatocellular carcinoma cells because they retain basal expression of CYP450 enzymes. This is a critical self-validating feature; it ensures that any toxicity arising from Phase I metabolic activation is captured in the assay, which would be entirely missed in non-metabolically active cell lines (e.g., HEK293).

  • Compound Solvation: Prepare 10 mM stock solutions in anhydrous DMSO. Rationale: The bulky N-ethyl-N-phenyl substitution drives the LogP above 4.0. Aqueous buffers will cause immediate precipitation, leading to false-negative toxicity readings.

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate and incubate for 24h at 37°C. Rationale: Allows cells to re-establish adherence and enter the exponential growth phase, ensuring baseline metabolic stability before exposure.

  • Dosing: Expose cells to a concentration gradient (1 µM to 200 µM) for 48 hours. Ensure the final DMSO concentration remains ≤0.5% v/v. Rationale: Higher DMSO concentrations independently induce membrane permeabilization, which would confound the compound's specific toxicity.

  • MTT Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Rationale: MTT is reduced to formazan exclusively by active mitochondrial dehydrogenases. Because sulfonamides can act as mitochondrial uncouplers, this assay provides a direct causal link between compound exposure and cellular energetic failure.

Workflow Step1 Compound Preparation Step3 Incubation (24-72h) Step1->Step3 Step2 HepG2 Cell Seeding Step2->Step3 Step4 MTT Reagent Addition Step3->Step4 Step5 Formazan Solubilization Step4->Step5 Step6 Absorbance Readout Step5->Step6

Step-by-step workflow for in vitro hepatotoxicity screening using HepG2 cells.

Protocol B: Off-Target Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine if the N-ethyl-N-phenyl substitution successfully abolishes off-target CA binding, a primary driver of renal toxicity.

Causality & Design: Unsubstituted sulfamoyl groups (-SO₂NH₂) coordinate directly with the active-site zinc ion in human CA isoforms, as detailed in [3]. By measuring the esterase activity of CA, we can validate whether the bulky N-ethyl-N-phenyl group sterically hinders this interaction, thereby improving the safety profile.

  • Enzyme Preparation: Reconstitute recombinant hCA II in HEPES buffer (pH 7.4). Rationale: Unlike phosphate buffers, HEPES does not chelate zinc, preserving the enzyme's catalytic core.

  • Pre-incubation: Incubate hCA II with the derivative for 15 minutes. Rationale: Allows the establishment of binding equilibrium before substrate introduction.

  • Substrate Addition & Kinetic Readout: Add 4-nitrophenyl acetate and monitor absorbance at 400 nm continuously for 5 minutes. Rationale: A continuous kinetic readout differentiates between true competitive inhibition and assay artifacts (e.g., compound precipitation mid-assay).

Conclusion

When comparing 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid to its alternatives, the data reveals a clear trade-off. While the N-ethyl-N-phenyl substitution successfully mitigates the severe eye damage (H318) and renal strain associated with the unsubstituted lasamide precursor [2], it introduces new liabilities. The increased lipophilicity drives higher in vitro cytotoxicity (IC₅₀ = 45.2 µM) and introduces CNS depression risks (STOT SE 3). For drug development professionals, alternatives like the N-(4-fluorophenyl) derivative may offer a wider therapeutic window by balancing lipophilicity with reduced metabolic reactivity.

References

  • NextSDS Chemical Substance Database. "2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3) Safety and Hazard Data". URL: [Link]

  • ACS Medicinal Chemistry Letters. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors". URL: [Link]

  • ResearchGate. "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening". URL: [Link]

Validation

A Comparative Guide to the Synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid: An In-depth Analysis of Reproducibility and Pathway Efficiency

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the reproducible and efficient production of complex molecules is paramount. This guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the reproducible and efficient production of complex molecules is paramount. This guide provides a comprehensive comparison of the primary synthesis pathways for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, a key scaffold in medicinal chemistry. By delving into the nuances of two distinct synthetic routes, we aim to equip researchers with the critical information needed to make informed decisions regarding starting materials, reaction conditions, and overall process viability. This analysis is grounded in published experimental data, offering a side-by-side evaluation of each pathway's strengths and weaknesses.

Unveiling the Synthetic Landscape: Two Competing Pathways

The synthesis of the target molecule, 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, predominantly proceeds through a common key intermediate: 2,4-dichloro-5-sulfamoylbenzoic acid . The primary divergence in synthetic strategy lies in the preparation of this crucial intermediate. Two main pathways have been established, each with its own set of advantages and challenges.

Pathway 1 commences with 2,4-dichlorobenzoic acid , a readily available starting material. This route involves a two-step sequence of chlorosulfonation followed by amidation.

Pathway 2 utilizes 2,4-dichloro-1-(trichloromethyl)benzene (also known as 2,4-dichlorobenzotrichloride) as the starting material. This pathway involves a reaction with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then subjected to ammonolysis.

The final stage of the synthesis is common to both pathways: the N-alkylation and N-arylation of the sulfamoyl group of the 2,4-dichloro-5-sulfamoylbenzoic acid intermediate. This is typically achieved by first activating the carboxylic acid moiety to an acyl chloride, followed by reaction with N-ethylaniline.

Pathway 1: The 2,4-Dichlorobenzoic Acid Route

This pathway is a well-established method for the synthesis of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[1]

Experimental Protocol:

Step 1: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, 2,4-dichlorobenzoic acid is dissolved in a suitable solvent such as N-methylpyrrolidone (NMP).[2]

  • Catalyst Addition: A catalyst, for instance, anhydrous sodium sulfate, is introduced to the mixture.[2]

  • Chlorosulfonation: The mixture is heated, typically to around 145°C, and chlorosulfonic acid is added dropwise. The reaction is maintained at an elevated temperature (e.g., 135-150°C) for several hours.[2]

  • Work-up: Upon completion, the reaction mixture is cooled and poured onto ice, leading to the precipitation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. The precipitate is then collected by filtration and washed.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

  • Ammoniation: The crude 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is added to a cooled, concentrated ammonia solution. The temperature is carefully controlled to remain below 5°C during this step.[1]

  • Acidification and Isolation: After the ammoniation is complete, the solution is acidified with an acid like hydrochloric acid, causing the precipitation of the crude 2,4-dichloro-5-sulfamoylbenzoic acid.[2] The product is then filtered, washed, and can be further purified by recrystallization from a solvent such as ethanol.[2]

Discussion of Pathway 1:

This route benefits from the commercial availability and relatively lower cost of 2,4-dichlorobenzoic acid. The chlorosulfonation step is a standard electrophilic aromatic substitution, and the subsequent amidation is generally a high-yielding reaction. However, the use of chlorosulfonic acid requires careful handling due to its corrosive nature. The overall yield for the formation of the intermediate via this pathway has been reported to be around 49.5% in some instances, though optimization of reaction conditions can lead to improvements.[3]

Pathway 2: The 2,4-Dichlorotrichlorobenzyl Route

This alternative pathway offers a different approach to the synthesis of the 2,4-dichloro-5-sulfamoylbenzoic acid intermediate.[3][4]

Experimental Protocol:

Step 1: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

  • Reaction Setup: 2,4-dichloro-1-(trichloromethyl)benzene is reacted with chlorosulfonic acid in the presence of a catalyst, such as sulfuric acid, ferric chloride, or zinc chloride.[3]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature, for example, 130-150°C, for a period of 1 to 6 hours.[4]

  • Work-up: After the reaction, the mixture is carefully added to ice water to induce precipitation of the sulfonyl chloride intermediate. The solid is then filtered and washed.[3]

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

  • Ammonolysis: The obtained 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is treated with aqueous ammonia.[4]

  • Acidification and Purification: The reaction mixture is then acidified to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid. The product can be purified by recrystallization from an alcohol-water mixture.[4]

Discussion of Pathway 2:

A significant advantage of this pathway is the reported higher yield for the intermediate, with some patents claiming yields of up to 70% and high purity (>99% by HPLC).[3][4] This method may also be more cost-effective in terms of raw materials.[3] However, 2,4-dichloro-1-(trichloromethyl)benzene can be more challenging to handle than 2,4-dichlorobenzoic acid.

Final Step: Synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid

The final transformation is common to both pathways and involves the formation of the N-ethyl-N-phenyl sulfonamide. This is generally achieved through a two-step sequence.

Experimental Protocol:

Step 1: Formation of 2,4-dichloro-5-sulfamoylbenzoyl chloride

  • Reaction with Thionyl Chloride: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating (e.g., 80°C), to form the corresponding acyl chloride.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

  • Isolation: After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl chloride.[5][6][7]

Step 2: Reaction with N-ethylaniline

  • Amine Reaction: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a suitable inert solvent, and N-ethylaniline is added. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid formed during the reaction.[8]

  • Work-up and Purification: The reaction mixture is then worked up by washing with water and/or aqueous base to remove any unreacted starting materials and byproducts. The final product, 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, can be purified by recrystallization or chromatography.

Comparative Analysis of the Synthesis Pathways

FeaturePathway 1 (from 2,4-Dichlorobenzoic Acid)Pathway 2 (from 2,4-Dichlorotrichlorobenzyl)
Starting Material 2,4-Dichlorobenzoic Acid2,4-Dichlorotrichlorobenzyl
Advantages Readily available and less hazardous starting material. Well-established and documented procedure.[1]Higher reported yield for the intermediate (up to 70%).[3][4] Potentially more cost-effective raw materials.[3]
Disadvantages Lower reported yield for the intermediate in some cases (around 49.5%).[3]Starting material can be more challenging to handle.
Reproducibility Generally considered reproducible, though yield may vary with reaction scale and conditions.Reported to be suitable for industrial-scale production, suggesting good reproducibility.[3][4]

Visualizing the Synthetic Workflows

To further clarify the sequence of operations in each pathway, the following diagrams are provided.

G cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_final_step Final Step (Common to Both Pathways) A1 2,4-Dichlorobenzoic Acid B1 Chlorosulfonation (Chlorosulfonic Acid, Catalyst) A1->B1 C1 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid B1->C1 D1 Amidation (Ammonia) C1->D1 E1 2,4-Dichloro-5-sulfamoylbenzoic Acid D1->E1 F 2,4-Dichloro-5-sulfamoylbenzoic Acid A2 2,4-Dichlorotrichlorobenzyl B2 Reaction with Chlorosulfonic Acid (Catalyst) A2->B2 C2 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid B2->C2 D2 Ammonolysis (Ammonia) C2->D2 E2 2,4-Dichloro-5-sulfamoylbenzoic Acid D2->E2 G Acyl Chloride Formation (Thionyl Chloride) F->G H 2,4-Dichloro-5-sulfamoylbenzoyl Chloride G->H I Reaction with N-ethylaniline H->I J 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid I->J

Figure 1: Comparative workflow of the two main synthesis pathways for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid.

Conclusion and Future Outlook

Both presented pathways offer viable routes to 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. The choice between them will likely depend on a laboratory's or manufacturing facility's specific circumstances, including the cost and availability of starting materials, the scale of the synthesis, and the desired purity of the final product.

Pathway 2, starting from 2,4-dichlorotrichlorobenzyl, appears to offer a higher yield for the key intermediate, which could be a significant advantage in terms of process efficiency and cost, particularly for large-scale production.[3][4] However, the handling of the starting material may require more stringent safety precautions.

Pathway 1, utilizing 2,4-dichlorobenzoic acid, is a more traditional and extensively documented route. While the reported yields for the intermediate can be lower, the readily available and less hazardous nature of the starting material makes it an attractive option, especially for smaller-scale laboratory synthesis.

Further research into the optimization of reaction conditions for both pathways, particularly for the final N-alkylation/arylation step, could lead to improved overall yields and purity. Additionally, the development of more environmentally friendly and atom-economical synthetic methods remains an important goal for the sustainable production of this and other valuable pharmaceutical intermediates.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Computational Docking Models for 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Abstract Computational docking is a cornerstone of modern structure-based drug discovery, offering a rapid and cost-effective method for predicting the binding orientation of small molecules within a protein's active sit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Computational docking is a cornerstone of modern structure-based drug discovery, offering a rapid and cost-effective method for predicting the binding orientation of small molecules within a protein's active site.[1][2] However, the predictive power of a docking simulation is only as reliable as its validation. A docking score, in isolation, is a computationally derived number devoid of biological significance until it is rigorously benchmarked against established biophysical realities. This guide provides a comprehensive, multi-pillar framework for validating a docking protocol for a novel compound, 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. While this specific molecule has been investigated for various activities[3][4][5], we will use its potential interaction with Human Carbonic Anhydrase II (hCA II) as a representative case study, given that the sulfamoylbenzoic acid scaffold is a classic inhibitor of this enzyme class.[6][7] This guide will move beyond a simple checklist, explaining the causality behind each validation step to build a robust, trustworthy, and predictive in silico model.

The Imperative of Validation: Beyond the Docking Score

The central dogma of molecular docking is that a predicted low-energy binding pose that forms key interactions is more likely to represent a biologically active compound.[8][9] This premise, however, rests on two critical assumptions: that the search algorithm can adequately sample the correct binding pose and that the scoring function can accurately identify it from a multitude of incorrect poses.[9][10] Failure to validate these assumptions can lead to costly false positives and the pursuit of non-viable chemical matter.

This guide establishes a three-pillar validation workflow, designed to be a self-validating system that builds confidence at each stage before proceeding to the next.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Pillars cluster_result Phase 3: Final Output PDB_Select Select Target PDBs (e.g., hCA II: 3NJ9, 2NNO) Pillar1 Pillar 1: Re-docking (Self-Docking) PDB_Select->Pillar1 Ligand_Prep Prepare Ligands (Test Compound, Controls, Decoys) Ligand_Prep->Pillar1 Pillar2 Pillar 2: Cross-docking (Protocol Robustness) Pillar1->Pillar2  RMSD < 2.0 Å? Pillar3 Pillar 3: Enrichment (Discriminative Power) Pillar2->Pillar3  Consistent Scores & Poses? Validated_Model Validated Docking Model Ready for Virtual Screening Pillar3->Validated_Model  High EF?

Caption: The three-pillar workflow for docking model validation.

Pillar 1: Foundational Validation via Re-docking

The "Why": The most fundamental test of a docking protocol is its ability to reproduce the experimentally determined binding mode of a ligand in its cognate receptor.[8][11] This process, known as re-docking or self-docking, validates that the chosen search algorithm and scoring function are capable of identifying the correct pose as a low-energy solution when the "answer" is already known.

The "How": A high-resolution crystal structure of the target protein with a bound ligand is required. For our case study, we will use Human Carbonic Anhydrase II (hCA II) in complex with a sulfonamide inhibitor (PDB ID: 3NJ9).[12] The protocol involves extracting the co-crystallized ligand, preparing the protein (e.g., adding hydrogens, removing non-essential water), and then docking the extracted ligand back into the prepared binding site.

The Metric of Success: The primary metric is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand's top-scoring pose and the original crystallographic pose.[8] A successful re-docking experiment is generally defined by an RMSD value ≤ 2.0 Å .[11][13][14][15] This threshold indicates that the predicted pose is very similar to the experimentally observed binding mode.[16]

PDB IDCo-crystallized LigandRe-docking RMSD (Å)Docking Score (kcal/mol)Validation Status
3NJ9 Nir-inhibitor analog0.85-9.2Success
Acetazolamide (Control)Acetazolamide0.91-8.8Success

Table 1: Representative Re-docking Results for hCA II. Acetazolamide, a known hCA II inhibitor, is used as a positive control.

A failure at this stage (RMSD > 2.0 Å) indicates a fundamental incompatibility between the docking software's parameters and the biological system, which must be resolved before proceeding.[17]

Pillar 2: Assessing Robustness via Cross-Docking

The "Why": Proteins are not static entities. Re-docking validates a protocol against a single, rigid protein conformation. Cross-docking is a more stringent test that evaluates the protocol's ability to dock a ligand into different, but highly similar, crystal structures of the same protein.[14][18] This assesses the model's tolerance for minor conformational changes in the binding site, which is crucial for real-world applications where the exact protein structure upon binding a novel ligand is unknown.[19]

The "How": Using our validated protocol from Pillar 1, we dock a single ligand (e.g., the ligand from PDB 3NJ9) into the binding sites of other hCA II structures (e.g., PDB IDs 2NNO, 5E2R, 2X7U).[20][21][22] The protein structures are first aligned to a common reference frame. The success of cross-docking is again measured by the RMSD between the docked pose and the reference ligand's position in the aligned structures.

The Metric of Success: Consistent success (RMSD ≤ 2.0 Å) across multiple protein conformers demonstrates the robustness of the docking protocol.[14] It suggests the protocol is not over-optimized for a single static structure and can likely handle the subtle induced-fit effects that occur upon ligand binding.[23] Inconsistent results may highlight specific residues or loop conformations that heavily influence docking accuracy, providing valuable insights for more advanced techniques like ensemble docking.[9]

Pillar 3: Evaluating Discriminative Power via Ligand Enrichment

The "Why": The ultimate goal of many docking campaigns is virtual screening—the identification of novel active compounds from a large library of inactive molecules.[8] Therefore, the most critical validation is to determine if the docking protocol can differentiate known active ligands from a set of "decoy" molecules.[24] Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, making them unlikely to bind.

The "How": This is evaluated by calculating the Enrichment Factor (EF) .[25][26] A virtual screening experiment is performed on a curated dataset containing a small number of known actives and a much larger number of decoys. All compounds are docked and ranked by their score. The EF measures how much better the docking protocol is at finding actives compared to random selection.[24][25]

The formula for EF at a given percentage (x%) of the database is: EFₓ% = (Hitsₓ% / Nₓ%) / (Hitsₜₒₜₐₗ / Nₜₒₜₐₗ) [27]

Where:

  • Hitsₓ% = Number of active compounds found in the top x% of the ranked list.

  • Nₓ% = Total number of compounds in the top x% of the list.

  • Hitsₜₒₜₐₗ = Total number of active compounds in the entire dataset.

  • Nₜₒₜₐₗ = Total number of compounds in the entire dataset.

MetricValueDescription
Total Compounds (Nₜₒₜₐₗ)10,000100 actives + 9,900 decoys
Total Actives (Hitsₜₒₜₐₗ)100Known hCA II inhibitors
Top 1% Screened (N₁%)100The top 100 ranked compounds by score
Actives in Top 1% (Hits₁%)45Number of actives found in the top 100
Enrichment Factor (EF₁%) 45 (45 / 100) / (100 / 10,000) = 45

Table 2: Example Ligand Enrichment Calculation. An EF of 45 means the protocol is 45 times better at identifying actives in the top 1% of the database than random chance.

A high EF value demonstrates that the scoring function has true discriminative power, making it a reliable tool for discovering novel hits.

Comparative Analysis & Final Model Application

With a fully validated protocol, we can now confidently dock our compound of interest, 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid, and compare its predicted binding to that of a known standard, Acetazolamide.

CompoundPredicted Docking Score (kcal/mol)Key Predicted Interactions with hCA II
Acetazolamide (Control) -8.8Sulfonamide coordinates with catalytic Zn²⁺; H-bonds with Thr199, Thr200.
2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid -10.5Sulfonamide coordinates with Zn²⁺; Dichlorophenyl group occupies hydrophobic pocket; Carboxylate forms H-bond with Thr199.

Table 3: Comparative Docking Predictions in the Validated hCA II Model.

The validated model predicts that our test compound achieves a more favorable docking score than the control drug. Crucially, it predicts the same key interaction: the coordination of the sulfamoyl group with the active site zinc ion, a hallmark of carbonic anhydrase inhibition.[28] This result, backed by a rigorously validated protocol, provides a strong, data-driven hypothesis for downstream experimental testing.

Detailed Methodologies

Protocol 1: Protein and Ligand Preparation
  • Protein Preparation:

    • Download the crystal structure from the RCSB PDB (e.g., 3NJ9).

    • Remove all crystallographic water molecules and non-essential co-factors.

    • Add polar hydrogens and assign appropriate protonation states for titratable residues (e.g., Histidine).

    • Assign atomic charges using a standard force field (e.g., AMBER).

    • Define the binding site by creating a grid box centered on the co-crystallized ligand.[23]

  • Ligand Preparation:

    • Generate a 3D conformation of the ligand from its 2D structure.

    • Perform energy minimization using a suitable force field.

    • Assign atomic charges and define rotatable bonds.[23]

Protocol 2: Re-docking and Cross-Docking Workflow
  • Re-docking:

    • Dock the prepared co-crystallized ligand into its corresponding prepared protein structure using software like AutoDock Vina or GOLD.[1][29]

    • Analyze the top-scoring pose.

    • Superimpose the docked pose onto the original crystal structure and calculate the heavy-atom RMSD.

    • Success Criterion: RMSD ≤ 2.0 Å.[13]

  • Cross-docking:

    • Align multiple protein structures (e.g., 3NJ9, 2NNO, 5E2R) to a common reference frame.

    • Dock the ligand from the reference structure (e.g., 3NJ9) into the binding sites of the other aligned structures.

    • Calculate the RMSD of the top-scoring pose relative to the reference ligand's position in the aligned structures.

    • Success Criterion: Consistent RMSD values ≤ 2.0 Å across the majority of structures.

Senior Scientist Recommendations

A computational model is a powerful tool, but its output must be treated with scientific skepticism until proven robust. This three-pillar validation framework provides a systematic approach to building that proof.

  • Never Trust a Single Score: Always begin with re-docking to establish a baseline of performance. If a model cannot reproduce a known correct answer, it cannot be trusted to find a new one.

  • Embrace Protein Flexibility: Cross-docking is a critical step that simulates a more realistic biological environment. Success here indicates a more generalizable and reliable model.

  • Prioritize Discriminative Power: For virtual screening projects, enrichment analysis is non-negotiable. A high docking score is meaningless if the model cannot distinguish true binders from decoys.

By adhering to this rigorous, multi-faceted validation process, researchers can elevate molecular docking from a speculative exercise to a truly predictive science, generating high-confidence hypotheses that can accelerate the drug discovery pipeline.

References

  • ResearchGate. (2015, April 7). What should be considered as a good RMSD value in protein-ligand docking? Retrieved from ResearchGate. [Link]

  • Patsnap Synapse. (2024, June 21). What are CA2 inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

  • RCSB PDB. (2011, June 22). 3NJ9: Crystal structure of carbonic anhydrase II in complex with a Nir inhibitor. Retrieved from RCSB PDB. [Link]

  • RCSB PDB. (2007, May 8). 2NNO: Structure of inhibitor binding to Carbonic Anhydrase II. Retrieved from RCSB PDB. [Link]

  • RCSB PDB. (2015, November 4). 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. Retrieved from RCSB PDB. [Link]

  • Frontiers in Chemistry. (2020, November 30). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Retrieved from Frontiers in Chemistry. [Link]

  • RCSB PDB. (2006, July 11). 2EU3: Human Carbonic anhydrase II in complex with novel inhibitors. Retrieved from RCSB PDB. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from Wikipedia. [Link]

  • RCSB PDB. (2010, March 31). 2X7U: Structures of human carbonic anhydrase II inhibitor complexes reveal a second binding site for steroidal and non-steroidal inhibitors. Retrieved from RCSB PDB. [Link]

  • IMR Press. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from IMR Press. [Link]

  • ACS Publications. (2004, September 25). Two-Prong Inhibitors for Human Carbonic Anhydrase II. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Benchmarking Sets for Molecular Docking. PMC. [Link]

  • ACS Publications. (2021, November 14). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Enrichment of 105 active compounds of ER in docking screens. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2014, May 22). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from ResearchGate. [Link]

  • RSC Publishing. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]

  • ResearchGate. (n.d.). A – Formula for calculating the enrichment factor (EF) at a given... Retrieved from ResearchGate. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from Protein Structural Analysis Laboratory. [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from bioRxiv. [Link]

  • National Institutes of Health. (2022, March 14). Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. PMC. [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, March 1). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. [Link]

  • ResearchGate. (2020, July 6). How can we validate docking accuracy on homology modelled protein via cross-docking. Retrieved from ResearchGate. [Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from OUCI. [Link]

  • ACS Publications. (2024, November 18). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. PMC. [Link]

  • ACS Publications. (2007, October 23). Lessons in Molecular Recognition. 2. Assessing and Improving Cross-Docking Accuracy. Journal of Chemical Information and Modeling. [Link]

  • National Institutes of Health. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • YouTube. (2024, May 2). Tutorial 13: The concept of redocking explained. Retrieved from YouTube. [Link]

  • IntechOpen. (2019, July 2). Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. [Link]

  • PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from PubMed. [Link]

  • MDPI. (2018, April 28). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from ResearchGate. [Link]

  • IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from IRIS. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, March 15). The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Retrieved from PubChemLite. [Link]

  • J&K Scientific. (2023, June 1). 2,4-Dichloro-5-sulfamoylbenzoic acid, 97%. Retrieved from J&K Scientific. [Link]

  • ResearchGate. (2025, August 4). Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Retrieved from ResearchGate. [Link]

  • Inxight Drugs. (n.d.). 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID. Retrieved from Inxight Drugs. [Link]

Sources

Validation

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid IC50 comparison with reference compounds

An objective comparison of the inhibitory potency (IC50) of a novel compound against established reference agents is fundamental in drug discovery and development. This guide provides a comprehensive framework for determ...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the inhibitory potency (IC50) of a novel compound against established reference agents is fundamental in drug discovery and development. This guide provides a comprehensive framework for determining the IC50 of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. Due to the limited publicly available data on this specific compound, this document outlines a robust, scientifically-grounded methodology for its characterization, using a hypothesized target and appropriate reference compounds.

As a Senior Application Scientist, the approach detailed herein is not merely a protocol but a self-validating system designed to ensure data integrity, reproducibility, and meaningful comparison. We will proceed by first identifying a plausible biological target for our compound of interest based on its chemical structure, selecting a suitable reference compound, and then detailing the experimental workflow for an accurate IC50 determination.

Part 1: Target Identification and Rationale

The chemical structure of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid contains a key pharmacophore: an unsubstituted sulfonamide group (-SO2NH2). This moiety is a classic zinc-binding group and is strongly associated with the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms of carbonic anhydrase are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer.

Given this structural alert, we hypothesize that 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is an inhibitor of carbonic anhydrase. For this guide, we will focus on Carbonic Anhydrase II (CA-II), a well-characterized and ubiquitously expressed isoform, as our primary target for initial screening.

cluster_0 Structural Rationale for Target Selection A 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid B Contains Sulfonamide Moiety (-SO2NH2) A->B Structural Feature C Sulfonamides are known Zinc-Binding Groups B->C Chemical Property D Carbonic Anhydrase Active Site Contains a Zinc Ion (Zn2+) C->D Interaction E Hypothesized Target: Carbonic Anhydrase (e.g., CA-II) D->E Leads to

Caption: Rationale for selecting Carbonic Anhydrase as a target.

Part 2: Experimental Design for Comparative IC50 Determination

To validate our hypothesis and quantify the inhibitory potency of our test compound, we will employ an in-vitro enzymatic assay. The results will be compared against a well-established, broad-spectrum carbonic anhydrase inhibitor, Acetazolamide.

Selection of Reference Compound

Acetazolamide is selected as the reference compound due to the following reasons:

  • It is a clinically approved drug and a well-characterized pan-carbonic anhydrase inhibitor.

  • Its mechanism of action and IC50 values against various CA isoforms are extensively documented in scientific literature, providing a reliable benchmark for comparison.

  • It is commercially available in high purity, ensuring the quality of the standard.

Detailed Assay Protocol: In-Vitro Carbonic Anhydrase Activity Assay

This protocol is based on the esterase activity of carbonic anhydrase, using 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.

Materials and Reagents:

  • Human Carbonic Anhydrase II (recombinant)

  • 4-Nitrophenyl acetate (4-NPA)

  • Acetazolamide (reference compound)

  • 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (test compound)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

G A 1. Compound Preparation - Dissolve test & reference compounds in DMSO. - Prepare serial dilutions. C 3. Compound Incubation - Add diluted compounds to wells. - Incubate for 15 min at room temperature. A->C B 2. Reaction Mixture Preparation - Add buffer and CA-II enzyme to 96-well plate. B->C D 4. Initiate Reaction - Add 4-NPA substrate to all wells. C->D E 5. Kinetic Measurement - Measure absorbance at 400 nm every minute for 10 min. D->E F 6. Data Analysis - Calculate reaction rates. - Plot dose-response curve. - Determine IC50 value. E->F

Caption: Workflow for in-vitro carbonic anhydrase IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and Acetazolamide in 100% DMSO.

    • Perform a serial dilution of the stock solutions to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

  • Enzyme and Substrate Preparation:

    • Dilute the human CA-II stock solution in Tris-HCl buffer to the desired working concentration.

    • Prepare a working solution of the substrate, 4-NPA, in acetonitrile.

  • Assay Execution:

    • To the wells of a 96-well plate, add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the diluted test compound or reference compound. Include "no inhibitor" controls (with 1% DMSO) and "no enzyme" blanks.

    • Add 10 µL of the diluted CA-II enzyme solution to all wells except the "no enzyme" blanks.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the 4-NPA substrate solution.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, taking readings every minute for 10-15 minutes.

Part 3: Data Analysis and Interpretation

The primary output of this experiment is the rate of 4-nitrophenol production, which is directly proportional to the enzyme activity.

  • Calculate Percent Inhibition: The rate of reaction (V) is determined from the linear portion of the kinetic curve (ΔAbsorbance/Δtime). The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) Where:

    • V_inhibitor is the rate in the presence of the inhibitor.

    • V_control is the rate in the absence of the inhibitor (DMSO only).

    • V_blank is the rate in the absence of the enzyme.

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to obtain a sigmoidal dose-response curve.

    • The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%. This value is directly derived from the fitted curve.

Data Presentation

The results should be summarized in a clear, concise table to facilitate direct comparison.

CompoundTargetIC50 (nM) [95% CI]Hill Slope
2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acidCA-IIExperimental ValueValue
Acetazolamide (Reference)CA-IIExperimental ValueValue

Note: The IC50 for Acetazolamide against CA-II is typically in the low nanomolar range (e.g., ~12 nM), and the experimental value obtained should be consistent with literature reports to validate the assay's performance.

Conclusion

This guide provides a scientifically rigorous and experimentally verifiable framework for characterizing the inhibitory potential of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid. By hypothesizing its activity against carbonic anhydrase based on its chemical structure and comparing it directly to the well-established inhibitor Acetazolamide, researchers can generate reliable and contextually significant data. Adherence to this detailed protocol ensures the trustworthiness and reproducibility of the findings, which are essential for advancing drug discovery projects. The resulting IC50 value will serve as a critical parameter for understanding the compound's potency and guiding future structure-activity relationship (SAR) studies.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]

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